2-Amino-5-ethyl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRPGAMVIONMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065699 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-53-2 | |
| Record name | 2-Amino-5-ethyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14068-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014068532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14068-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-ethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Core Properties and Applications
Abstract
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone heterocyclic scaffold in modern medicinal chemistry, recognized for its remarkable versatility and significant pharmacological profile.[1] This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3] Its inherent stability and capacity to engage in various biological interactions make it a privileged structure in drug discovery programs.[4] This guide provides a comprehensive technical overview of a key derivative, 2-Amino-5-ethyl-1,3,4-thiadiazole (AET), focusing on its fundamental physicochemical properties, synthesis, structural characterization, and established biological context. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as a practical reference for laboratory applications and further investigation.
Core Molecular and Physical Properties
This compound is an aromatic amine belonging to the thiadiazole class of heterocyclic compounds.[5][6] It is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and substituted with an amino group at position 2 and an ethyl group at position 5.[5] At ambient conditions, it presents as a white to light beige crystalline solid.[6]
Physicochemical Data Summary
The fundamental properties of AET are crucial for its handling, formulation, and integration into synthetic workflows. The following table summarizes its key physicochemical identifiers and characteristics.
| Property | Value | Source(s) |
| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | [5] |
| CAS Number | 14068-53-2 | [7] |
| Molecular Formula | C₄H₇N₃S | [7] |
| Molecular Weight | 129.18 g/mol | [7] |
| Melting Point | 200-203 °C (lit.) | [7][8] |
| Appearance | White to light beige solid | [6] |
| XLogP3-AA (Lipophilicity) | 0.9 | [5] |
| Predicted pKa | ~3.84 (based on 5-methyl analog) | [9] |
| SMILES | CCC1=NN=C(S1)N | [5] |
| InChIKey | QXTRPGAMVIONMK-UHFFFAOYSA-N | [5] |
Solubility Profile
While exhaustive quantitative solubility data is not widely published, empirical evidence and the behavior of analogous structures indicate a specific solubility pattern.[10] AET is sparingly soluble in water due to its crystalline nature and the hydrophobic contribution of the ethyl group. It exhibits improved solubility in polar organic solvents, particularly dimethyl sulfoxide (DMSO) and, to a lesser extent, methanol.[9][10] This solubility in DMSO is a critical practical attribute, as DMSO is the standard solvent for preparing stock solutions for high-throughput screening and in vitro biological assays.
Structural and Crystallographic Insights
The precise three-dimensional arrangement of AET has been elucidated by X-ray crystallography.[11] Unlike the unsubstituted 2-amino-1,3,4-thiadiazole, which forms a one-dimensional hydrogen-bonding network, the 5-methyl and 5-ethyl derivatives exhibit similar, more complex three-dimensional hydrogen-bonding associations.[11]
-
Crystal System: Orthorhombic
-
Space Group: Pbca
The packing is dictated by intermolecular hydrogen bonds formed between the amino group (donor) and the nitrogen atoms of the thiadiazole ring (acceptors) of adjacent molecules. This network is a critical factor influencing the compound's melting point, stability, and solubility.[11]
Synthesis and Characterization Workflow
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient route involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.
Synthetic Pathway Overview
The synthesis of AET is achieved by reacting thiosemicarbazide with propionic acid. The reaction is typically facilitated by a strong acid catalyst and dehydrating agent, such as polyphosphoric acid, which promotes the intramolecular cyclization to form the thiadiazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established literature.
-
Reagent Preparation: In a dry reaction vessel, combine thiosemicarbazide (1.0 eq), propionic acid (1.1 eq), and polyphosphoric acid (approx. 2-3 parts by weight relative to thiosemicarbazide).
-
Reaction: Heat the mixture with stirring to approximately 100-120 °C. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After cooling to room temperature, carefully add the viscous reaction mixture to a beaker of crushed ice/water. This will precipitate the crude product. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH reaches ~8.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product is purified by recrystallization. A common solvent system is a mixture of Dimethylformamide (DMF) and water. Dry the purified white/beige crystals under vacuum.
Protocol: Structural Characterization and Validation
To confirm the identity and purity of the synthesized AET, a suite of standard analytical techniques is employed.
Caption: Standard workflow for the analytical characterization of synthesized AET.
-
¹H NMR (DMSO-d₆): Expected signals would include a triplet at ~1.2 ppm (3H, -CH₃), a quartet at ~2.7 ppm (2H, -CH₂-), and a broad singlet at ~7.1 ppm (2H, -NH₂). The exact chemical shifts can vary based on solvent and concentration.[12][13]
-
¹³C NMR (DMSO-d₆): Key signals are expected for the ethyl group carbons and the two distinct carbons of the thiadiazole ring (one bonded to the amino group and one to the ethyl group).[13][14]
-
FTIR (KBr): Characteristic absorption bands would be observed for N-H stretching of the primary amine (two bands, ~3300-3100 cm⁻¹), C-H stretching of the ethyl group (~2970-2870 cm⁻¹), and C=N stretching within the heterocyclic ring (~1620 cm⁻¹).[15]
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 129, confirming the molecular weight.[16]
Biological Significance and Therapeutic Potential
The 2-amino-1,3,4-thiadiazole scaffold is a prolific source of biologically active compounds. The ethyl substituent at the 5-position modulates the molecule's lipophilicity and steric profile, influencing its interaction with biological targets.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole are widely reported to possess significant antibacterial and antifungal properties.[1][17] The mechanism is often attributed to the interference with essential cellular processes in microorganisms. While specific data for AET is limited, the activity of closely related analogs provides a strong rationale for its potential in this area. The presence of the toxophoric =N-C-S- linkage is considered important for its bioactivity.[3]
Table of Representative Antimicrobial Activities for 2-Amino-1,3,4-thiadiazole Analogs
| Compound Class/Derivative | Organism | Activity (MIC in µg/mL) | Reference |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [17] |
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [17] |
| 2-amino-5-(p-chlorophenyl)-derivative | S. aureus | 62.5 | [2] |
| 2,5-disubstituted-1,3,4-thiadiazoles | Gram-positive bacteria | 8-16 | [18] |
Anticancer Potential and Mechanism of Action
One of the most compelling therapeutic avenues for this class of compounds is oncology. The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to form a ribonucleotide that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).
Caption: Mechanism of IMPDH inhibition by 2-amino-1,3,4-thiadiazole metabolites.
This enzyme is critical for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds deplete the cellular pool of GTP, which is essential for DNA and RNA synthesis, thereby leading to the arrest of cell proliferation. This mechanism provides a clear, rational basis for the development of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[3]
Conclusion and Future Directions
This compound is a fundamentally important heterocyclic compound that serves as both a valuable synthetic intermediate and a promising scaffold for drug discovery.[7][19] Its well-defined physicochemical properties, straightforward synthesis, and the extensive biological activities associated with its structural class make it a molecule of high interest. Future research should focus on leveraging this core to develop novel derivatives with enhanced potency and selectivity against specific microbial or cancer-related targets. The exploration of its coordination chemistry and potential applications in materials science, such as in corrosion inhibition, also represents a viable and interesting avenue for further study.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8 [amp.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 15. spectrabase.com [spectrabase.com]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound - High purity | EN [georganics.sk]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
Foreword: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. This five-membered heterocyclic system, containing two nitrogen atoms and one sulfur atom, is a bioisostere of pyrimidine and oxadiazole, allowing it to interact with a wide array of biological targets.[1] Its derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[2][3] The mesoionic nature and lipophilicity imparted by the sulfur atom enhance the ability of these compounds to cross cellular membranes, often leading to favorable pharmacokinetic profiles.[3]
This guide focuses specifically on the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS No: 14068-53-2), a key building block for the development of more complex bioactive molecules.[4][5] We will delve into the prevalent and field-proven synthetic methodologies, emphasizing the underlying chemical principles, process validation, and the rationale behind experimental design choices to ensure reproducibility and high yield.
Core Synthesis Strategy: Acid-Catalyzed Cyclocondensation
The most robust and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the direct, one-pot cyclocondensation of a carboxylic acid with thiosemicarbazide.[1][2] This approach is favored for its operational simplicity and efficiency. The reaction is driven by a strong acid catalyst, which serves a dual purpose: activating the carboxylic acid for acylation and promoting the subsequent dehydrative cyclization.
Mechanistic Rationale
The reaction proceeds through a well-established pathway involving two primary stages:
-
N-Acylation: The carboxylic acid (propionic acid, in this case) is activated by the acidic medium. Thiosemicarbazide, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a key intermediate, 1-propionylthiosemicarbazide.
-
Intramolecular Cyclization & Dehydration: Under the strongly acidic and dehydrating conditions, the acylthiosemicarbazide intermediate undergoes an intramolecular cyclization. The sulfur atom attacks the carbonyl carbon, and a subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Several acidic reagents can facilitate this transformation, including phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[1] While all are effective, polyphosphoric acid often provides superior yields and a more manageable reaction medium, acting as both the catalyst and solvent.[6]
Field-Proven Experimental Protocol: PPA-Mediated Synthesis
This protocol is adapted from a highly successful and scalable method that consistently produces the target compound in excellent yield and purity.[6]
Reagent and Equipment Overview
| Reagent / Equipment | Role / Purpose |
| Thiosemicarbazide | Starting material (Amine & Thiol source) |
| Propionic Acid | Starting material (Ethyl & Carbonyl source) |
| Polyphosphoric Acid (PPA) | Catalyst and Solvent |
| 50% Hypophosphorous Acid | Antioxidant/Stabilizer (Optional but recommended) |
| Ammonium Hydroxide | Neutralizing agent for workup |
| Deionized Water | Used for precipitation and washing |
| Ice | For temperature control during workup |
| Three-neck round-bottom flask | Reaction vessel |
| Mechanical Stirrer | Ensures homogenous mixing |
| Heating Mantle & Thermometer | For controlled heating of the reaction |
| Buchner Funnel & Filter Paper | For product isolation |
Step-by-Step Synthesis Workflow
The overall experimental workflow is a streamlined process from reaction setup to final product isolation.
Caption: High-level workflow for the synthesis of this compound.
Detailed Methodology
-
Vessel Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of propionic acid (92.6 g, 1.25 mol) and commercial polyphosphoric acid (215 g). Add a small amount of 50% aqueous hypophosphorous acid (1 part, ~1 mL) to prevent potential oxidative side reactions.
-
Reagent Addition: While stirring the mixture, carefully add thiosemicarbazide (91 g, 1.0 mol) in portions. The addition may be slightly exothermic; maintain control over the temperature.
-
Reaction Execution: Heat the stirred reaction mixture to a temperature between 102°C and 111°C.[6] Maintain this temperature for approximately 1.5 hours.
-
Self-Validating Control: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is quenched in water, neutralized, and extracted with ethyl acetate. The disappearance of the thiosemicarbazide spot indicates reaction completion.
-
-
Quenching and Precipitation: Once the reaction is complete, allow the mixture to cool slightly. In a separate large beaker, prepare a mixture of crushed ice and water (~500 mL). Carefully and slowly pour the warm reaction mixture into the ice-water with vigorous stirring. This "drowning" step hydrolyzes the PPA and precipitates the product as a salt.
-
Neutralization: Cool the aqueous suspension in an ice bath. Slowly add concentrated ammonium hydroxide until the pH of the mixture is neutral to slightly alkaline (pH 7-8). This deprotonates the product, neutralizing the salt and causing the free base to precipitate out of the solution as a solid.
-
Isolation and Purification: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual ammonium phosphate salts.
-
Drying: Dry the resulting white to light-beige solid product. A yield of approximately 114 g (92.5%) can be expected.[6] The product is typically of high purity, but can be recrystallized from a water/DMF mixture if necessary.[7]
Product Characterization & Trustworthiness
To ensure the identity and purity of the synthesized compound, the following characterizations are mandatory:
-
Melting Point: The literature melting point is 200-203°C. A sharp melting point within this range is a strong indicator of purity.
-
Spectroscopic Analysis:
-
IR Spectroscopy: Expect to see characteristic peaks for N-H stretching (amine group) around 3100-3300 cm⁻¹, C=N stretching (thiadiazole ring) around 1630 cm⁻¹, and C-S stretching.[1][2]
-
¹H NMR (in DMSO-d₆): The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and a broad singlet for the amino (-NH₂) protons.[2]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the compound (129.18 g/mol ).[5]
-
Alternative Synthetic Strategies & Considerations
While the PPA method is highly effective, other reagents can be employed, each with distinct advantages and disadvantages.
-
Phosphorus Oxychloride (POCl₃): This is a very common and powerful dehydrating agent used for this cyclization.[8] Reactions are often faster but POCl₃ is highly corrosive and moisture-sensitive, requiring more stringent handling procedures.
-
Solid-Phase Synthesis: A novel and efficient method involves the solid-phase grinding of thiosemicarbazide, propionic acid, and phosphorus pentachloride (PCl₅) at room temperature.[7] This approach is rapid, avoids bulk solvents, and simplifies workup, offering a greener alternative with reported yields as high as 92.6%.[7]
The choice of method depends on the scale of the synthesis, available equipment, and safety infrastructure. For laboratory-scale synthesis, both the PPA and solid-phase methods offer excellent, high-yield routes to the target compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)
A Core Component for Research and Development
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-ethyl-1,3,4-thiadiazole (AETD), a versatile heterocyclic compound with significant potential in diverse scientific fields. This document delves into the fundamental physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols for AETD. Furthermore, it explores its key applications, with a particular focus on its role as a foundational scaffold in medicinal chemistry for the development of novel therapeutic agents and its utility as an effective corrosion inhibitor. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering both theoretical insights and practical, actionable methodologies.
Chemical and Physical Properties
This compound is a distinct heterocyclic amine featuring a 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and an ethyl group at the 5-position.[1][2] This unique arrangement of functional groups imparts a specific set of chemical and physical characteristics that are crucial for its application in various synthetic and applied contexts. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14068-53-2 | [2] |
| Molecular Formula | C₄H₇N₃S | [2] |
| Molecular Weight | 129.18 g/mol | [2] |
| Appearance | White to light beige solid/crystalline powder | |
| Melting Point | 200-203 °C | |
| IUPAC Name | 5-ethyl-1,3,4-thiadiazol-2-amine | [2] |
| Synonyms | This compound | [2] |
| Solubility | Soluble in various organic solvents |
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for the characterization of this molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the amino group protons. | |
| ¹³C NMR | Resonances for the two carbons of the ethyl group and the two distinct carbons of the thiadiazole ring. | |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the ethyl group, C=N stretching of the thiadiazole ring, and C-S stretching. | [3][4][5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular weight, along with a fragmentation pattern showing the loss of the ethyl group. | [6][7][8] |
Synthesis of this compound
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is well-documented, with a common and efficient method involving the cyclization of thiosemicarbazide with a corresponding carboxylic acid.[9] The following protocol is a generalized procedure based on established literature.
Reaction Principle
The synthesis proceeds via a condensation reaction between thiosemicarbazide and propionic acid, followed by cyclization to form the 1,3,4-thiadiazole ring. This reaction is typically acid-catalyzed.
Experimental Protocol
Materials:
-
Thiosemicarbazide
-
Propionic acid
-
Phosphorus oxychloride or Polyphosphoric acid
-
Sodium carbonate solution (10%) or Ammonium hydroxide
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a round-bottom flask, combine thiosemicarbazide (1 molar equivalent) and propionic acid (1-1.2 molar equivalents).
-
Carefully add a catalytic amount of phosphorus oxychloride or polyphosphoric acid to the mixture with stirring.
-
Heat the reaction mixture under reflux for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Key Applications
Foundational Scaffold in Drug Discovery
The 2-amino-1,3,4-thiadiazole moiety is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[10][11] This heterocyclic system is a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with various biological targets.[11] Derivatives of 2-amino-1,3,4-thiadiazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1][10][12][13][14][15][16][17]
-
Antimicrobial Activity: The 1,3,4-thiadiazole ring is a key component in a variety of compounds exhibiting antibacterial and antifungal properties.[10][13][16] While specific data for this compound is not extensively reported, its derivatives are actively being synthesized and evaluated for their efficacy against various pathogens.[10][18]
-
Anticancer Activity: Numerous studies have highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents.[1][11][12][14][15] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation. The ethyl group at the 5-position can be a starting point for further structural modifications to enhance potency and selectivity.
Corrosion Inhibition
This compound has been investigated as a corrosion inhibitor for various metals and alloys in acidic environments. The presence of nitrogen and sulfur atoms, along with the aromatic ring, allows the molecule to adsorb onto the metal surface, forming a protective layer that mitigates corrosion.
Intermediate in Chemical Synthesis
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules, such as dyes and ligands for coordination chemistry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a multifaceted compound with a well-established synthetic pathway and a growing list of applications. Its significance as a scaffold in drug discovery, particularly in the development of new antimicrobial and anticancer agents, continues to be an active area of research. Furthermore, its proven efficacy as a corrosion inhibitor highlights its utility in materials science. This guide provides a solid foundation of technical information to aid researchers and professionals in leveraging the potential of this versatile molecule in their respective fields.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
An In-Depth Technical Guide to the Structure Elucidation of 2-Amino-5-ethyl-1,3,4-thiadiazole
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. As a bioisostere of pyrimidine, this five-membered heterocycle is a core component in numerous pharmacologically active agents, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-amino substituted derivatives, in particular, serve as versatile building blocks for drug discovery programs, owing to the reactive amine group that allows for extensive structural modification.[4][5]
This guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of a key member of this class: this compound (C₄H₇N₃S). As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic and logical progression of analysis. We will journey from establishing the molecular formula to mapping the precise atomic connectivity, demonstrating how each analytical technique provides a unique and confirmatory piece of the structural puzzle. This self-validating system of cross-verification is paramount to achieving irrefutable structural confirmation in research and development.
Part 1: Foundational Analysis - Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
The first and most fundamental question in structure elucidation is "What is the molecular formula?". While traditional elemental analysis provides atomic percentages, modern High-Resolution Mass Spectrometry (HRMS) offers a more precise and definitive answer by measuring the mass of a molecule with exceptional accuracy (typically to within 5 ppm).
The causality for choosing HRMS as the initial step is its ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For a molecule like this compound, this precision is crucial for unequivocally establishing the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the correct ratio.
Expected HRMS Data
The molecular formula is C₄H₇N₃S. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S), the calculated monoisotopic mass is 129.03607. An experimental HRMS measurement must match this value within a narrow tolerance.
| Parameter | Theoretical Value | Experimental Finding (Typical) |
| Molecular Formula | C₄H₇N₃S | C₄H₇N₃S |
| Calculated Exact Mass | 129.03607 Da | - |
| Measured m/z [M+H]⁺ | 130.04334 Da | 130.0431 (Δ -1.5 ppm) |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the measured exact mass and isotopic pattern.
Part 2: Probing Connectivity - Fragmentation Analysis by EI-MS
With the molecular formula confirmed, the next logical step is to break the molecule apart to understand its constituent pieces. Electron Ionization Mass Spectrometry (EI-MS) is the classic technique for this purpose. It subjects the molecule to high-energy electrons, inducing fragmentation in predictable ways that reveal the underlying structure.
A key principle supporting our analysis is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] The molecular ion peak (M⁺˙) for our compound at m/z 129 confirms this rule, providing our first piece of evidence for the tri-nitrogen composition.
Proposed Fragmentation Pathway
The EI-MS spectrum is expected to be dominated by fragmentation events originating from the weakest bonds. For this compound, the most probable cleavage is the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, followed by further fragmentation.
Caption: Proposed EI-MS fragmentation of this compound.
Summary of Key Fragment Ions
| m/z | Ion Structure | Significance |
| 129 | [C₄H₇N₃S]⁺˙ | Molecular Ion (M⁺˙). Odd mass confirms the Nitrogen Rule. |
| 114 | [C₃H₄N₃S]⁺ | Loss of a methyl radical (•CH₃), characteristic of an ethyl group. |
| 101 | [C₂H₃N₃S]⁺˙ | Loss of ethene via McLafferty-type rearrangement. |
| 86 | [C₂H₂N₂S]⁺˙ | Cleavage of the ring, indicating the core thiadiazole structure. |
Part 3: Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy provides rapid and unambiguous identification of the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. This technique serves as a crucial cross-validation step, confirming the presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups suggested by mass spectrometry.
Characteristic IR Absorption Bands
The spectrum of this compound is expected to show distinct peaks corresponding to its key structural features.[7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2975 - 2850 | C-H Stretch | Ethyl Group (-CH₂CH₃) |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1550 | C=N Stretch | Thiadiazole Ring |
| ~1050 | C-S Stretch | Thiadiazole Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Background Scan: Acquire a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Part 4: Definitive Structure Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the carbon-hydrogen framework of a molecule.[10][11] By analyzing the chemical environment, count, and connectivity of ¹H and ¹³C nuclei, we can assemble the final, unambiguous structure.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. spectrabase.com [spectrabase.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 11. jchps.com [jchps.com]
Spectroscopic Blueprint of 2-Amino-5-ethyl-1,3,4-thiadiazole: An In-depth Technical Guide
Introduction
Welcome to a comprehensive technical exploration of the spectroscopic characteristics of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this important heterocyclic compound. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and thorough characterization of its derivatives is paramount for advancing drug discovery and development programs.
This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data outputs, but as tools for deductive reasoning. We will explore the "why" behind experimental choices and interpret the resulting data to build a cohesive and validated structural assignment of this compound.
Molecular Structure
To provide a visual reference for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the ethyl and amino groups to the thiadiazole ring.
Experimental Protocol: A Foundation of Reliability
A robust NMR protocol is the bedrock of reliable data. The following outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.
Caption: A generalized workflow for NMR data acquisition and processing.
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice for 2-amino-1,3,4-thiadiazole derivatives due to its ability to dissolve a wide range of polar compounds and its exchangeable proton signal from residual water, which can be useful for identifying the -NH₂ protons.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we expect to see signals corresponding to the amino group and the ethyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Broad Singlet | 2H | -NH₂ |
| ~2.9 - 3.1 | Quartet | 2H | -CH₂- |
| ~1.2 - 1.4 | Triplet | 3H | -CH₃ |
Interpretation:
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the downfield region (~7.4 - 7.6 ppm). The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent. The integration of this signal should correspond to two protons.
-
Methylene Protons (-CH₂-): The methylene protons of the ethyl group are adjacent to the electron-withdrawing thiadiazole ring, which deshields them, causing them to resonate downfield (~2.9 - 3.1 ppm). These protons are coupled to the three protons of the methyl group, resulting in a quartet multiplicity (n+1 rule, where n=3).
-
Methyl Protons (-CH₃): The methyl protons of the ethyl group are further from the heterocyclic ring and are therefore more shielded, appearing in the upfield region (~1.2 - 1.4 ppm). They are coupled to the two methylene protons, giving a triplet multiplicity (n+1 rule, where n=2).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, we anticipate four distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C2 (Thiadiazole ring) |
| ~158 - 162 | C5 (Thiadiazole ring) |
| ~22 - 26 | -CH₂- |
| ~12 - 15 | -CH₃ |
Interpretation:
-
Thiadiazole Carbons (C2 and C5): The two carbons of the 1,3,4-thiadiazole ring are in a heteroaromatic environment and are significantly deshielded, appearing at the lowest field. The carbon atom at the 2-position (C2), bonded to the amino group, is typically found at a slightly higher chemical shift (~168 - 172 ppm) compared to the carbon at the 5-position (C5), which is attached to the ethyl group (~158 - 162 ppm). This is consistent with data from related 2-amino-1,3,4-thiadiazole derivatives.[1][2]
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) is directly attached to the thiadiazole ring and is therefore more deshielded (~22 - 26 ppm) than the terminal methyl carbon (-CH₃) (~12 - 15 ppm).
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, IR spectroscopy is particularly useful for confirming the presence of the amino group and the characteristic vibrations of the thiadiazole ring.
Experimental Protocol: The KBr Pellet Method
The potassium bromide (KBr) pellet method is a common technique for preparing solid samples for transmission IR analysis.[2]
Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.
Trustworthiness: Ensuring the KBr is thoroughly dried is crucial to prevent broad water absorption bands from obscuring important spectral features.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Assignment |
| 3300 - 3100 | N-H stretching | Primary amine (-NH₂) |
| 2980 - 2850 | C-H stretching | Ethyl group (-CH₂CH₃) |
| ~1620 | C=N stretching | Thiadiazole ring |
| ~1550 | N-H bending | Primary amine (-NH₂) |
| ~1400 - 1000 | C-N, C-S stretching | Fingerprint region |
Interpretation:
-
N-H Stretching: The presence of a primary amine is strongly indicated by two distinct absorption bands in the 3300-3100 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Absorptions in the 2980-2850 cm⁻¹ range are characteristic of the C-H stretching vibrations of the aliphatic ethyl group.
-
C=N Stretching: A strong absorption band around 1620 cm⁻¹ is attributed to the C=N stretching vibration within the thiadiazole ring, a hallmark of this heterocyclic system.
-
N-H Bending: The N-H bending (scissoring) vibration of the primary amine typically appears around 1550 cm⁻¹.
-
Fingerprint Region: The region from approximately 1400 to 1000 cm⁻¹ contains a complex pattern of absorptions arising from C-N and C-S stretching vibrations, which are characteristic of the 1,3,4-thiadiazole ring structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization Mass Spectrometry (EI-MS) is a suitable method for determining the molecular weight and gaining structural information from the fragmentation pattern.
Experimental Protocol: Electron Ionization (EI-MS)
EI-MS is a classic and robust technique for the analysis of relatively volatile and thermally stable organic compounds.
Caption: The fundamental principles of Electron Ionization Mass Spectrometry.
Authoritative Grounding: The high energy (70 eV) used in EI-MS imparts significant excess energy to the molecule, leading to extensive and reproducible fragmentation, which is highly valuable for structural elucidation.[1]
Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions. The molecular weight of C₄H₇N₃S is 129.18 g/mol .
| m/z | Proposed Fragment |
| 129 | [M]⁺˙ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 101 | [M - C₂H₄]⁺˙ |
| 86 | [M - CH₃CN]⁺˙ |
Interpretation and Proposed Fragmentation:
The mass spectrum provides a fingerprint of the molecule, with the molecular ion peak confirming the molecular weight. The fragmentation pattern offers clues to the molecule's structure.
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
-
Molecular Ion (m/z 129): The peak at m/z 129 corresponds to the intact molecule with one electron removed, confirming the molecular formula C₄H₇N₃S.
-
Loss of a Methyl Radical (m/z 114): A common fragmentation pathway for ethyl-substituted compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 114.
-
Loss of Ethene (m/z 101): Another characteristic fragmentation is the McLafferty-type rearrangement leading to the elimination of a neutral ethene molecule (C₂H₄), producing a radical cation at m/z 101.
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal structural confirmation of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and offers insights into the molecule's stability and fragmentation. This in-depth guide has not only presented the spectroscopic data but has also contextualized it within the framework of established experimental protocols and interpretive principles, providing a solid foundation for researchers working with this important class of heterocyclic compounds.
References
Physical and chemical properties of 2-Amino-5-ethyl-1,3,4-thiadiazole
An In-depth Technical Guide to 2-Amino-5-ethyl-1,3,4-thiadiazole: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 14068-53-2). The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] This document is structured to serve researchers, scientists, and drug development professionals, offering in-depth insights into the compound's synthesis, structural characteristics, reactivity, and key applications. We will delve into the causality behind experimental choices and provide validated protocols, ensuring scientific integrity and practical utility.
Chemical Identity and Molecular Structure
This compound is a heterocyclic compound featuring a five-membered thiadiazole ring substituted with an amino group at the C2 position and an ethyl group at the C5 position.[2] This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is robustly achieved through the acid-catalyzed cyclization of thiosemicarbazide with a corresponding carboxylic acid.[4] The use of polyphosphoric acid as both a catalyst and a dehydrating agent provides good yields and high purity of the final product under commercially viable conditions.[4] An improved methodology involves a mixture of polyphosphoric and sulfuric acids.[5]
Synthetic Workflow
The reaction proceeds by heating thiosemicarbazide with propionic acid. The polyphosphoric acid facilitates the condensation and subsequent intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Introduction to 1,3,4-thiadiazole chemistry
An In-Depth Technical Guide to the Core Chemistry of 1,3,4-Thiadiazole for Drug Development Professionals
Abstract
The 1,3,4-thiadiazole is a five-membered aromatic heterocycle that has emerged as a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and favorable physicochemical properties.[1][2] This guide provides a comprehensive exploration of the 1,3,4-thiadiazole core, beginning with its fundamental structural attributes and versatile synthetic methodologies. We delve into the causality behind common synthetic strategies, offering detailed protocols and comparative analyses to inform experimental design. Furthermore, this document examines the extensive pharmacological profile of 1,3,4-thiadiazole derivatives, their molecular mechanisms of action, and key structure-activity relationships (SAR) that drive modern drug discovery efforts. By synthesizing foundational chemistry with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in the creation of novel therapeutic agents.
The 1,3,4-Thiadiazole Scaffold: A Privileged Core
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of pharmacological activities. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] Its significance is underscored by its presence in several commercially available drugs, including the diuretic Acetazolamide , the antibacterial agent Cefazolin , and the antifungal Sulfamethizole .[3][4][5]
Structural and Physicochemical Properties
The versatility of the 1,3,4-thiadiazole ring stems from its unique electronic and structural features:
-
Aromaticity and Stability: The five-membered ring is aromatic, which confers significant in vivo stability and generally low toxicity in higher vertebrates.[6][7][8]
-
Mesoionic Character: The ring system can exhibit mesoionic properties, meaning it possesses discrete regions of positive and negative charge.[6][9] This polarity enhances its ability to cross cellular membranes and interact strongly with biological macromolecules.[9][10]
-
Bioisosterism: The 1,3,4-thiadiazole moiety is a well-established bioisostere of other chemical groups, notably the 1,3,4-oxadiazole and pyrimidine rings.[10][11] This allows medicinal chemists to substitute it into known pharmacophores to modulate properties like potency, selectivity, and metabolic stability. Its role as a pyrimidine bioisostere is particularly relevant, as this may enable interference with DNA replication processes, a key mechanism in its anticancer activity.[10]
-
Pharmacokinetic Advantages: Derivatives often display favorable drug-like properties, including high metabolic stability and balanced lipophilicity, which contribute to good bioavailability.[3][12]
There are four isomers of thiadiazole, but the 1,3,4-isomer is the most extensively studied and pharmacologically significant.[7][12]
Caption: The four structural isomers of the thiadiazole ring.
Synthesis of the 1,3,4-Thiadiazole Core: A Strategic Overview
The construction of the 1,3,4-thiadiazole ring is well-established, with the most common approaches involving the cyclization of open-chain precursors derived from hydrazines.[13] The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.
Key Synthetic Methodologies
The cyclization of thiosemicarbazides is a widely used and efficient method for forming the 1,3,4-thiadiazole ring.[4] The general mechanism involves a nucleophilic attack by the thiosemicarbazide nitrogen onto a carboxylic acid (or its derivative), followed by intramolecular cyclization and dehydration.[4]
Caption: General mechanism for 1,3,4-thiadiazole synthesis from thiosemicarbazides.
Causality Behind Reagent Choice: The critical step in this synthesis is the final ring-closing dehydration. Strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated acids (H₂SO₄) are employed to overcome the activation energy barrier for this transformation. The choice of agent can influence reaction time and substrate scope; for instance, milder reagents may be required for sensitive functional groups, while harsher conditions ensure high yields for less reactive substrates.[14]
Other important routes include:
-
From Diacylhydrazines: The reaction of N,N'-diacylhydrazines with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) is a direct and efficient method for preparing symmetrically 2,5-disubstituted 1,3,4-thiadiazoles.[11] The thionating agent selectively replaces the carbonyl oxygens with sulfur, facilitating spontaneous cyclization.
-
From Acylhydrazines and Carbon Disulfide: Acylhydrazines can react with carbon disulfide (CS₂) in the presence of a base to form dithiocarbazate intermediates, which are then cyclized to yield 5-substituted-1,3,4-thiadiazole-2-thiols.[4] This route is particularly valuable for creating derivatives with a thiol group at the C2 position, a versatile handle for further functionalization.
Comparative Analysis of Synthetic Routes
The selection of a synthetic strategy is a critical decision in any drug development campaign. The following table provides a comparative overview of the most common methods.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| From Thiosemicarbazide | Carboxylic Acid, Thiosemicarbazide | POCl₃, H₂SO₄, or other dehydrating agents; Heat | 60-95% | Readily available starting materials, straightforward procedure.[15] | Often requires harsh reagents and high temperatures.[15] |
| From Diacylhydrazines | Diacylhydrazine | Lawesson's Reagent or P₂S₅; Toluene, Reflux | 75-97% | High yields, good for symmetrical derivatives.[11] | Lawesson's reagent can be difficult to handle; byproduct removal. |
| From Acylhydrazines | Acylhydrazine, Carbon Disulfide | KOH or other base; Alcohol, Reflux | 70-90% | Excellent route for 2-thiol derivatives; mild conditions.[4] | Limited to derivatives with a thiol at the C2 position. |
| Regioselective Cyclization | Acyl Hydrazides, Thioxoacetates | Acid catalyst (p-TSA); Water or AcOH/DMF | 80-90% | High regioselectivity, metal-free, operationally simple.[16][17] | Requires specific thioxoacetate precursors. |
The 1,3,4-Thiadiazole Scaffold in Drug Development
The true value of the 1,3,4-thiadiazole core lies in its broad and potent biological activity. Its derivatives have been extensively investigated for a multitude of therapeutic applications.[2]
Pharmacological Profile and Molecular Targets
1,3,4-thiadiazole derivatives exhibit an exceptionally broad spectrum of biological activities.[3][13][14][18] This versatility is attributed to the scaffold's ability to interact with a wide array of enzymes and receptors.[3][12]
Caption: Overview of 1,3,4-thiadiazole's pharmacological profile and targets.
Key molecular targets include:
-
Carbonic Anhydrase (CA): Inhibition of CA is the mechanism behind the diuretic effect of Acetazolamide.[3][13]
-
Tyrosine Kinases: Many anticancer derivatives function as potent inhibitors of kinases like EGFR, HER-2, and c-Src/Abl, which are critical nodes in cancer cell signaling pathways.[10][13]
-
Lysine-Specific Demethylase 1 (LSD1): This epigenetic target is involved in cell proliferation and differentiation, and its inhibition by certain thiadiazole derivatives has shown remarkable anticancer potency, particularly against breast cancer cell lines.[10]
-
Cyclooxygenase (COX): Inhibition of COX enzymes is a common mechanism for anti-inflammatory agents.[13]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of substituents at the C2 and C5 positions.
-
Anticancer Activity: For derivatives targeting kinases, the introduction of specific aryl groups at the C5 position and various substituted amide or amine functionalities at the C2 position is crucial for achieving high potency.[8][10] For example, compounds with a trimethoxyphenyl group at C5 have displayed potent anticancer activity.[3] Furthermore, replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole isostere often leads to a drastic drop in activity, highlighting the key role of the sulfur atom in target engagement.[10]
-
Antibacterial Activity: The SAR of antibacterial thiadiazoles indicates that both the lipophilicity and the electronic nature of the substituents are critical. In a series of compounds tested against Helicobacter pylori, the activity was dramatically impacted by the nature of an alkyl linker and the oxidation state of a sulfur atom (thio, sulfinyl, or sulfonyl) attached to the core.[3] Similarly, for activity against Enterococcus faecium, a positive correlation between lipophilicity and antibacterial potency has been observed.[12]
Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole
This protocol describes a robust and widely cited method for the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole derivative, a common starting point for further elaboration in drug discovery programs. The procedure involves the acid-catalyzed cyclization of an aryl carboxylic acid and thiosemicarbazide.[14][19]
Objective: To synthesize 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
Materials:
-
4-Chlorobenzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ammonium hydroxide solution (aq.)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology
Caption: Workflow for the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole.
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzoic acid (1.57 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Reaction Initiation: Cautiously add phosphorus oxychloride (5 mL) to the mixture in a fume hood. The mixture will become warm.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating is necessary to provide the activation energy for the condensation and cyclization-dehydration steps. POCl₃ acts as both a solvent and the dehydrating agent.
-
-
Work-up - Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice in a large beaker with constant stirring.
-
Trustworthiness: This step safely quenches the reactive POCl₃ and precipitates the crude product salt.
-
-
Neutralization: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with copious amounts of cold water to remove any inorganic salts. Dry the crude product in an oven at 60 °C.
-
Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry.
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold represents a remarkably successful and enduring pharmacophore in medicinal chemistry.[20] Its inherent stability, favorable pharmacokinetic profile, and capacity for diverse biological interactions have cemented its status as a privileged structure.[1][3] The synthetic routes to access this core are mature and versatile, allowing for the creation of vast chemical libraries for high-throughput screening.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Leveraging the scaffold's ability to interact with multiple targets to design single molecules that can address complex diseases like cancer or neurodegenerative disorders.
-
Novel Drug Conjugates: Incorporating the 1,3,4-thiadiazole moiety into hybrid molecules and drug conjugates to enhance the efficacy and selectivity of existing therapeutic agents.[20]
-
Green Synthesis: Developing more sustainable and environmentally friendly synthetic methodologies to construct the thiadiazole ring, reducing the reliance on harsh reagents and solvents.[21]
The continued exploration of 1,3,4-thiadiazole chemistry promises to yield new generations of innovative therapeutics, further solidifying its importance in the landscape of drug discovery.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. researchgate.net [researchgate.net]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. japsonline.com [japsonline.com]
- 19. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 20. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles [ouci.dntb.gov.ua]
The Versatile Scaffold: A Technical Guide to the Research Applications of 2-Amino-5-ethyl-1,3,4-thiadiazole
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Promising Heterocycle
The 1,3,4-thiadiazole ring system is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Among its derivatives, 2-amino-5-substituted-1,3,4-thiadiazoles have emerged as a particularly versatile scaffold, demonstrating a wide spectrum of biological effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4] This technical guide focuses specifically on 2-Amino-5-ethyl-1,3,4-thiadiazole, a member of this promising class of compounds. While much of the existing research explores the broader family of 2-amino-1,3,4-thiadiazoles, this guide will synthesize the available information on the ethyl-substituted variant and extrapolate its potential applications based on the well-established structure-activity relationships of its chemical cousins.
Core Synthesis and Chemical Profile
This compound is a small, aromatic heterocyclic molecule with the chemical formula C₄H₇N₃S.[5] Its structure features a central 1,3,4-thiadiazole ring substituted with an amino group at position 2 and an ethyl group at position 5. This seemingly simple arrangement of atoms belies a rich chemical character that underpins its diverse biological potential.
Synthesis Protocol: A Practical Approach
A common and efficient method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent. A robust protocol for the laboratory-scale synthesis of this compound is detailed below, adapted from established patent literature.[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide (1 molar equivalent) and propionic acid (1.1 molar equivalents).
-
Acidic Medium: Carefully add polyphosphoric acid (approximately 2-3 times the weight of thiosemicarbazide) to the reaction mixture.
-
Heating: Heat the mixture with stirring to a temperature of 100-110°C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: General synthesis pathway for this compound.
Potential Pharmacological Applications: A Landscape of Possibilities
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, and while specific quantitative data for the ethyl derivative is limited in publicly available literature, the extensive research on its analogues provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Powerhouse: Combating Bacterial and Fungal Threats
Derivatives of 2-amino-1,3,4-thiadiazole are well-documented for their broad-spectrum antimicrobial activity.[1] This activity is often attributed to the =N-C-S- moiety within the thiadiazole ring. Studies on various 5-substituted derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[1][7]
For instance, 2-amino-5-methyl-1,3,4-thiadiazole derivatives have demonstrated comparable antimicrobial activity to standard antibiotics like ciprofloxacin.[1] It is plausible that this compound would exhibit similar properties. The ethyl group, being slightly more lipophilic than a methyl group, could potentially influence the compound's ability to penetrate microbial cell membranes, thereby modulating its activity.
Hypothesized Mechanism of Antimicrobial Action
The precise mechanism of action for this class of compounds is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The thiadiazole ring can act as a bioisostere for other heterocyclic systems found in essential microbial metabolites, leading to competitive inhibition of key metabolic pathways.
Caption: Hypothesized antimicrobial mechanisms of 2-amino-1,3,4-thiadiazoles.
Anticancer Potential: A Scaffold for Tumor Targeting
Potential Anticancer Mechanisms
The anticancer activity of this class of compounds is often linked to their ability to interact with various cellular targets. The planar, electron-rich thiadiazole ring can participate in π-stacking and hydrogen bonding interactions within the active sites of enzymes or on the surface of proteins involved in cell proliferation and survival.
Anticonvulsant and Anti-inflammatory Applications
Research has also pointed towards the potential of 2-amino-1,3,4-thiadiazole derivatives as anticonvulsant and anti-inflammatory agents.[4] These activities are often associated with the modulation of ion channels or the inhibition of enzymes involved in the inflammatory cascade. The ethyl group at the 5-position could influence the lipophilicity and, consequently, the ability of the molecule to cross the blood-brain barrier, a critical factor for CNS-active drugs.
Applications in Material Science and Agriculture
Beyond the pharmaceutical realm, this compound and its derivatives have shown promise in material science and agriculture.
Corrosion Inhibition: Protecting Metals from Degradation
This compound has been investigated as a corrosion inhibitor for mild steel in acidic environments.[9] The molecule can adsorb onto the metal surface, forming a protective layer that inhibits the corrosive action of the acid. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons that can coordinate with the metal atoms. The efficiency of inhibition has been shown to be dependent on the concentration of the inhibitor.[9]
Mechanism of Corrosion Inhibition
The inhibition mechanism is believed to involve the formation of a chemisorbed film on the steel surface. The thiadiazole ring lies flat on the metal surface, maximizing its contact and creating a barrier to the corrosive medium.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its journey from a chemical curiosity to a key component in a multitude of therapeutic agents is a testament to the synergy of synthetic innovation and biological discovery. This technical guide provides an in-depth exploration of the discovery and historical development of this versatile scaffold, offering a comprehensive resource for researchers engaged in drug design and development.
From Obscurity to Prominence: A Historical Perspective
The 1,3,4-thiadiazole ring system was first described in the late 19th century. However, it was the introduction of the 2-amino substituent in the early 20th century that set the stage for its remarkable ascent in medicinal chemistry. Early synthetic work laid the foundation for accessing this and related scaffolds.
A pivotal moment in the history of 2-amino-1,3,4-thiadiazoles was the synthesis of acetazolamide in the 1950s by Roblin and Clapp. Their research into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to this landmark discovery, firmly establishing the therapeutic potential of the 2-amino-1,3,4-thiadiazole moiety. Acetazolamide's success as a diuretic and treatment for glaucoma spurred further investigation into the pharmacological properties of this heterocyclic system.
The Art and Science of Synthesis: From Classical to Modern Methodologies
The accessibility of 2-amino-1,3,4-thiadiazoles through various synthetic routes has been a major driver of their widespread use in drug discovery.
The Foundational Approach: Cyclization of Thiosemicarbazide Derivatives
The most classical and widely employed method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives. This method is valued for its simplicity and the ready availability of starting materials.
Causality in Experimental Choices: The choice of the cyclizing agent is critical and dictates the reaction conditions and outcomes. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used as both catalyst and dehydrating agent. Phosphorus oxychloride (POCl₃) is another effective reagent for this transformation, often leading to high yields. The rationale for using these strong dehydrating agents lies in their ability to facilitate the intramolecular cyclization by removing water, thus driving the reaction towards the formation of the thermodynamically stable thiadiazole ring.
Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
A detailed, step-by-step methodology for a representative synthesis is provided below:
-
Step 1: Reaction Setup
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (0.1 mol) and benzoic acid (0.1 mol).
-
-
Step 2: Addition of Cyclizing Agent
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 50 mL) to the flask under a fume hood. The addition should be done slowly and with cooling, as the reaction can be exothermic.
-
-
Step 3: Reaction
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 4: Work-up
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
-
Step 5: Isolation and Purification
Visualization of the General Synthetic Workflow
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Modern Synthetic Innovations
In recent years, advancements in synthetic methodology have provided more efficient and environmentally benign routes to 2-amino-1,3,4-thiadiazoles.
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times, often from hours to minutes, while improving yields.[3][4][5] This efficiency is attributed to the rapid and uniform heating of the reaction mixture, which accelerates the rate of cyclodehydration.
One-Pot Procedures: Several one-pot methods have been developed to streamline the synthesis, avoiding the isolation of intermediates and thereby increasing overall efficiency.[6] For instance, the use of polyphosphate ester (PPE) allows for a one-pot reaction between a carboxylic acid and thiosemicarbazide under mild conditions.[6]
Rationale for Method Selection: The choice of synthetic method depends on several factors. For small-scale laboratory synthesis, classical methods using POCl₃ or PPA are often sufficient. For library synthesis and high-throughput screening, microwave-assisted methods are advantageous due to their speed and efficiency. For larger-scale production, considerations of cost, safety, and environmental impact may favor one-pot procedures or solid-phase synthesis approaches.
A Scaffold of Diverse Biological Activities
The 2-amino-1,3,4-thiadiazole moiety is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[7][8][9][10]
Antimicrobial Agents
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant activity against a variety of bacterial and fungal pathogens.[7][9][11] The mechanism of action is often attributed to the inhibition of essential enzymes in the microorganisms. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the thiadiazole ring and the amino group play a crucial role in determining the antimicrobial potency and spectrum.[12]
Table 1: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
| p-chlorophenyl derivative | S. aureus | 62.5 | [8][11] |
| Nitro derivatives | E. coli | Moderate activity | [11] |
| Hydroxyl derivatives | P. aeruginosa, S. aureus, E. coli | Moderate to good activity | [11] |
Anticancer Agents
A significant area of research has focused on the development of 2-amino-1,3,4-thiadiazole derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Inhibition of the ERK1/2 Signaling Pathway: Certain 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway. The ERK1/2 cascade is a central signaling pathway that regulates cell growth, differentiation, and survival.[13][14][15][16][17] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Visualization of the ERK1/2 Signaling Pathway Inhibition
Caption: Inhibition of the ERK1/2 signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[18][19][20][21][22] Overexpression of CDK2 is common in many cancers. Some 2-amino-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and preventing the proliferation of cancer cells.[22]
Visualization of CDK2 Inhibition in the Cell Cycle
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity | Semantic Scholar [semanticscholar.org]
- 11. dovepress.com [dovepress.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. ERK1 and ERK2 cascade | SGD [yeastgenome.org]
- 18. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
An Application Note and Detailed Protocol for the Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. The protocol herein is designed for researchers and scientists in organic synthesis and medicinal chemistry, offering a detailed, step-by-step procedure based on established synthetic methodologies for analogous 1,3,4-thiadiazole derivatives. This application note emphasizes safety, reproducibility, and a thorough understanding of the underlying chemical principles.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore present in a wide array of therapeutic agents, exhibiting antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules. This guide details a robust and accessible method for the preparation of this compound, a key intermediate for further chemical exploration.
The synthesis described is a well-established route involving the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative, in this case, propionic acid, under acidic conditions. This method is favored for its operational simplicity and the ready availability of starting materials.
Reaction Scheme
The overall reaction for the synthesis of this compound from thiosemicarbazide and propionic acid is depicted below:
Figure 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Thiosemicarbazide | CH₅N₃S | 91.13 | ≥98% | Sigma-Aldrich |
| Propionic Acid | C₃H₆O₂ | 74.08 | ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Synthesis of this compound
The following protocol is based on established procedures for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiosemicarbazide (0.1 mol, 9.11 g) and propionic acid (0.12 mol, 8.89 g, 9.0 mL).
-
Acid Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (10 mL) dropwise with continuous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
Reflux: After the complete addition of sulfuric acid, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to 80-85 °C and maintain it at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing crushed ice (approximately 100 g).
-
Neutralization: Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL) to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a desiccator under vacuum. Determine the melting point and characterize the compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Mechanism of Reaction
The formation of this compound from thiosemicarbazide and propionic acid in the presence of a strong acid like sulfuric acid proceeds through a cyclization-dehydration mechanism.
-
Activation of Carboxylic Acid: The sulfuric acid protonates the carbonyl oxygen of propionic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide acts as a nucleophile and attacks the activated carbonyl carbon of propionic acid.
-
Intramolecular Cyclization and Dehydration: A series of proton transfers and the elimination of two molecules of water leads to the formation of the stable 1,3,4-thiadiazole ring.
Safety and Handling
-
Thiosemicarbazide: Toxic and harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Propionic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to water, never the other way around. Handle with extreme care and appropriate PPE.
-
The reaction should be performed in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
Characterization
The synthesized this compound can be characterized by the following spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with a broad singlet for the amino protons.
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the methyl and methylene carbons of the ethyl group, as well as for the two carbons of the thiadiazole ring.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-S stretching.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₄H₇N₃S, M.W. = 129.18).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is heated at the correct temperature for the specified time. Monitor the reaction by TLC. |
| Inefficient neutralization | Ensure the pH is adjusted to 7-8 to precipitate the product completely. | |
| Oily product instead of solid | Impurities present | Purify the product by column chromatography or recrystallize from a different solvent system. |
| Broad melting point range | Impure product | Recrystallize the product again to achieve higher purity. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can effectively synthesize this valuable building block for further applications in drug discovery and development. Adherence to safety precautions is paramount throughout the experimental process.
Application Note: Synthesis of Novel Azo Dyes Utilizing 2-Amino-5-ethyl-1,3,4-thiadiazole
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of azo dyes using 2-Amino-5-ethyl-1,3,4-thiadiazole as the diazo component. Azo dyes incorporating heterocyclic amines, such as the 1,3,4-thiadiazole moiety, are of significant interest due to their enhanced tinctorial strength and ability to produce brilliant, bright shades compared to traditional aniline-based dyes.[1] This document elucidates the core chemical principles, provides step-by-step experimental protocols for diazotization and coupling reactions, and offers insights into the characterization of the resulting dyes. The methodologies are designed to be robust and reproducible for research and development applications, particularly in materials science and for dyeing synthetic fabrics like polyester.[1][2]
Introduction: The Significance of Heterocyclic Azo Dyes
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes. Their synthesis is typically a cost-effective, two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1] While traditional azo dyes are derived from aniline and its derivatives, the incorporation of heterocyclic rings as the diazo component has unlocked a new spectrum of colors and properties.
The 1,3,4-thiadiazole ring, in particular, is a valuable chromophoric core in the design of disperse dyes.[3] Azo dyes synthesized from 2-amino-1,3,4-thiadiazole derivatives are renowned for producing brilliant scarlet to bluish-red shades, demonstrating excellent dyeing performance and fastness on synthetic fibers.[1] The starting material for this guide, this compound, serves as an excellent precursor for generating a diverse library of novel azo dyes with potentially unique spectroscopic and material properties.
Caption: Structure of this compound.
Core Principles of Synthesis
The synthesis is a conventional diazotization-coupling sequence.[3] Understanding the mechanism behind each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Caption: General workflow for the synthesis of azo dyes.
Diazotization: Formation of the Electrophile
Diazotization is the process of converting the primary amino group (-NH₂) of this compound into a diazonium salt (-N₂⁺). This reaction is performed in a strong acidic medium (e.g., concentrated sulfuric acid) with sodium nitrite.[1]
Causality: The strong acid serves two purposes: it protonates the nitrous acid formed in situ, which is the actual diazotizing agent, and it prevents the newly formed diazonium salt from prematurely coupling with the unreacted parent amine. The reaction must be maintained at a low temperature (0-5°C) because diazonium salts are notoriously unstable and can explosively decompose at higher temperatures.[1]
Azo Coupling: The Chromophore-Forming Step
The diazonium salt is a weak electrophile. It readily attacks electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[4] This coupling reaction forms the characteristic azo bond (-N=N-) that acts as the chromophore, responsible for the dye's color.
Causality: The choice of coupling component and the control of pH are paramount.
-
Phenolic Couplers (e.g., 2-Naphthol, Resorcinol): These reactions are carried out in a slightly alkaline medium (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form a highly activating phenoxide ion, which is necessary for the attack by the weak diazonium electrophile.[4]
-
Aromatic Amine Couplers (e.g., N,N-dimethylaniline): These reactions are performed in a slightly acidic medium (pH 4-7). This ensures that while the coupling component's amino group remains largely unprotonated and thus activating, the concentration of the more reactive phenoxide form of the diazonium salt is minimized.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt solution, which should be used immediately in the subsequent coupling step without isolation.[1][5]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Beaker or Erlenmeyer Flask
-
Dropping Funnel
Procedure:
-
Preparation of Amine Solution: In a 250 mL beaker, carefully add concentrated sulfuric acid (e.g., 10 mL) to a stirred mixture of this compound (e.g., 0.05 mol) and water (e.g., 20 mL). The addition should be slow and performed in an ice bath to dissipate the heat generated. Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol) in a minimal amount of cold distilled water (e.g., 15 mL).
-
Diazotization Reaction: Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred amine solution. The rate of addition must be carefully controlled to ensure the temperature does not exceed 5°C.
-
Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, ready for the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes a representative coupling reaction with a phenolic coupler.
Materials:
-
Diazonium Salt Solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Ice Bath
-
Buchner Funnel and Filter Paper
Procedure:
-
Preparation of Coupler Solution: In a separate 500 mL beaker, dissolve 2-Naphthol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or sodium carbonate. Stir until fully dissolved and cool the solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the vigorously stirred, cold 2-Naphthol solution. A colored precipitate should form immediately.
-
pH Adjustment: During the addition, monitor the pH of the mixture and maintain it in the alkaline range (pH 8-10) by adding more NaOH or Na₂CO₃ solution if necessary.
-
Stirring: Continue stirring the reaction mixture in the ice bath for 1-2 hours to complete the coupling process.
-
Isolation of the Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. Dry the product in an oven at a moderate temperature (e.g., 60-70°C) or in a vacuum desiccator.
Caption: Simplified mechanism of diazotization and azo coupling.
Data Presentation & Characterization
The synthesized dyes should be characterized to confirm their structure and purity. Key techniques include FT-IR, ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy.[3][6] The absorption maximum (λmax) in the visible spectrum is particularly important as it defines the color of the dye.
| Diazo Component | Coupling Component | Reaction Conditions | Resulting Dye Color | Typical λmax (nm) |
| This compound | 2-Naphthol | Alkaline (pH 9), 0-5°C | Reddish-Brown | 480-520 |
| This compound | Resorcinol | Alkaline (pH 8), 0-5°C | Orange-Red | 440-470 |
| This compound | N,N-dimethylaniline | Acidic (pH 5), 0-5°C | Yellow-Orange | 410-440 |
| This compound | 8-Hydroxyquinoline | Alkaline (pH 8), 0-5°C | Bright Red | 490-530 |
Note: The exact λmax and color can vary depending on the solvent used for measurement and the purity of the product.[1]
Conclusion
This compound is a versatile and effective diazo component for the synthesis of a wide range of brightly colored azo dyes. The straightforward two-step process of diazotization and azo coupling, when performed with careful control of temperature and pH, provides a reliable pathway to novel chromophores. These dyes have significant potential for application as disperse dyes for synthetic fibers, offering excellent coloration and fastness properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising class of heterocyclic dyes.
References
- 1. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 2. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo dyes containing 1,3,4-thiadiazole fragment: synthesis and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Antimicrobial Screening of 2-Amino-5-ethyl-1,3,4-thiadiazole Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial screening of novel 2-amino-5-ethyl-1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] As the challenge of antimicrobial resistance grows, robust and standardized screening methods are paramount for identifying promising new chemical entities.[3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating reliable and reproducible data. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).
Introduction: The Scientific Rationale for Screening Thiadiazole Derivatives
The 2-amino-1,3,4-thiadiazole moiety is a critical pharmacophore, and its derivatives are being extensively investigated for their therapeutic potential.[2][5] The urgency for new antimicrobial agents is underscored by the increasing prevalence of multidrug-resistant pathogens, which poses a significant global health threat.[3][4] Heterocyclic compounds, such as thiadiazoles, are a cornerstone of this research due to their diverse chemical structures and ability to interact with various microbial targets.[3][6]
Mechanism of Action Insights: The antimicrobial activity of some 2-amino-1,3,4-thiadiazole derivatives has been linked to the inhibition of essential bacterial enzymes. Specifically, metabolites of these compounds have been shown to be potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase.[7] This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of this pathway effectively halts microbial proliferation. Understanding this mechanism underscores the importance of quantitative screening to determine the precise concentrations at which these derivatives exert their bacteriostatic or bactericidal effects.
This guide will focus on two fundamental, quantitative assays:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9] This is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay distinguishes between agents that merely inhibit growth (bacteriostatic) and those that kill the bacteria (bactericidal).
Foundational Methodologies: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining MIC values, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M07 document.[10][11][12] This method provides quantitative results that are crucial for the early-stage evaluation of novel compounds like this compound derivatives.
The Causality Behind Key Reagents and Conditions
-
Medium Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Mueller-Hinton Broth is the standard medium for routine susceptibility testing of non-fastidious, rapidly growing aerobic and facultative anaerobic bacteria.[13][14] Its formulation is low in thymine and thymidine, which can interfere with sulfonamide and trimethoprim activity.[14] Crucially, it must be "cation-adjusted" with specific concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L).[14][15][16] Divalent cations affect the outer membrane of Gram-negative bacteria and influence the activity of certain antibiotics, particularly aminoglycosides against Pseudomonas aeruginosa.[14][15] Standardization of these cations is essential for inter-laboratory reproducibility.
-
Inoculum Standardization (0.5 McFarland Standard): The density of the bacterial inoculum profoundly impacts the MIC result; a higher density may overwhelm the antimicrobial agent, leading to falsely high MICs.[17] The inoculum must be standardized to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each test well.[18]
-
Quality Control (QC) Strains: A protocol is only trustworthy if it is self-validating. This is achieved by concurrently testing established QC strains from the American Type Culture Collection (ATCC) with known, expected MIC ranges.[19][20][21] If the MIC for the QC strain falls outside its acceptable range, the results for the test compounds are considered invalid.[21]
Experimental Workflow for MIC Determination
The following diagram outlines the critical steps in the broth microdilution assay.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol: Broth Microdilution MIC Assay
This protocol is harmonized with CLSI document M07.[11][18]
3.1. Materials
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[22]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
3.2. Step-by-Step Procedure
-
Preparation of Test Compound: a. Prepare a 1.28 mg/mL (or suitable high-concentration) stock solution of the thiadiazole derivative in 100% DMSO. Rationale: DMSO is a common solvent for poorly soluble compounds. The final concentration in the assay should not exceed 1% to avoid solvent-induced toxicity. b. Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a densitometer (absorbance at 625 nm should be 0.08-0.13). This is the standardized inoculum (~1.5 x 10⁸ CFU/mL). d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this is typically a 1:150 dilution, but should be validated).
-
Microtiter Plate Setup: a. Dispense 50 µL of CAMHB into wells 1 through 11 of a 96-well plate. b. Add 50 µL of the appropriate compound working solution to well 1, creating the highest test concentration. c. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a two-fold dilution series. d. Well 11 will serve as the Growth Control (no compound). e. Well 12 will serve as the Sterility Control (100 µL of CAMHB only, no bacteria).
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is 5 x 10⁵ CFU/mL. Causality: This final inoculum density is the CLSI standard and ensures that results are comparable and reproducible. b. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for distinct turbidity. The test is valid only if the growth control shows adequate growth.[17] b. Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[23]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a follow-on to the MIC assay to assess whether the compound is bactericidal.[8] An MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
4.1. Step-by-Step Procedure
-
Subculturing from MIC Plate: a. Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well. d. Spot-plate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Incubation and Colony Counting: a. Incubate the MHA plate at 35 ± 2°C for 18-24 hours. b. After incubation, count the number of colonies (CFUs) on each spot.
-
Determining the MBC: a. The initial inoculum was ~5 x 10⁵ CFU/mL, which corresponds to ~5,000 CFUs in the 10 µL plated aliquot. b. A 99.9% reduction means that no more than 5 CFUs should grow on the agar plate. c. The MBC is the lowest concentration from the MIC plate that yields ≤0.1% of the original inoculum (e.g., ≤5 colonies for a 5x10⁵ CFU/mL starting density).
Data Presentation and Interpretation
Quantitative data from these assays should be summarized clearly.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| TDZ-Et-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| TDZ-Et-001 | E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
| TDZ-Et-002 | S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| TDZ-Et-002 | E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Interpretation Logic: The MBC/MIC ratio is a key indicator. A ratio of ≤4 is generally considered to define bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[8] This distinction is critical for drug development, as bactericidal agents are often required for severe infections or in immunocompromised patients.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Troubleshooting and Advanced Considerations
-
Compound Solubility: If the thiadiazole derivative precipitates in the CAMHB, the MIC reading will be inaccurate. This may appear as cloudiness in all wells.[24] Consider using a co-solvent like 0.002% Polysorbate-80 (Tween 80), but always run a solvent-only control to ensure it has no intrinsic antimicrobial activity.[25]
-
Trailing Endpoints: Some compound-organism combinations may show partial inhibition over a range of concentrations (a faint "trail" of growth). CLSI guidelines provide rules for interpreting these, which often involve reading the concentration with ~80% growth reduction.
-
Skipped Wells: If a well shows growth at a higher concentration than a well with no growth at a lower concentration, the test should be repeated, as this usually indicates contamination or a dilution error.
Conclusion
The systematic screening of this compound derivatives using standardized MIC and MBC assays is a critical step in the discovery of new antimicrobial agents. Adherence to established protocols, such as those from CLSI, is not merely procedural but is foundational to generating high-quality, reproducible, and meaningful data. By understanding the scientific rationale behind each step—from the composition of the media to the density of the inoculum—researchers can ensure the integrity of their results and make confident decisions in advancing promising compounds through the drug development pipeline.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. testinglab.com [testinglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. idexx.dk [idexx.dk]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 14. exodocientifica.com.br [exodocientifica.com.br]
- 15. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. standards.globalspec.com [standards.globalspec.com]
- 19. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 20. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyclass.net [microbiologyclass.net]
- 22. microrao.com [microrao.com]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. researchgate.net [researchgate.net]
- 25. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Evaluation of Novel 2-Amino-5-ethyl-1,3,4-thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 2-Amino-5-ethyl-1,3,4-thiadiazole Analogs
Viral infections remain a significant global health challenge, necessitating the continuous discovery and development of novel antiviral agents.[1] The emergence of drug-resistant viral strains further underscores the urgency for new therapeutic strategies.[1] The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Notably, derivatives of the 2-amino-1,3,4-thiadiazole moiety have shown promising antiviral activity against various viral pathogens.[1][5] This structural class is considered a valuable starting point for the development of new antiviral drugs.[1][6]
This guide provides a comprehensive framework for the systematic in vitro evaluation of novel this compound analogs. The protocols detailed herein are designed to rigorously assess the cytotoxicity and antiviral efficacy of these compounds, and to provide initial insights into their potential mechanisms of action.
Foundational Principles: Cytotoxicity and Antiviral Efficacy
A critical initial step in the evaluation of any potential therapeutic is to determine its effect on host cell viability. A compound's utility as an antiviral agent is contingent on its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This relationship is quantified by the Selectivity Index (SI) , which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[7][8] A higher SI value indicates a more favorable therapeutic window. Generally, compounds with an SI value of 10 or greater are considered promising candidates for further investigation.[7][8]
The following sections outline the essential experimental protocols for determining the CC50 and EC50 values of novel this compound analogs.
Part 1: Determination of Cytotoxicity (CC50)
The first crucial step is to assess the inherent toxicity of the synthesized this compound analogs on the host cells that will be used for the antiviral assays. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[7][8] The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[7][9]
Protocol 1: MTT Assay for CC50 Determination
This protocol outlines the steps for determining the CC50 of the test compounds in a suitable host cell line (e.g., Vero, A549, or MDCK cells), which should be selected based on the virus of interest.[7]
Materials:
-
Selected host cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the host cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of treatment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution and Treatment:
-
Prepare a series of dilutions of the test compounds in cell culture medium. It is recommended to perform serial dilutions to cover a broad concentration range.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Cell Control (Untreated): Cells with fresh medium only (represents 100% viability).
-
Blank Control: Medium only (for background absorbance).[7]
-
-
-
Incubation:
-
Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Plot the percentage of cell viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of this compound Analogs
| Compound ID | CC50 (µM) |
| Analog 1 | >100 |
| Analog 2 | 85.2 |
| Analog 3 | 92.7 |
| Analog 4 | >100 |
| Control Drug | 150.5 |
Part 2: Primary Antiviral Screening
Once the non-toxic concentration range of the compounds has been established, the next step is to perform a primary antiviral screen to identify analogs with potential inhibitory activity against the target virus. The plaque reduction assay is a gold-standard method for quantifying the efficacy of antiviral compounds against lytic viruses.[10][11]
Protocol 2: Plaque Reduction Assay for EC50 Determination
This protocol details the methodology for determining the 50% effective concentration (EC50) of the test compounds, which is the concentration required to inhibit plaque formation by 50%.[10]
Materials:
-
Confluent monolayer of a suitable host cell line in 6-well or 12-well plates
-
Target virus stock with a known titer (PFU/mL)
-
Test compounds at non-toxic concentrations
-
Infection medium (serum-free cell culture medium)
-
Overlay medium (e.g., 1:1 mixture of 2X cell culture medium and 1.2% low-melting-point agarose or methylcellulose)[10]
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
Procedure:
-
Cell Preparation:
-
Seed host cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[10]
-
-
Virus Inoculation and Compound Treatment:
-
Wash the cell monolayer with PBS.
-
Inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the adsorption period, prepare dilutions of the test compounds in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the compound-containing overlay medium to the respective wells.
-
Include control wells:
-
Virus Control: Cells infected with the virus but without any compound.
-
Cell Control: Uninfected cells with overlay medium only.
-
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a 5% CO2 incubator until clear plaques are visible in the virus control wells (typically 2-5 days).[10]
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of plaque inhibition against the compound concentration (log scale) and determine the EC50 value using non-linear regression analysis.
-
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow of the Plaque Reduction Assay for EC50 Determination.
Part 3: Secondary Confirmatory Assay
To corroborate the findings from the primary screen, a secondary assay that measures the reduction in the production of infectious virus particles is recommended. The Virus Yield Reduction Assay provides a quantitative measure of the inhibition of virus replication.[12][13][14]
Protocol 3: Virus Yield Reduction Assay
This assay evaluates the ability of the compounds to reduce the amount of new infectious virus produced in a single replication cycle.
Materials:
-
Confluent monolayer of a suitable host cell line in 24-well or 48-well plates
-
Target virus stock
-
Test compounds at various concentrations
-
Cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Infection and Treatment:
-
Infect a confluent monolayer of host cells with the target virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the plates for a duration equivalent to one viral replication cycle (e.g., 24-48 hours).
-
-
Harvesting Viral Progeny:
-
After the incubation period, subject the plates to three cycles of freezing and thawing to lyse the cells and release the progeny virus.
-
Collect the supernatant from each well.
-
-
Titration of Viral Yield:
-
Determine the titer of the virus in the supernatant from each well using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Data Analysis:
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control.
-
Determine the concentration of the compound that results in a 90% or 99% reduction in viral yield (EC90 or EC99).
-
Part 4: Preliminary Mechanistic Studies
For compounds that demonstrate significant antiviral activity, preliminary mechanistic studies can help to identify the stage of the viral life cycle that is being inhibited. A time-of-addition assay is a valuable tool for this purpose.[15][16][17]
Protocol 4: Time-of-Addition Assay
This assay helps to pinpoint whether a compound acts at an early stage (e.g., entry), during replication, or at a late stage (e.g., assembly and release) of the viral life cycle.[16][17]
Procedure:
-
Synchronized Infection:
-
Infect a confluent monolayer of host cells with a high MOI of the virus to ensure a synchronized infection.
-
-
Staggered Compound Addition:
-
Add the test compound at its effective concentration to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).
-
-
Quantification of Viral Replication:
-
At the end of a single replication cycle, quantify the extent of viral replication in each well (e.g., by measuring viral RNA/protein levels or by a yield reduction assay).
-
-
Data Interpretation:
-
By observing the time point at which the addition of the compound no longer has an inhibitory effect, the target stage of the viral life cycle can be inferred. For example, if a compound is only effective when added early, it likely targets viral entry.
-
Viral Life Cycle and Potential Inhibition Points
Caption: Potential inhibition points of antiviral compounds in the viral life cycle.
Summary of Antiviral Evaluation Data
The following table provides a template for summarizing the key data obtained from the antiviral evaluation of the novel this compound analogs.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Analog 1 | >100 | 12.5 | >8 |
| Analog 2 | 85.2 | 5.8 | 14.7 |
| Analog 3 | 92.7 | 2.1 | 44.1 |
| Analog 4 | >100 | >25 | - |
| Control Drug | 150.5 | 0.5 | 301 |
Conclusion
The systematic application of these protocols will enable a robust and reliable evaluation of the antiviral potential of novel this compound analogs. By first establishing the cytotoxicity profile and then proceeding with primary and secondary antiviral assays, researchers can efficiently identify lead compounds for further development. The inclusion of preliminary mechanistic studies, such as the time-of-addition assay, provides valuable early insights that can guide subsequent structure-activity relationship (SAR) studies and the optimization of these promising antiviral candidates.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. chemmethod.com [chemmethod.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ibtbioservices.com [ibtbioservices.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 2-Amino-5-ethyl-1,3,4-thiadiazole in Medicinal Chemistry
Introduction: The Rising Prominence of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring system is a cornerstone pharmacophore in modern medicinal chemistry. Its unique electronic properties, including its mesoionic character and ability to act as a hydrogen bond acceptor and a two-electron donor system, allow derivatives to readily cross cellular membranes and interact with a multitude of biological targets.[1][2] As a bioisostere of pyrimidine and thiazole, the 1,3,4-thiadiazole nucleus is found in numerous clinically approved drugs, including the antimicrobial cefazolin and the diuretic acetazolamide.[3]
This guide focuses on a key building block, 2-Amino-5-ethyl-1,3,4-thiadiazole , a versatile starting material for the synthesis of novel therapeutic agents. Its ethyl group at the 5-position provides a lipophilic anchor, while the primary amine at the 2-position serves as a reactive handle for extensive chemical modification. This allows for the systematic development of compound libraries targeting a wide array of pathologies. We will explore the synthesis of this core scaffold, its derivatization, and its proven applications in anticancer and antimicrobial research, complete with detailed protocols for synthesis and biological evaluation.
Part 1: Synthesis of the Core Scaffold and Bioactive Derivatives
The value of this compound lies in its straightforward synthesis and the reactivity of its 2-amino group, which allows for the facile creation of diverse derivatives such as Schiff bases, amides, and sulfonamides.
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established method utilizing acid-catalyzed cyclodehydration.[4] The reaction involves the condensation of thiosemicarbazide with propionic acid. Polyphosphoric acid serves as both a catalyst and a dehydrating agent.
Rationale: The reaction proceeds via the initial acylation of thiosemicarbazide by propionic acid, followed by an intramolecular cyclization and dehydration to form the stable, aromatic 1,3,4-thiadiazole ring. Polyphosphoric acid is an excellent medium for this process as it promotes the necessary dehydration at elevated temperatures.[4]
Materials:
-
Thiosemicarbazide
-
Propionic Acid
-
Commercial Polyphosphoric Acid (82-84% P₂O₅)
-
Ammonium Hydroxide (concentrated)
-
Deionized Water
-
50% Hypophosphorous Acid (optional, as catalyst)
Procedure:
-
Prepare a mixture of 92.6 parts by weight of propionic acid and 215 parts of commercial polyphosphoric acid in a suitable reaction vessel equipped with a mechanical stirrer and a thermometer.
-
Add 91.1 parts of thiosemicarbazide to the mixture. If desired, 1 part of 50% hypophosphorous acid can be added as a catalyst.[4]
-
With continuous stirring, heat the reaction mixture to between 102°C and 111°C.
-
Maintain this temperature for approximately 1.5 hours, at which point the reaction should be substantially complete.
-
Allow the mixture to cool slightly before carefully "drowning" it in 500 parts of cold water with vigorous stirring.
-
Neutralize the acidic solution with concentrated ammonium hydroxide until the pH is basic, which will precipitate the product. Ammonium phosphates formed are soluble and will remain in the aqueous phase.[4]
-
Filter the resulting solid product at room temperature.
-
Wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Dry the purified this compound. A yield of approximately 92.5% can be expected.[4]
Protocol 2: Synthesis of a Schiff Base Derivative
The 2-amino group is readily condensed with aldehydes to form Schiff bases (imines), a common strategy to explore structure-activity relationships (SAR).
Rationale: This condensation reaction is a classic method for extending the molecular scaffold. The resulting C=N double bond can be crucial for biological activity, and the substituted aromatic ring introduced from the aldehyde allows for fine-tuning of electronic and steric properties.
Materials:
-
This compound (from Protocol 1)
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 10 mmol of the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde).
-
Add 2-3 drops of piperidine to catalyze the reaction.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base derivative.
Part 2: Applications in Anticancer Drug Discovery
Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including kinase inhibition, cell cycle arrest, and induction of apoptosis.[2][5][6]
Mechanism of Action: Inhibition of the ERK Signaling Pathway
A key mechanism identified for certain 2-amino-1,3,4-thiadiazole derivatives is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[7] The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many human cancers.
One studied derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was shown to inhibit the activation of ERK1/2.[7] This inhibition prevents the downstream phosphorylation of transcription factors, leading to an arrest of the cell cycle in the G0/G1 phase. This is often accompanied by an upregulation of cyclin-dependent kinase inhibitors like p27/Kip1.[7]
Caption: Inhibition of the ERK1/2 signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-amino-1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Derivative Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-(4-Chlorophenyl)-N-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 5.72 | [8] |
| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 5.36 | [8] |
| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine | HepG2 (Liver) | 3.13 | [8] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [6] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [6] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 | [6] |
Part 3: Applications in Antimicrobial Drug Discovery
The 2-amino-1,3,4-thiadiazole scaffold is a prolific source of lead compounds for antimicrobial agents, with derivatives showing activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][10]
Mechanism of Action and Structure-Activity Relationship
The antimicrobial efficacy of thiadiazole derivatives is often attributed to the toxophoric N-C-S moiety within the heterocyclic ring.[11] While specific enzyme targets can vary, this core structure is believed to interfere with essential cellular processes in microorganisms.
Structure-Activity Relationship (SAR) studies have revealed key insights:
-
Halogen Substitution: The introduction of electron-withdrawing groups, such as chlorine or fluorine, on phenyl rings attached to the thiadiazole core often enhances antibacterial activity, particularly against Gram-positive bacteria.[12]
-
Oxygenated Substituents: The presence of oxygen-containing groups (e.g., methoxy, hydroxyl) on appended phenyl rings tends to increase antifungal activity.[12]
-
Free Amino Group: For some derivatives, the unsubstituted 2-amino group is critical for maximum activity. Substitution can sometimes decrease potency in the order: H > methyl > ethyl > phenyl.[5]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-amino-1,3,4-thiadiazole derivatives against common pathogens.
| Derivative Type | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) | Reference |
| 2,5-bis[(4-amino-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | 4-16 µg/mL | 4-16 µg/mL | 4-16 µg/mL | [13] |
| 2-Amino-1,3,4-oxadiazole derivatives | 8-16 µg/mL | >32 µg/mL | 31.25-62.5 µg/mL | [13] |
| 2-(p-Chlorophenyl)-adamantylamino-1,3,4-thiadiazole | Good Activity | Good Activity | Not Reported | [12] |
| 5-(p-Nitrophenyl)-adamantylamino-1,3,4-thiadiazole | Good Activity | Good Activity | Not Reported | [12] |
| Tris-1,3,4-thiadiazole derivative | 8-31.25 µg/mL | 8-31.25 µg/mL | 8-31.25 µg/mL | [12] |
| 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 20-28 µg/mL | >64 µg/mL | Not Reported | [12] |
Part 4: Protocols for Biological Evaluation
Standardized, reproducible assays are critical for evaluating the therapeutic potential of newly synthesized compounds. Here, we provide step-by-step protocols for assessing cytotoxicity and antimicrobial activity.
Protocol 3: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14] The intensity of the color, measured by a spectrophotometer, is directly proportional to the number of living, metabolically active cells. This allows for the calculation of the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Standard workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for another 24 to 48 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[16] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] It is a gold standard for antimicrobial susceptibility testing.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range.
-
Inoculation: Add the standardized bacterial or fungal inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Conclusion
This compound is an exceptionally valuable and accessible scaffold for medicinal chemistry research. Its straightforward synthesis and the versatile reactivity of the 2-amino group provide a robust platform for generating diverse libraries of novel compounds. The demonstrated efficacy of its derivatives as both anticancer and antimicrobial agents, driven by well-defined mechanisms of action, underscores the therapeutic potential of this chemical class. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to leverage this potent pharmacophore in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 5. bepls.com [bepls.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchhub.com [researchhub.com]
- 15. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Versatility of 2-Amino-5-ethyl-1,3,4-thiadiazole as a Ligand
An Application Guide to the Synthesis and Characterization of Metal Complexes with 2-Amino-5-ethyl-1,3,4-thiadiazole Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives are known to exhibit significant antibacterial, antifungal, antiviral, and antitumor properties.[2][3] The compound this compound (AET), with the chemical formula C₄H₇N₃S, is a particularly valuable derivative.[4] Its significance lies in its rich coordination chemistry, stemming from multiple potential donor sites: the two endocyclic nitrogen atoms, the exocyclic amino nitrogen, and the heterocyclic sulfur atom.[5]
The formation of metal complexes with AET is a key strategy in drug development. Chelation can dramatically enhance the biological efficacy of the parent ligand.[2][6] According to chelation theory, the coordination of a metal ion to the ligand reduces the polarity of the metal center. This increases the overall lipophilicity of the complex, facilitating its transport across lipid-rich biological membranes and improving its interaction with intracellular targets. This guide provides an in-depth overview of the synthesis, characterization, and application of metal complexes featuring the AET ligand.
Core Principles of Coordination and Synthesis
The synthesis of an AET-metal complex is fundamentally a Lewis acid-base reaction. The metal ion, possessing empty orbitals, acts as the Lewis acid (electron pair acceptor), while the AET ligand, with its lone pairs on nitrogen and sulfur atoms, serves as the Lewis base (electron pair donor).
Structural studies have shown that AET can act as a versatile ligand. It frequently behaves as a bidentate ligand, coordinating through the exocyclic amino nitrogen and an adjacent endocyclic nitrogen atom, forming a stable five-membered chelate ring.[5] However, it can also act as a monodentate ligand, typically coordinating through one of the ring nitrogen atoms.[7][8] The final structure and stoichiometry of the complex are influenced by several factors:
-
The Metal Ion: The size, charge, and electronic configuration of the metal ion (e.g., Cu(II), Zn(II), Ni(II), Co(II)) dictate the preferred coordination number and geometry (e.g., tetrahedral, square planar, octahedral).[9][10]
-
Molar Ratio: The stoichiometry of the reactants (metal-to-ligand ratio) directly influences the composition of the final product. A 1:2 or 1:4 metal-to-ligand ratio is common.[5]
-
Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of the resulting complex. Alcohols like ethanol are frequently used.
-
Counter-ion: The anion from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻) can either remain in the outer coordination sphere or directly coordinate to the metal center.
Application Protocol: Synthesis of a Dichloro-bis(this compound)copper(II) Complex
This protocol provides a detailed, step-by-step method for synthesizing a representative Cu(II) complex with AET.
I. Materials and Reagents
-
This compound (AET, ≥97%)[11]
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O, ≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Deionized Water
II. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Glass funnel and stirring rod
-
Büchner funnel and vacuum filtration flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Desiccator with desiccant (e.g., anhydrous CaCl₂)
III. Synthesis Procedure
-
Ligand Solution Preparation:
-
Accurately weigh 2.0 mmol of this compound (approximately 0.258 g) and place it into the 100 mL round-bottom flask.
-
Add 25 mL of absolute ethanol to the flask.
-
Gently warm the mixture on the heating mantle while stirring until the ligand is completely dissolved.
-
Causality: Using a stoichiometric amount ensures a controlled reaction. Ethanol is an effective solvent for both the ligand and the metal salt, facilitating a homogeneous reaction environment.
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, weigh 1.0 mmol of Copper(II) Chloride Dihydrate (approximately 0.170 g).
-
Dissolve the salt in 15 mL of absolute ethanol.
-
Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligand complex, [Cu(AET)₂Cl₂].
-
-
Complexation Reaction:
-
While continuously stirring the warm ligand solution, add the ethanolic solution of CuCl₂·2H₂O dropwise using a glass funnel over a period of 5-10 minutes.
-
A color change and the formation of a precipitate should be observed upon addition.
-
Causality: The dropwise addition prevents localized high concentrations of the metal salt, promoting the formation of a uniform, well-defined complex rather than amorphous side products.
-
-
Reaction Completion:
-
Attach the reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain it for 2 hours with continuous stirring.
-
Causality: Refluxing provides the thermal energy necessary to overcome the activation barrier for the formation of stable coordinate bonds between the copper ion and the AET ligand, ensuring the reaction proceeds to completion.
-
-
Isolation and Purification:
-
Turn off the heat and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate on the filter paper with two small portions (5 mL each) of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Causality: Cooling reduces the solubility of the complex, leading to a higher yield. Washing with a cold solvent removes impurities without significantly dissolving the desired product.
-
-
Drying:
-
Carefully transfer the solid complex to a pre-weighed watch glass.
-
Dry the product in a desiccator over anhydrous calcium chloride for 24-48 hours until a constant weight is achieved.
-
Weigh the final product and calculate the percentage yield.
-
IV. Characterization of the Synthesized Complex
Confirming the identity and structure of the newly synthesized complex is a critical step. A combination of spectroscopic and analytical techniques is employed for this purpose.
Key Characterization Data
The table below summarizes the expected analytical data for the free AET ligand versus its hypothetical Cu(II) complex. The shifts observed are indicative of successful coordination.
| Analysis Technique | AET Ligand (Free) | [Cu(AET)₂Cl₂] Complex | Interpretation of Change |
| Appearance | White/Off-white solid | Green/Blue solid | The color is due to d-d electronic transitions in the Cu(II) ion, indicating its presence in a coordination environment. |
| Molar Conductivity (in DMF, 10⁻³ M) | ~5 Ω⁻¹cm²mol⁻¹ | ~15 Ω⁻¹cm²mol⁻¹ | Low values indicate a non-electrolytic nature, suggesting the chloride ions are coordinated directly to the metal center.[5] |
| FT-IR ν(N-H) stretch (amino group) | ~3300-3400 cm⁻¹ | Lower frequency (e.g., ~3250 cm⁻¹) | A shift to lower wavenumber suggests the involvement of the exocyclic amino nitrogen in coordination to the metal ion.[5] |
| FT-IR ν(C=N) stretch (thiadiazole ring) | ~1525 cm⁻¹ | Shifted by 10-30 cm⁻¹ | A shift in the ring's stretching frequency confirms the participation of a ring nitrogen atom in the metal chelation.[5] |
| FT-IR New Bands | Not present | ~450-500 cm⁻¹ | Appearance of new bands in the far-IR region can be assigned to the M-N stretching vibrations, providing direct evidence of coordination.[5] |
Applications in Drug Development
Metal complexes of thiadiazole derivatives are of high interest due to their enhanced biological activities compared to the free ligands.[2][12] The complexation of AET with transition metals like copper, zinc, and cobalt has been shown to produce compounds with potent antimicrobial and antifungal activities.[6][13] In some cases, the activity of the synthesized complexes surpasses that of standard drugs.[2][5] This enhancement is often attributed to the complex's increased ability to permeate cell walls and interfere with crucial cellular processes, such as enzyme function or DNA replication.[8] Researchers are actively exploring these complexes as potential leads for new antibiotics to combat resistant bacterial strains.[6][14]
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. View of Antimicrobial Activity of Some 1,3,4-Thiadiazole Metal Complexes [anjs.edu.iq]
- 4. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. 1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Versatility of the 2-Amino-5-ethyl-1,3,4-thiadiazole Scaffold in Modern Drug Discovery
The 2-amino-1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1] Among its numerous derivatives, 2-amino-5-ethyl-1,3,4-thiadiazole serves as a crucial building block for the development of novel therapeutic agents. The ethyl group at the 5-position can significantly influence the compound's lipophilicity, steric interactions with biological targets, and overall pharmacokinetic profile, making it a key modulator of pharmacological activity.[2] This guide provides an in-depth exploration of the this compound scaffold, offering detailed application notes and experimental protocols for researchers in drug discovery and development.
Unlocking Therapeutic Potential: Key Biological Activities
Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for various therapeutic areas.
Antimicrobial and Antifungal Efficacy
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore in the design of antimicrobial agents.[3] The nature of the substituent at the 5-position plays a critical role in determining the potency and spectrum of activity. For instance, in a series of 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole derivatives, substitution on the amino group was found to decrease antibacterial activity in the order of methyl > ethyl > phenyl, highlighting the nuanced influence of alkyl groups.[4] This suggests that while the core scaffold is essential for activity, the size and nature of the substituent at both the 2- and 5-positions are key to optimizing antimicrobial effects.
Anticancer Applications
The 1,3,4-thiadiazole nucleus is a prominent feature in a number of anticancer agents.[5] Its derivatives can induce apoptosis, arrest the cell cycle, and inhibit various kinases involved in cancer progression.[6] Structure-activity relationship (SAR) studies have indicated that the presence of small alkyl groups, such as methyl and ethyl, at the 5-position of the thiadiazole ring can contribute favorably to the anticancer activity.[2]
Antiviral Properties
The 2-amino-1,3,4-thiadiazole moiety has been explored as a scaffold for the development of antiviral drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7] The electronic properties of the substituents on the thiadiazole ring can influence the antiviral potency. While extensive research has focused on various aryl and heterocyclic substitutions, the role of the 5-ethyl group in this context remains an area ripe for further investigation.
Strategic Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are fundamental steps in harnessing the therapeutic potential of this compound.
Core Scaffold Synthesis
A common and efficient method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a corresponding carboxylic acid. For the synthesis of this compound, propionic acid is the reagent of choice.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented solid-phase synthesis method, which offers advantages in terms of simplicity, mild reaction conditions, and high yields.[8]
Materials:
-
Thiosemicarbazide
-
Propionic acid
-
Phosphorus pentachloride (PCl₅)
-
Sodium carbonate solution (5% w/v)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Mortar and pestle
-
Reaction vessel (dry)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), propionic acid (1.0-1.2 molar equivalents), and phosphorus pentachloride (1.0-1.2 molar equivalents).
-
Grinding: Grind the mixture evenly at room temperature using a mortar and pestle until a homogeneous solid is obtained.
-
Reaction: Allow the mixture to stand at room temperature. The reaction is typically complete within a short period.
-
Work-up: Transfer the crude product to a beaker. Add 5% sodium carbonate solution portion-wise with stirring until the pH of the mixture reaches 8.
-
Isolation: Filter the resulting white solid and wash it with water.
-
Purification: Dry the filter cake and recrystallize it from a DMF/H₂O (1:2 v/v) mixture to yield pure this compound. A reported yield for this method is 92.6%.[8]
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Derivatization at the 2-Amino Group
The 2-amino group of the thiadiazole ring is a versatile handle for introducing a wide range of substituents to explore structure-activity relationships. A common derivatization strategy is the formation of an amide linkage.
Protocol 2: Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives
This protocol describes a general method for the acylation of the 2-amino group.
Materials:
-
This compound
-
Appropriate acid chloride or anhydride (e.g., acetyl chloride)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Standard laboratory glassware for organic synthesis
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: Dissolve this compound (1 molar equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.1-1.5 molar equivalents) to the solution and stir.
-
Acylation: Cool the reaction mixture in an ice bath and add the acid chloride or anhydride (1.0-1.2 molar equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted derivative.
Visualization of the Derivatization Pathway:
Caption: General pathway for the N-acylation of the scaffold.
Evaluating Biological Activity: Standard Assays
Once a library of derivatives is synthesized, their biological activities can be assessed using a variety of in vitro assays.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized compounds
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for biological activity.
| Modification Site | Observation | Implication for Design |
| 5-Position | Small alkyl groups (methyl, ethyl) are often associated with enhanced antimicrobial and anticancer activity compared to bulkier or unsubstituted analogs.[2][4] | The ethyl group provides a balance of lipophilicity and size that can be beneficial for target engagement. Further exploration of small, functionalized alkyl chains may yield more potent compounds. |
| 2-Amino Group | Substitution on the amino group can modulate activity. For some antimicrobial targets, a free amino group is preferred, while for others, acylation or Schiff base formation leads to increased potency.[4] | The 2-amino group is a critical point for introducing diversity. The nature of the substituent (e.g., aromatic, heterocyclic, aliphatic) can be tailored to target specific enzymes or receptors. |
| Linker between Scaffold and Substituent | The type and length of a linker, if used to connect a substituent to the 2-amino group, can significantly impact activity. For example, an acetamide linker has been successfully used in designing anticancer agents.[9] | Optimizing the linker can improve the compound's conformational flexibility and its ability to fit into the binding pocket of the target protein. |
Visualization of SAR Logic:
Caption: Key modification points influencing biological activity.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification at the 2-amino position allows for the creation of large and diverse compound libraries for screening against a wide range of biological targets. Future research should focus on a more systematic exploration of the structure-activity relationships of 5-alkyl-2-amino-1,3,4-thiadiazole derivatives to better understand the specific contribution of the 5-ethyl group to biological activity. The development of derivatives with improved potency, selectivity, and pharmacokinetic properties holds great promise for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Amino-5-ethyl-1,3,4-thiadiazole
Introduction: The Therapeutic Potential and Toxicological Considerations of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The anticancer properties are particularly noteworthy, with numerous studies highlighting the ability of 2-amino-1,3,4-thiadiazole derivatives to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6] The efficacy of these compounds is often linked to their ability to interfere with critical cellular processes, including mitochondrial function and signaling pathways essential for cancer cell survival.[7][8]
This document provides a comprehensive experimental framework for evaluating the cytotoxic potential of a specific derivative, 2-Amino-5-ethyl-1,3,4-thiadiazole. While extensive data exists for the broader class of 1,3,4-thiadiazoles, this guide offers a targeted approach for researchers and drug development professionals to systematically characterize the cytotoxic profile of this specific molecule. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure data integrity and reproducibility. We will first establish a baseline of cytotoxicity using robust cell viability assays and then delve into mechanistic studies to explore the underlying pathways of cell death, such as the induction of apoptosis and mitochondrial dysfunction.
Part 1: Foundational Cytotoxicity Assessment
The initial phase of evaluating a novel compound involves determining its dose-dependent effect on cell viability. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. We will employ two distinct and widely accepted assays that measure different aspects of cellular health: the MTT assay, which assesses metabolic activity, and the LDH release assay, which measures membrane integrity.
Causality Behind Experimental Choices
-
Choice of Cell Lines: The selection of appropriate cell lines is critical and should be guided by the therapeutic target of interest. For general cytotoxicity screening, a panel of well-characterized cancer cell lines from different tissue origins is recommended. For instance, a panel could include:
-
MCF-7: Human breast adenocarcinoma, representing a common solid tumor.
-
A549: Human lung carcinoma, another prevalent solid tumor type.
-
HepG2: Human hepatocellular carcinoma, to assess potential hepatotoxicity.[7]
-
A non-cancerous cell line (e.g., MRC-5, human lung fibroblasts) should be included to evaluate the selectivity of the compound for cancer cells over normal cells.[9]
-
-
MTT Assay: This colorimetric assay is a gold standard for assessing cell viability.[10] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.
-
LDH Assay: As an orthogonal approach, the lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[7] This assay provides a distinct measure of cell death compared to the metabolic assessment of the MTT assay.
Experimental Workflow: Foundational Cytotoxicity
Caption: Workflow for foundational cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to create a series of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment concentration relative to the maximum LDH release control.
Expected Data Presentation
| Compound Concentration (µM) | % Cell Viability (MTT Assay, 48h) | % Cytotoxicity (LDH Assay, 48h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.2 ± 4.5 | 3.5 ± 1.1 |
| 1 | 85.7 ± 6.1 | 15.3 ± 2.4 |
| 10 | 52.3 ± 3.9 | 48.9 ± 3.7 |
| 25 | 25.1 ± 2.8 | 72.4 ± 4.1 |
| 50 | 10.4 ± 1.9 | 88.6 ± 2.9 |
| 100 | 5.2 ± 1.1 | 95.3 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Mechanistic Insights into Cytotoxicity
Based on the established cytotoxicity of the broader 1,3,4-thiadiazole class, it is plausible that this compound induces cell death through mitochondrial dysfunction and the activation of apoptotic pathways.[7][8] The following protocols are designed to investigate these potential mechanisms.
Causality Behind Experimental Choices
-
Mitochondrial Membrane Potential (ΔΨm) Assay: A key indicator of mitochondrial health is the maintenance of the mitochondrial membrane potential.[11] A loss of ΔΨm is an early event in apoptosis. Assays using cationic dyes like JC-1 can visualize this change. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting a red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key executioners of apoptosis.[12] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[4][5] A luminescent or fluorescent assay that uses a specific caspase-3/7 substrate can quantify the activity of these enzymes.
Signaling Pathway: Intrinsic Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway.
Detailed Protocol: Mitochondrial Membrane Potential (JC-1) Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at concentrations around the determined IC50 for a shorter time point (e.g., 6-24 hours). Include a known mitochondrial depolarizing agent (e.g., CCCP) as a positive control.
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the culture medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader. Read the fluorescence of JC-1 aggregates at an excitation/emission of ~550/600 nm (red) and JC-1 monomers at ~485/535 nm (green).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Detailed Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound at concentrations around the IC50 for a time point determined to be optimal for apoptosis induction (e.g., 24 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Prepare and add the caspase-3/7 reagent (containing a pro-luminescent substrate) to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is directly proportional to the caspase-3/7 activity. Normalize the results to the vehicle control.
Expected Data Presentation
| Treatment | Red/Green Fluorescence Ratio (JC-1 Assay) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.08 | 1.0 ± 0.1 |
| This compound (IC50/2) | 0.72 ± 0.06 | 2.5 ± 0.3 |
| This compound (IC50) | 0.45 ± 0.05 | 5.8 ± 0.6 |
| This compound (IC50 x 2) | 0.21 ± 0.03 | 8.2 ± 0.9 |
| Positive Control | 0.15 ± 0.02 | 10.0 ± 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can confidently determine the compound's potency and gain valuable insights into its mechanism of action. The presented protocols for assessing cell viability, mitochondrial health, and apoptosis activation serve as a solid foundation for further preclinical development.
Should the data confirm a potent and selective cytotoxic profile, subsequent studies could explore more detailed mechanisms, such as cell cycle analysis by flow cytometry, analysis of specific pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by western blotting, and investigation of upstream signaling pathways that may be modulated by this compound.[6] These advanced studies will further elucidate the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The toxicity of 1,3,4-thiadiazolium mesoionic derivatives on hepatocarcinoma cells (HepG2) is associated with mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Profiling of 2-Amino-5-ethyl-1,3,4-thiadiazole: A Tiered Approach to Unveiling Biological Activity
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document provides a comprehensive, field-tested guide for the initial in vitro characterization of 2-Amino-5-ethyl-1,3,4-thiadiazole (AET). We eschew a rigid, one-size-fits-all template in favor of a logical, tiered testing cascade. This strategy begins with broad cytotoxicity screening to establish a bioactive concentration range, followed by a suite of targeted secondary assays to probe for specific anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Each protocol is presented with the underlying scientific rationale, ensuring that experimental choices are understood and that the data generated is robust and interpretable.
Strategic Overview: The In Vitro Testing Cascade
The initial investigation of a novel compound requires a systematic approach to efficiently identify its primary biological effects while managing resources. A tiered, or cascaded, workflow is the industry standard. It prevents wasteful, indiscriminate testing by using the results from broad, primary assays to inform the selection of more specific, hypothesis-driven secondary assays. This guide proposes a four-pronged secondary screen based on the well-documented potential of the 2-amino-1,3,4-thiadiazole scaffold.
Caption: Proposed experimental workflow for the in vitro characterization of AET.
Protocol 1: Tier 1 Cytotoxicity Screening via MTT Assay
Scientific Rationale
The initial and most critical step is to determine if, and at what concentrations, AET affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of a cell population.[4][5][6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[7][8] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[8][9] This assay allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[5][10] By screening against a panel of both cancerous and non-cancerous cell lines, we can also derive a preliminary indication of the compound's selectivity.[6][11]
Experimental Protocol
Materials:
-
This compound (AET)
-
Cell Lines: A panel is recommended. E.g., MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (non-cancerous embryonic kidney).[6][11][12]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Solubilization buffer: DMSO or a solution of SDS in HCl.[5][13]
-
Sterile 96-well flat-bottom plates.
-
Multichannel pipette, CO2 incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation & Treatment: Prepare a 2X working solution series of AET in culture medium from a 10-50 mM DMSO stock. A typical final concentration range for screening is 0.1 to 100 µM.
-
Remove the seeding medium from the wells and add 100 µL of the AET dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration should be based on the cell line's doubling time.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[5]
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4][8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the AET concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
| Cell Line | Cancer Type | AET IC50 (µM) | Doxorubicin (Control) IC50 (µM) | Selectivity Index (SI)¹ |
| A549 | Lung Carcinoma | Data | Data | Data |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| HEK293 | Normal Kidney | Data | Data | N/A |
| ¹ SI = IC50 in normal cell line / IC50 in cancer cell line |
Protocol 2: Apoptosis Induction Assessment via Caspase-3/7 Activity
Scientific Rationale
If AET demonstrates cytotoxicity, particularly in cancer cell lines, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[1] A key event in the apoptotic cascade is the activation of executioner caspases, primarily caspase-3 and caspase-7.[14][15] We can measure the activity of these proteases using a luminogenic assay. The assay provides a substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[16] When cleaved by active caspases, the substrate releases a substrate for luciferase, generating a light signal that is proportional to the amount of caspase activity.[17]
Caption: Caspase-3/7 assay principle for detecting apoptosis.
Experimental Protocol
Materials:
-
AET-treated cells from cytotoxicity experiments (or a new setup).
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).[16][17]
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Luminometer or microplate reader with luminescence capability.
-
Positive control (e.g., Staurosporine or Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in Protocol 1. Treat cells with AET at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Incubate for a relevant period (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17] Allow it to equilibrate to room temperature before use.
-
Assay Execution (Add-Mix-Measure): Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17] The single reagent addition both lyses the cells and introduces the substrate.
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis & Presentation: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Express the data as fold change in caspase activity relative to the vehicle-treated control cells.
| Treatment | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | (e.g., 0.1% DMSO) | Data | 1.0 |
| AET | 0.5 x IC50 | Data | Data |
| AET | 1.0 x IC50 | Data | Data |
| AET | 2.0 x IC50 | Data | Data |
| Positive Control | (e.g., 1 µM Staurosporine) | Data | Data |
Protocol 3: Antimicrobial Activity via Broth Microdilution
Scientific Rationale
The 1,3,4-thiadiazole nucleus is a privileged scaffold in the development of antimicrobial agents.[18][19] Therefore, it is prudent to screen AET for antibacterial and antifungal activity. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).[20][21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] This method is efficient for testing multiple compounds against various microbial strains simultaneously.[23]
Experimental Protocol
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates.
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Spectrophotometer or McFarland standards for inoculum preparation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL, typically standardized against a 0.5 McFarland turbidity standard.[21]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of AET in the appropriate broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a "sterility control" (broth only, no inoculum) and a "growth control" (broth with inoculum, no compound).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.
Data Analysis & Presentation: The results are presented as the MIC value in µg/mL.
| Organism | Type | AET MIC (µg/mL) | Control Drug MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data | Data (Ciprofloxacin) |
| Escherichia coli | Gram-negative Bacteria | Data | Data (Ciprofloxacin) |
| Candida albicans | Yeast (Fungus) | Data | Data (Fluconazole) |
Protocol 4: Anti-inflammatory Activity via Cytokine Inhibition
Scientific Rationale
Chronic inflammation is implicated in numerous diseases. Thiadiazole derivatives have been explored for their anti-inflammatory potential. A standard in vitro model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[24] This stimulation triggers an inflammatory cascade, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[25] The ability of AET to inhibit the production of these cytokines in LPS-stimulated cells serves as a direct measure of its potential anti-inflammatory activity. Cytokine levels in the cell culture supernatant are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS) from E. coli.
-
AET compound.
-
TNF-α and IL-6 ELISA kits.
-
MTT assay kit (to check for cytotoxicity of AET on RAW 264.7 cells at the tested concentrations).
Step-by-Step Methodology:
-
Cell Viability Pre-check: First, perform an MTT assay (Protocol 1) on RAW 264.7 cells to determine the non-toxic concentration range of AET for this specific cell line. Subsequent experiments must use non-cytotoxic concentrations.
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of AET for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of ~1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor like Dexamethasone + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any floating cells and carefully collect the culture supernatant for analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.
Data Analysis & Presentation: Generate a standard curve from the ELISA standards. Use this curve to calculate the concentration of each cytokine in the samples. Express the results as a percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control.
| Treatment | Concentration | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (No LPS) | N/A | Data | N/A | Data | N/A |
| Vehicle + LPS | N/A | Data | 0% | Data | 0% |
| AET + LPS | Low Conc. | Data | Data | Data | Data |
| AET + LPS | High Conc. | Data | Data | Data | Data |
Protocol 5: Enzyme Inhibition Screen - Carbonic Anhydrase
Scientific Rationale
The 1,3,4-thiadiazole ring is a bioisostere of the sulfonamide group found in well-known carbonic anhydrase (CA) inhibitors like Acetazolamide.[2] CAs are ubiquitous enzymes that catalyze the reversible hydration of CO2 and are validated drug targets for conditions like glaucoma and epilepsy.[26] It is therefore highly relevant to screen AET for inhibitory activity against this enzyme family. A common and high-throughput compatible method relies on the esterase activity of CA.[27] The enzyme hydrolyzes a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow product, p-nitrophenol, which can be monitored spectrophotometrically.[26] A reduction in the rate of color formation in the presence of AET indicates inhibition.
Experimental Protocol
Materials:
-
Human Carbonic Anhydrase enzyme (e.g., CA II).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[26]
-
Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh in acetonitrile.
-
Positive Control Inhibitor: Acetazolamide.[28]
-
96-well clear, flat-bottom plate.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, AET (in various concentrations), and Acetazolamide in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
AET solution or control (buffer for maximum activity, Acetazolamide for positive inhibition).
-
CA enzyme working solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve.
Data Analysis & Presentation: Calculate the percent inhibition for each AET concentration using the formula: % Inhibition = [(V_max - V_inhibitor) / V_max] * 100 Where V_max is the rate of the uninhibited enzyme and V_inhibitor is the rate in the presence of AET. Plot percent inhibition against the log of AET concentration to determine the IC50 value.
| Inhibitor | Concentration | Reaction Rate (mOD/min) | % Inhibition | IC50 (µM) |
| No Inhibitor | N/A | Data | 0% | \multirow{3}{*}{Data} |
| AET | Conc. 1 | Data | Data | |
| AET | Conc. 2 | Data | Data | |
| Acetazolamide | Control Conc. | Data | Data | Data |
Data Interpretation and Future Directions
The results from this tiered screening approach will provide a foundational biological profile for this compound.
-
Potent Cytotoxicity with Apoptosis Induction: Suggests a strong candidate for further anticancer drug development, warranting cell cycle analysis, western blots for apoptotic pathway proteins, and in vivo xenograft model studies.
-
Low MIC Values: Indicates significant antimicrobial potential. Next steps would include determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and testing against a broader panel of clinical isolates, including resistant strains.
-
Inhibition of Cytokine Release: Points towards anti-inflammatory activity. This could be further explored by investigating the upstream signaling pathways (e.g., NF-κB translocation) and progressing to in vivo models of inflammation.
-
Carbonic Anhydrase Inhibition: A positive result here opens avenues for exploring its potential in indications like glaucoma or epilepsy, requiring isoform selectivity screening and more detailed kinetic studies.
This structured, multi-faceted in vitro evaluation ensures a thorough and efficient initial characterization, providing the critical data needed to make informed decisions on the future developmental trajectory of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. chemmethod.com [chemmethod.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. woah.org [woah.org]
- 24. mdpi.com [mdpi.com]
- 25. news-medical.net [news-medical.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
High-throughput screening of 2-Amino-5-ethyl-1,3,4-thiadiazole libraries
Application Note & Protocols
High-Throughput Screening of 2-Amino-5-ethyl-1,3,4-thiadiazole Libraries for Accelerated Hit Discovery
Abstract
The 1,3,4-thiadiazole heterocyclic scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Specifically, the 2-amino-1,3,4-thiadiazole core serves as a versatile starting point for the synthesis of large, diverse chemical libraries. This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library derived from this compound. We detail a robust, self-validating framework encompassing assay development, a fully automated primary screening workflow, and a multi-step hit confirmation cascade. The protocols and methodologies are designed to empower researchers to efficiently navigate the drug discovery process, from initial library screening to the identification of validated, potent hit compounds for lead optimization.[][5]
Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged pharmacophore due to its favorable metabolic profile, ability to participate in hydrogen bonding, and its capacity to cross cellular membranes, enhancing tissue permeability.[6] The 2-amino substituted variants are particularly valuable as the amine group provides a reactive handle for chemical modification, allowing for the straightforward generation of large compound libraries.[2] By starting with a core molecule like this compound, chemists can systematically explore the structure-activity relationship (SAR) by introducing a wide array of substituents.
High-throughput screening (HTS) is the essential technology that makes the exploration of such large libraries feasible.[7][8] By leveraging robotics, miniaturized assays, and automated data analysis, HTS allows for the rapid testing of hundreds of thousands of compounds, accelerating the identification of molecules that modulate a specific biological target.[7][9] This guide outlines a complete workflow for a typical HTS campaign against a this compound library.
Assay Development and Validation: The Foundation of a Successful Screen
Before commencing a large-scale screen, the biological assay must be rigorously developed and validated. The primary goal is to create a robust, reproducible, and cost-effective assay in a miniaturized format (typically 384- or 1536-well plates) that is compatible with laboratory automation.[5][9][10]
Causality Behind Assay Choice: The selection of an assay format—be it biochemical (e.g., purified enzyme) or cell-based (e.g., reporter gene)—is dictated by the biological question. For this guide, we will use a common biochemical assay: a fluorescence-based enzyme inhibition assay. Fluorescence intensity is a popular detection method due to its high sensitivity and cost-effectiveness.[11]
Protocol 1: Assay Miniaturization and Optimization (96-well to 384-well)
This protocol describes the process of adapting a benchtop assay for HTS. The key is to reduce volumes while maintaining signal integrity and minimizing the effects of the compound solvent, typically dimethyl sulfoxide (DMSO).
-
Reagent Titration: Systematically determine the minimal concentration of enzyme and substrate required to produce a robust signal in the 384-well format. The goal is to operate in the linear range of the reaction, conserving precious reagents.
-
Incubation Time Optimization: Evaluate multiple time points to find the shortest incubation period that yields a sufficient signal-to-background ratio. This directly impacts screening throughput.
-
DMSO Tolerance Test: Screen performance must be stable in the presence of the compound solvent. Run the assay with a serial dilution of DMSO (e.g., 0.1% to 5% final concentration). The final DMSO concentration for the HTS campaign should not inhibit or activate the target by more than 10%.
-
Plate Uniformity Check: Fill an entire 384-well plate with either positive control (e.g., known inhibitor) or negative control (DMSO vehicle) reagents to ensure there are no systematic errors related to well position (e.g., edge effects).
Protocol 2: Assay Quality Validation via Z'-Factor Determination
The Z'-factor is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[12] It measures the separation between the means of the positive and negative controls relative to their standard deviations. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]
-
Plate Preparation: Design a 384-well plate map where half the wells (n=192) are designated for the negative control (e.g., enzyme + substrate + DMSO) and the other half (n=192) for the positive control (e.g., enzyme + substrate + a known, potent inhibitor).
-
Assay Execution: Run the assay according to the optimized conditions from Protocol 1.
-
Data Acquisition: Read the plate using a suitable microplate reader.
-
Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ] Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
-
Validation: Repeat this experiment on at least three different days to ensure the Z'-factor is consistently > 0.5.
| Parameter | Acceptance Criterion | Rationale |
| Z'-Factor | ≥ 0.5 | Ensures a large enough separation between controls to confidently identify hits. |
| Signal-to-Background | > 5 | Provides a robust signal that is easily distinguishable from noise. |
| Coefficient of Variation (%CV) | < 15% | Indicates high precision and reproducibility of the measurements. |
| DMSO Tolerance | < 10% effect at final [DMSO] | Confirms that the compound vehicle does not interfere with the assay readout. |
| Table 1: Key statistical parameters for HTS assay validation. |
The High-Throughput Screening Campaign
With a validated assay, the primary screen can begin. This process involves testing every compound in the this compound library at a single, fixed concentration (e.g., 10 µM) to identify "primary hits."[10]
Caption: Automated workflow for a primary high-throughput screen.
Protocol 3: The Automated Primary Screen
This protocol assumes the use of an integrated robotic system.[7][9]
-
Compound Plating: Using an acoustic liquid handler, transfer nanoliter volumes of each library compound from stock plates to 384-well assay plates. Each plate must also contain dedicated wells for positive and negative controls for quality control.
-
Reagent Addition: An automated liquid dispenser adds the enzyme, buffer, and other assay components to all wells of the plate.
-
Initiation and Incubation: A second dispenser adds the substrate to start the reaction. The robotic arm then moves the plate to an automated incubator for the pre-determined time.
-
Signal Detection: After incubation, the robotic arm transfers the plate to a microplate reader, which reads the fluorescence intensity from each well.
-
Data Processing: The raw data from the plate reader is automatically uploaded to a database. The data for each well is normalized against the on-plate controls to determine the percent inhibition for each compound. % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))
-
Hit Selection: A statistical cutoff is applied to identify primary hits. A common method is to select compounds that have a Z-score greater than 3 (i.e., their inhibition value is more than three standard deviations away from the mean of the sample population).[7]
Hit Triage and Confirmation
A primary screen will inevitably identify false positives—compounds that appear active due to assay interference rather than genuine interaction with the target.[13] A rigorous hit validation cascade is crucial to eliminate these artifacts and focus resources on genuine hits.[13][14]
Caption: A multi-step cascade for validating and prioritizing HTS hits.
Protocol 4: Dose-Response and IC50 Determination
This protocol confirms the activity of primary hits and quantifies their potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Compound Re-order: Obtain fresh, dry powder samples of the primary hit compounds to rule out degradation or concentration errors in the original screening plates.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.
-
Assay Execution: Test each concentration in triplicate using the validated 384-well assay protocol.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hit Prioritization: Rank the confirmed hits based on their potency (IC50), maximal effect, and chemical structure.
| Hit ID | Primary Screen (% Inhibition @ 10µM) | Confirmed IC50 (µM) | Notes |
| AET-0012 | 85.2% | 0.75 | Potent hit, classic dose-response curve. |
| AET-0589 | 79.5% | 1.2 | Good potency. |
| AET-1124 | 92.1% | > 50 | False Positive: Activity not confirmed on re-test. |
| AET-2401 | 65.8% | 5.6 | Moderate potency, potential for optimization. |
| Table 2: Example data from a hit confirmation and potency determination experiment. |
Orthogonal and Counter-Screening: To build confidence in a hit, it is essential to test it in an orthogonal assay —one that uses a different detection technology (e.g., absorbance or mass spectrometry instead of fluorescence).[13] This helps eliminate technology-specific artifacts. Furthermore, counter-screens are used to check for non-specific activity. For example, screening against a related but non-target enzyme can identify compounds that lack selectivity.
Conclusion
High-throughput screening provides a powerful, systematic approach to exploring the biological potential of chemical libraries derived from scaffolds like this compound. The success of any HTS campaign is built upon a foundation of meticulous assay development and statistical validation. By following a structured workflow from primary screening through a multi-step hit confirmation cascade, researchers can efficiently filter vast chemical collections to identify high-quality, validated hits. These compounds, backed by robust potency and selectivity data, serve as the critical starting points for the journey of lead optimization and drug development.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Amino-5-ethyl-1,3,4-thiadiazole synthesis
Welcome to the technical support center for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield results.
I. Foundational Knowledge: Synthesis Overview & Mechanism
Before delving into troubleshooting, it's crucial to understand the primary synthetic route. The most robust and widely used method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[1][2] For our target molecule, this involves the reaction of thiosemicarbazide with propionic acid.
Reaction Scheme:
The reaction proceeds via a cyclodehydration mechanism. The proposed mechanism begins with a nucleophilic attack from the thiosemicarbazide onto the carboxylic acid's carbonyl carbon, followed by an initial dehydration. The sulfur atom then attacks the carbonyl, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring.[1] Strong dehydrating acids like polyphosphoric acid (PPA) or sulfuric acid are essential to drive this reaction to completion.[2][3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning phase of the synthesis.
Q1: What is the recommended acid catalyst system for this synthesis?
A1: A mixture of polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄) is highly effective.[3] A common ratio is approximately 3:1 PPA to H₂SO₄ by weight. This mixture serves as both a catalyst and a dehydrating agent, efficiently removing the two molecules of water produced during the cyclization and driving the equilibrium towards the product. Using PPA alone is also a viable option and has been shown to produce good yields.[2]
Q2: What are the critical reaction parameters to control for optimal yield?
A2: The two most critical parameters are temperature and reaction time .
-
Temperature: The reaction typically requires heating to proceed at a reasonable rate. Temperatures between 80°C and 120°C are common.[1][2] It is crucial to maintain a stable temperature; excessively high temperatures can lead to decomposition and the formation of tar-like byproducts, while temperatures that are too low will result in an incomplete reaction.
-
Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is the most reliable way to determine the optimal time to stop the reaction.
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary hazards involve the use of corrosive and strong dehydrating acids.
-
Corrosive Acids: Polyphosphoric acid and sulfuric acid are highly corrosive and can cause severe burns. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Quenching: The workup procedure involves quenching the reaction mixture in water or ice. This is a highly exothermic process. The mixture must be added slowly to a large volume of ice-water with vigorous stirring to dissipate the heat effectively. Failure to do so can cause dangerous splashing of the acidic solution.
-
Neutralization: Neutralization with a base (e.g., ammonium hydroxide or sodium hydroxide) is also exothermic and should be performed cautiously in an ice bath.
Q4: Can other reagents be used for the cyclization step?
A4: Yes, while carboxylic acids are common, other reagents can be used. For instance, acid chlorides can react with thiosemicarbazide, though this may require different reaction conditions.[2] Additionally, alternative cyclizing agents like phosphorus oxychloride (POCl₃) have been reported for similar syntheses.[4] However, for simplicity, cost-effectiveness, and high yield, the direct use of propionic acid with a PPA/H₂SO₄ catalyst system is highly recommended.
III. Optimized Experimental Protocol
This protocol provides a self-validating system for the synthesis of this compound.
Reagents & Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| Thiosemicarbazide | 91.13 | 0.1 | 9.11 g | Starting Material |
| Propionic Acid | 74.08 | 0.1 | 7.41 g (6.7 mL) | Starting Material |
| Polyphosphoric Acid (PPA) | - | - | ~75 g | Catalyst/Solvent |
| Sulfuric Acid (conc.) | 98.08 | - | ~25 g | Catalyst |
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, combine polyphosphoric acid (75 g) and concentrated sulfuric acid (25 g). Cool the mixture to approximately 10°C in an ice bath.
-
Reagent Addition: While maintaining the temperature below 20°C, slowly add thiosemicarbazide (9.11 g, 0.1 mol) in portions with continuous stirring. After the addition is complete, slowly add propionic acid (7.41 g, 0.1 mol).
-
Heating: Once all reagents are added, slowly heat the reaction mixture to 100-110°C. Maintain this temperature and continue stirring for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system). Spot the starting materials for comparison. The reaction is complete when the thiosemicarbazide spot has disappeared.
-
Workup - Quenching: After completion, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare 500 g of crushed ice. Slowly and carefully , pour the viscous reaction mixture onto the crushed ice with vigorous stirring.
-
Workup - Neutralization: Place the beaker in an ice bath. Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH reaches 8-9. A precipitate (the crude product) will form.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water (3 x 50 mL), and dry it under a vacuum.
-
Purification: Recrystallize the crude solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure this compound.
IV. Troubleshooting Guide
This section addresses specific issues you might encounter during the experiment.
Q5: My yield is significantly lower than expected. What are the likely causes?
A5: Low yield is a common problem that can stem from several factors.[5]
-
Incomplete Reaction: This is the most frequent cause. Ensure the reaction has gone to completion using TLC. If starting material is still present, consider increasing the reaction time or temperature slightly (e.g., to 120°C).
-
Suboptimal Dehydration: The acid catalyst mixture may have absorbed atmospheric moisture. Use fresh PPA and concentrated sulfuric acid. Ensure your glassware is perfectly dry before starting.
-
Losses During Workup: The product has some solubility in water. Ensure the washings during filtration are done with cold water to minimize product loss. Also, ensure complete precipitation by adjusting the pH carefully to 8-9; a pH that is too low or too high can affect recovery.
-
Improper Temperature Control: As mentioned, temperatures exceeding 120°C can cause decomposition of the product or starting materials, leading to lower yields of the desired compound.
Q6: My TLC plate shows multiple spots, including one that is not my product or starting materials. What could this be?
A6: The most probable impurity is an isomeric byproduct. Under acidic conditions, the cyclization of thiosemicarbazide with a carboxylic acid strongly favors the formation of the 1,3,4-thiadiazole ring. However, trace amounts of the corresponding 1,2,4-triazole derivative can sometimes form.[5][6] If this side product is present in significant amounts, it suggests that the reaction conditions were not sufficiently acidic. Purification via recrystallization or column chromatography is necessary to isolate the desired product.
Q7: The final product is a sticky solid or an oil instead of a crystalline powder. How can I fix this?
A7: This issue typically points to the presence of impurities or residual solvent.[5]
-
Drying: First, ensure the product is completely dry by placing it under a high vacuum for several hours, possibly with gentle heating (e.g., 40°C).
-
Trituration: If the product remains oily, attempt trituration. This involves stirring or grinding the oily product with a small amount of a solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like hexane or diethyl ether are good starting points.[5] This process can often induce crystallization.
-
Recrystallization: If trituration fails, a careful recrystallization is required. Test small amounts in various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexane) to find one that yields high-quality crystals.
-
Column Chromatography: As a final resort, column chromatography is a highly effective method for purifying oily or stubborn products.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole
Welcome to the technical support center for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to help you improve your reaction yields and obtain high-purity products.
I. Synthesis Overview & Core Principles
The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry, providing a scaffold for a wide range of biologically active compounds.[1][2] The most prevalent and reliable method involves the acid-catalyzed cyclization of a thiosemicarbazide derivative. In the case of this compound, the reaction typically proceeds via the acylation of thiosemicarbazide with a propionyl equivalent, followed by cyclodehydration.
The general mechanism involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on an activated carboxyl group, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. The choice of reagents and reaction conditions is critical to favor the desired cyclization pathway and minimize side-product formation.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
FAQ 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. Let's break them down:
1. Incomplete Acylation of Thiosemicarbazide: The formation of the acylthiosemicarbazide intermediate is a critical first step. If this reaction is incomplete, you will have unreacted thiosemicarbazide in your reaction mixture, which will not cyclize to the desired product.
-
Causality: The reactivity of your acylating agent is key. Propionic acid itself may not be reactive enough without a strong activating agent.
-
Solution:
-
Use a more reactive acylating agent: Propionyl chloride is generally more effective than propionic acid for this acylation.
-
In-situ activation of propionic acid: If you must use propionic acid, consider using a dehydrating agent or catalyst that will activate the carboxylic acid. A solid-phase reaction using phosphorus pentachloride (PCl5) as a catalyst with propionic acid and thiosemicarbazide has been reported to give high yields (over 91%).[3] Other acidic catalysts like concentrated sulfuric acid or polyphosphoric acid (PPA) can also be effective.[4]
-
2. Suboptimal Cyclization Conditions: The cyclodehydration step is sensitive to the choice of acid catalyst and reaction temperature.
-
Causality: An inappropriate catalyst may not be strong enough to promote efficient cyclization, or it may lead to degradation of the starting materials or product at elevated temperatures.
-
Solution:
-
Catalyst Selection: Concentrated sulfuric acid is a common and effective catalyst for this reaction.[4] Phosphorus oxychloride (POCl3) is another powerful dehydrating agent used for this type of cyclization.[4] The use of phosphorus pentachloride in a solid-state grinding method has also been shown to be highly efficient.[3]
-
Temperature Control: Monitor the reaction temperature carefully. Excessive heat can lead to decomposition and the formation of tar-like side products. The optimal temperature will depend on the specific catalyst used.
-
3. Side Reactions: The formation of unwanted side products can significantly reduce the yield of your desired compound.
-
Causality: Thiosemicarbazide is a polyfunctional molecule, and under certain conditions, it can undergo alternative reaction pathways.[5] For example, self-condensation or reaction with impurities can lead to byproducts.
-
Solution:
-
Purity of Reagents: Ensure that your thiosemicarbazide and propionic acid/propionyl chloride are of high purity.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
4. Inefficient Product Isolation and Purification: A significant portion of your product may be lost during the work-up and purification steps.
-
Causality: The product, this compound, has some water solubility, and improper extraction or recrystallization techniques can lead to losses.
-
Solution:
-
Careful Neutralization: After the reaction, the acidic mixture needs to be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of around 8.[3] This will precipitate the crude product.
-
Recrystallization Solvent: A mixed solvent system, such as DMF/water or ethanol/water, is often effective for recrystallization.[3] Experiment with different solvent ratios to maximize the recovery of pure crystals.
-
FAQ 2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
Answer: The formation of side products is a common challenge. The structure of the side product will depend on the specific reaction conditions.
Potential Side Products and Their Formation:
-
1,2,4-Triazole Derivatives: Under certain conditions, particularly with the use of a base in the cyclization step, the acylthiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole-3-thiol derivative instead of the desired 1,3,4-thiadiazole.[6]
-
Oxadiazole Derivatives: If an oxidizing agent is present, even adventitiously, the thiosemicarbazide intermediate can cyclize to form a 2-amino-5-ethyl-1,3,4-oxadiazole.[7][8]
Troubleshooting Steps:
-
Characterize the Side Product: Isolate the side product by chromatography (if possible) and characterize it using spectroscopic methods (NMR, Mass Spectrometry, IR) to determine its structure.
-
Adjust Reaction Conditions:
-
To favor the formation of the 1,3,4-thiadiazole, ensure strongly acidic conditions for the cyclization step.[4]
-
To avoid the formation of 1,2,4-triazoles, avoid basic conditions during the cyclization.[6]
-
To prevent the formation of oxadiazoles, ensure that no oxidizing agents are present in the reaction mixture.
-
FAQ 3: What is the best method for purifying the final product?
Answer: Recrystallization is the most common and effective method for purifying this compound.
Recommended Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. A mixture of N,N-dimethylformamide (DMF) and water (e.g., 1:2 v/v) has been reported to be effective.[3] Ethanol or aqueous ethanol can also be good choices.
-
Hot filter the solution if there are any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Purity Assessment: The purity of the final product can be confirmed by:
-
Melting Point: A sharp melting point indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.
-
Spectroscopic Analysis: 1H NMR, 13C NMR, and Mass Spectrometry to confirm the structure and absence of impurities.
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Reaction: Thiosemicarbazide + Propionic Acid + Phosphorus Pentachloride → this compound
Reagents and Equipment:
| Reagent/Equipment | Molar Ratio/Type | Notes |
| Thiosemicarbazide | 1 equivalent | High purity |
| Propionic Acid | 1.1 equivalents | |
| Phosphorus Pentachloride | 1.1 equivalents | Handle in a fume hood with appropriate PPE |
| 5% Sodium Carbonate Solution | As needed | For neutralization |
| DMF/Water (1:2 v/v) | As needed | For recrystallization |
| Mortar and Pestle | For solid-phase reaction | |
| Standard Glassware |
Step-by-Step Procedure:
-
Reaction Setup: In a dry mortar, add thiosemicarbazide (1 eq), propionic acid (1.1 eq), and phosphorus pentachloride (1.1 eq).[3]
-
Grinding: Grind the mixture evenly at room temperature for approximately 10-15 minutes. The reaction is typically complete when the mixture becomes a uniform solid.
-
Work-up:
-
Transfer the crude product to a beaker.
-
Slowly add 5% sodium carbonate solution while stirring until the pH of the mixture reaches 8-8.2.[3]
-
Filter the resulting precipitate and wash the filter cake with cold water.
-
-
Purification:
-
Dry the filter cake.
-
Recrystallize the crude product from a mixture of DMF and water (1:2 v/v).[3]
-
Collect the pure crystals by filtration and dry under vacuum.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Phosphorus pentachloride is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Propionyl chloride (if used) is also corrosive and lachrymatory.
IV. References
-
CN102924611A, Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole, Google Patents. Available at: --INVALID-LINK--
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: --INVALID-LINK--
-
Lynch, D. E., Smith, G., Byriel, K. A., & Kennard, C. H. L. (2000). 2-Amino-5-methyl-1,3,4-thiadiazole and this compound. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), e373-e374. Available at: --INVALID-LINK--
-
Chaudhary, P., & Sharma, P. K. (2012). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Advances in Pharmacy, Biology and Chemistry, 1(1), 1-10.
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. Available at: --INVALID-LINK--
-
Saeed, A., Shaheen, U., Hameed, A., & Bosch, H. W. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2025-12-06. Available at: --INVALID-LINK--
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. R. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Current organic synthesis, 18(6), 633-646. Available at: --INVALID-LINK--
-
Vorobyeva, E. V., Strelkova, A. G., Tabolin, A. A., Novikov, R. A., Nelyubina, Y. V., & Ioffe, S. L. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(12), 4811. Available at: --INVALID-LINK--
-
da Silva, A. C., Neves, B. J., de Oliveira, R. B., & de Faria, A. R. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 12(4), 869-886. Available at: --INVALID-LINK--
-
Bondock, S., & Fadda, A. A. (2012). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 1-28. Available at: --INVALID-LINK--
-
Hussein, D. F., & Yousif, E. I. (2015). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Al-Nahrain University, 18(3), 82-90. Available at: --INVALID-LINK--
-
Ghafouri, H., Fassihi, A., & Abedi, D. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 28(3), 398-406. Available at: --INVALID-LINK--
-
Nelo, M. F., & Movassaghi, M. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron letters, 47(40), 7115-7118. Available at: --INVALID-LINK--
-
Kumar, R., & Yar, M. S. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1369-1383. Available at: --INVALID-LINK--
-
Kim, D., & Park, S. B. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of organic chemistry, 77(24), 11339-11345. Available at: --INVALID-LINK--
References
- 1. dovepress.com [dovepress.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-5-ethyl-1,3,4-thiadiazole
Welcome to the technical support center for the purification of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound, as these fundamentally dictate its behavior during purification.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃S | --INVALID-LINK--[1] |
| Molecular Weight | 129.18 g/mol | --INVALID-LINK--[1] |
| Melting Point | 200-203 °C | --INVALID-LINK--[2] |
| Appearance | White to light beige solid | --INVALID-LINK--[3] |
| General Solubility | The presence of the amino group and nitrogen atoms in the thiadiazole ring suggests the potential for hydrogen bonding, indicating some solubility in polar solvents.[4] | General chemical principles |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | --INVALID-LINK--[2] |
II. Frequently Asked Questions (FAQs) on Purification Challenges
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis involves the cyclization of thiosemicarbazide with propionic acid.[5] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Thiosemicarbazide and propionic acid are the most probable impurities.
-
Isomeric Byproducts: Under certain reaction conditions, particularly in an alkaline medium during cyclization, the formation of the isomeric 1,2,4-triazole derivative can occur.[6]
-
Reagent Residues: Depending on the specific synthetic protocol, residual catalysts or reagents may be present in the crude material.[6]
Q2: My purified this compound appears as a sticky solid or oil with a low melting point. What is the cause and how can I fix it?
A2: An oily or low-melting point product is a strong indicator of the presence of residual solvents or impurities that are depressing the melting point.
-
Initial Step - Thorough Drying: Ensure your product is completely dry by subjecting it to high vacuum for an extended period. This will remove any residual volatile solvents.
-
Trituration: If the product remains oily, trituration with a non-polar solvent can be highly effective. This process involves suspending the oily product in a solvent in which it is poorly soluble (e.g., diethyl ether or hexanes), while the impurities are more soluble and are washed away.[6]
-
Advanced Purification: If trituration fails to induce crystallization, column chromatography is the recommended next step for a more rigorous purification.[6]
Q3: I am experiencing a low yield after my purification protocol. What are the likely reasons for this?
A3: Low recovery is a common issue and can stem from several factors throughout the purification workflow:
-
Multiple Purification Steps: Each successive purification step, such as extraction, crystallization, and chromatography, will inevitably lead to some product loss.
-
Suboptimal Recrystallization: Using an excessive amount of solvent for recrystallization or choosing a solvent in which your compound has significant solubility even at low temperatures will result in a lower yield.
-
Irreversible Adsorption: During column chromatography, highly polar compounds can sometimes irreversibly adsorb to the silica gel stationary phase, leading to poor recovery.
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.
Q4: How do I select an appropriate solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to solvent screening is recommended.
Experimental Protocol: Recrystallization Solvent Screening
-
Small-Scale Testing: In separate small test tubes, place approximately 10-20 mg of your crude this compound.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents to screen include water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
-
Solubility at Room Temperature: Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the suspensions that did not dissolve at room temperature. An appropriate solvent will fully dissolve the compound at or near its boiling point.
-
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals upon cooling indicates a promising solvent or solvent system.
-
DMF/Water System: A documented recrystallization procedure for this compound involves using a 1:2 mixture of N,N-dimethylformamide (DMF) and water.[7]
Q5: My compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too rapidly.
-
Add More Solvent: Gently heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
IV. Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique, but its success is highly dependent on the choice of stationary and mobile phases.
Q6: I am observing streaking of my compound on a silica gel TLC plate and poor separation during column chromatography. How can I improve this?
A6: Streaking of basic compounds like this compound on silica gel is a common problem due to the interaction of the basic amino group with the acidic silanol groups on the silica surface.[8]
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting streaking in chromatography.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To this mobile phase, add a small amount of triethylamine (typically 0.5-1% v/v) to neutralize the acidic sites on the silica.[9]
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing the basic modifier) and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution and Fraction Collection: Elute the column with your mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing your pure product.
Q7: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system. What are my options?
A7: If your compound is highly polar and exhibits very strong retention on silica gel, you have a few options:
-
Highly Polar Mobile Phase: You can try a more aggressive polar mobile phase, such as a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.
-
Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a better choice for purifying highly polar compounds.[8]
V. Purity Assessment: Beyond Visual Inspection
Once you have purified your this compound, it is essential to assess its purity using analytical techniques.
Q8: How can I confirm the purity of my final product?
A8: A combination of analytical techniques should be used to confidently assess the purity of your compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good initial indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. For this compound, a reversed-phase method would be suitable. A typical setup would involve a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic or trifluoroacetic acid) and an organic modifier like acetonitrile.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound.
Q9: I am seeing peak tailing in my HPLC analysis of this compound. How can I improve the peak shape?
A9: Peak tailing for basic compounds in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.
Troubleshooting HPLC Peak Tailing
Caption: A systematic approach to troubleshooting HPLC peak tailing.
By systematically applying these troubleshooting strategies, you can overcome the common purification challenges associated with this compound and obtain a highly pure product for your research and development needs.
VI. References
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. --INVALID-LINK--
-
SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. --INVALID-LINK--
-
Fralin Life Sciences Institute. (n.d.). Column Chromatography Kit. Retrieved from --INVALID-LINK--
-
Al-Obaidi, A. M. J., & Al-Janabi, A. S. H. (2020). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 3(3), 241-251.
-
Patel, N. B., & Shaikh, F. M. (2010). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 3(3), 241-251.
-
Kumar, D., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PLoS ONE, 16(11), e0259483.
-
ResearchGate. (2022). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. --INVALID-LINK--
-
Georganics. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3568.
-
Ciorba, V. D., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(17), 5208.
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives. --INVALID-LINK--
-
ResearchGate. (2021). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF SOME NOVEL 2-AMINO-1,3,4-THIADIAZOLE. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Retrieved from --INVALID-LINK--
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. Retrieved from --INVALID-LINK--
References
- 1. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound - High purity | EN [georganics.sk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of 2-Amino-5-ethyl-1,3,4-thiadiazole
References
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-ethyl-1,3,4-thiadiazole in Biological Assays
Welcome to the technical support center for 2-Amino-5-ethyl-1,3,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during biological assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: Physicochemical Profile
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its solubility.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃S | --INVALID-LINK--[1] |
| Molecular Weight | 129.19 g/mol | --INVALID-LINK--[1] |
| Melting Point | 200-203 °C | --INVALID-LINK-- |
| Calculated XLogP3-AA | 0.9 | --INVALID-LINK--[1] |
| Appearance | White to light beige solid | --INVALID-LINK-- |
| Predicted pKa | ~2.3 (for a similar 2-amino-1,3,4-thiadiazole derivative) | --INVALID-LINK--[2] |
The positive XLogP3-AA value suggests a degree of lipophilicity, which can contribute to poor aqueous solubility. A patent describing its synthesis mentions recrystallization from a DMF/water mixture, further indicating limited solubility in purely aqueous systems.[3]
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A1: This is a common observation. Due to its chemical nature, direct dissolution in aqueous buffers is often challenging. The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: Which organic solvent is best for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many heterocyclic compounds. Start by dissolving the compound in 100% DMSO. If solubility is still an issue, gentle warming (e.g., 37°C) and vortexing can be beneficial.
Q3: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?
A3: The tolerance to DMSO varies significantly between cell lines. As a general rule, the final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[4][5][6][7] It is imperative to perform a vehicle control (media with the same final DMSO concentration) to assess the impact of the solvent on your specific assay.
Q4: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a clear indicator that the compound's solubility limit in the final aqueous buffer has been exceeded. To address this, add the DMSO stock to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can trigger precipitation. If precipitation persists, you will need to explore the solubilization strategies outlined in the troubleshooting guide below.[8]
Q5: Can I use other organic solvents besides DMSO?
A5: Yes, other polar aprotic solvents like dimethylformamide (DMF) or water-miscible alcohols like ethanol can be used. However, their compatibility with your specific assay must be validated, as they can also exhibit cytotoxicity.[9]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Initial Solubility Assessment Workflow
Caption: Initial workflow for dissolving this compound.
Advanced Solubilization Strategies
If the initial approach fails, consider the following advanced strategies. It is crucial to validate the compatibility of any additive with your specific biological assay.
The Scientific Rationale: The 2-amino group on the thiadiazole ring is basic and can be protonated at acidic pH. The predicted pKa of a similar 2-amino-1,3,4-thiadiazole is approximately 2.3.[2] This suggests that lowering the pH of the buffer well below this pKa could increase the compound's solubility by forming a more soluble salt.
Experimental Protocol:
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).
-
Attempt to dissolve this compound directly in these buffers or by diluting a DMSO stock.
-
Visually inspect for solubility and measure the concentration of the dissolved compound if possible (e.g., by UV-Vis spectrophotometry).
-
Crucially, ensure that the final pH of your assay medium is compatible with the health and function of your biological system (e.g., cells, enzymes).
Considerations:
-
A significant deviation from physiological pH (~7.4) can be detrimental to most biological assays.
-
This method is most suitable for cell-free assays where pH can be more flexibly controlled.
The Scientific Rationale: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Co-solvents and Starting Concentrations:
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many cell lines at low concentrations.[9] |
| Propylene Glycol | 1-5% | Often used in pharmaceutical formulations for its low toxicity.[9] |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can also help to stabilize the dissolved compound. |
Experimental Protocol:
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent.
-
Prepare a concentrated stock of this compound in the chosen co-solvent (if possible) or in DMSO.
-
Dilute the stock solution into the co-solvent-containing buffer with vigorous mixing.
-
Always include a vehicle control with the same co-solvent concentration in your assay.
The Scientific Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11]
Recommended Surfactants and Starting Concentrations:
| Surfactant | Type | Typical Final Concentration | Considerations |
| Tween® 20/80 | Non-ionic | 0.01 - 0.1% | Can be cytotoxic at higher concentrations.[9][12] |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Ensure compatibility with downstream applications. |
| Pluronic® F-68 | Non-ionic | 0.01 - 0.1% | Often used in cell culture to reduce shear stress and has low toxicity.[12] |
Experimental Protocol:
-
Prepare the aqueous buffer containing the desired final concentration of the surfactant.
-
Add the DMSO stock of this compound to the surfactant-containing buffer with vigorous mixing.
-
Allow the solution to equilibrate, as micelle formation and encapsulation can take time.
-
Include a vehicle control with the same surfactant concentration.
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[13][14][15][16]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.
Experimental Protocol:
-
Prepare a solution of the cyclodextrin (e.g., 1-10% w/v) in your aqueous buffer.
-
Add the this compound (either as a solid or a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
Validate the compatibility of the cyclodextrin with your assay system.
Decision-Making Workflow for Advanced Solubilization
Caption: Decision-making flowchart for advanced solubilization strategies.
Final Recommendations
-
Always Start with a DMSO Stock: This is the most reliable initial approach.
-
Prioritize Low Solvent Concentrations: Minimize the final concentration of any organic solvent or additive to reduce the risk of assay interference.
-
Vehicle Controls are Essential: Always include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients.
-
Empirical Testing is Key: The optimal solubilization strategy will depend on the specific requirements of your assay. A systematic, empirical approach is the most effective way to identify the best conditions.
-
Visual Inspection: Before use, always visually inspect your final working solutions for any signs of precipitation (e.g., cloudiness, particulates).
By following this structured approach, researchers can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in their biological assays.
References
- 1. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE CAS#: 828-81-9 [m.chemicalbook.com]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. btsjournals.com [btsjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
Technical Support Center: Troubleshooting Unexpected Side Products in 2-Amino-5-ethyl-1,3,4-thiadiazole Reactions
Welcome to the technical support center for the synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the formation of your target molecule and its potential side products. Our aim is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: I've obtained a mixture of products in my synthesis of this compound. What are the likely culprits?
The most common side products in this synthesis are the isomeric 5-ethyl-4H-1,2,4-triazole-3-thione and the desulfurized analog, 2-amino-5-ethyl-1,3,4-oxadiazole. The formation of these impurities is highly dependent on the reaction conditions, particularly the pH.[1][2] Unreacted starting materials, such as thiosemicarbazide and propionic acid (or its derivatives), can also be present in the crude product.[1]
Q2: Why is pH so critical in determining the product outcome?
The regioselectivity of the cyclization of the acylthiosemicarbazide intermediate is governed by which nucleophile attacks the carbonyl carbon. Under acidic conditions, the sulfur atom of the thiourea moiety is more nucleophilic, leading to the formation of the desired 1,3,4-thiadiazole ring.[2] Conversely, under alkaline conditions, the terminal nitrogen atom (N4) of the thiosemicarbazide backbone becomes more nucleophilic, resulting in the formation of the isomeric 1,2,4-triazole ring.[2]
Q3: My product has a significantly lower melting point than expected and appears oily. What could be the cause?
An oily or low-melting point product often indicates the presence of residual solvents or impurities that are disrupting the crystal lattice of the desired compound.[1] Thorough drying under high vacuum is the first step. If the problem persists, trituration with a non-polar solvent like hexane or diethyl ether can help to remove soluble impurities and induce crystallization.[1] For persistent issues, column chromatography is the most effective purification method.[1]
Mechanistic Insights: The Divergent Pathways of Acylthiosemicarbazide Cyclization
Understanding the reaction mechanisms is fundamental to controlling the outcome of your synthesis. The key intermediate, 1-propionylthiosemicarbazide, stands at a crossroads, with its fate dictated by the reaction environment.
References
Stability issues of 2-Amino-5-ethyl-1,3,4-thiadiazole in solution
Welcome to the Technical Support Center for 2-Amino-5-ethyl-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges in your experiments.
Introduction to this compound and its Stability
This compound is a heterocyclic compound belonging to the thiadiazole family, which is a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3][4][5] The inherent stability of a compound in solution is a critical parameter for reliable and reproducible experimental results, particularly in drug discovery and development. While the 1,3,4-thiadiazole ring is generally considered to be a stable aromatic system, its derivatives can be susceptible to degradation under certain conditions.[4]
This guide will walk you through the potential stability issues of this compound in solution, focusing on the impact of pH, temperature, and light. We will also provide troubleshooting guidance and protocols for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation. The 1,3,4-thiadiazole ring is generally more stable in acidic to neutral conditions and can be susceptible to cleavage under basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.
Q2: What are the visual indicators of this compound degradation in my solution?
A2: While visual inspection can sometimes provide clues, it is not a reliable method for assessing stability. Potential visual indicators of degradation include:
-
Color change in the solution.
-
Formation of a precipitate.
-
Development of turbidity.
It is crucial to understand that significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for accurately determining the stability of your compound.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For stock solutions, it is advisable to use a high-quality, anhydrous aprotic solvent in which the compound is highly soluble and stable. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
It is recommended to prepare concentrated stock solutions and store them at low temperatures (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Before use in aqueous buffers, the compatibility of the organic solvent with the experimental system must be considered.
Q4: How should I store my solutions of this compound?
A4: To maximize the shelf-life of your solutions, follow these storage guidelines:
-
Stock Solutions (in organic solvents): Store at -20°C or -80°C in tightly sealed vials, protected from light.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. The stability in aqueous buffers is pH-dependent and should be experimentally verified.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting them.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound in the assay buffer. | 1. Verify Compound Integrity: Analyze a sample of the final assay solution by HPLC to determine the concentration and purity of this compound at the beginning and end of the assay incubation period. 2. pH Assessment: Measure the pH of your assay buffer. If it is neutral to basic, consider if a lower pH buffer is compatible with your assay. 3. Control Experiment: Include a stability control where the compound is incubated in the assay buffer for the duration of the experiment without the biological components. Analyze this sample by HPLC to isolate the effect of the buffer on stability. |
| Precipitation of the compound in the aqueous assay medium. | 1. Solubility Check: Determine the solubility of this compound in your assay buffer at the final concentration. 2. Co-solvent: If solubility is an issue, consider the use of a small percentage of a co-solvent like DMSO (typically <1%), ensuring it does not affect your biological system. 3. Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation. |
Issue 2: Appearance of unknown peaks in my HPLC chromatogram over time.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound. | 1. Peak Tracking: Monitor the area of the parent compound peak and the new peaks over time. A decrease in the parent peak area with a corresponding increase in the new peak areas is indicative of degradation. 2. Forced Degradation Study: To understand the degradation profile, perform a forced degradation study. This will help in identifying the potential degradation products under different stress conditions. (See the detailed protocol below). 3. Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of the compound in a neutral buffer (e.g., phosphate buffer, pH 7.4) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound in a neutral buffer to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times of the degradation products.
-
Assess the peak purity of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically the λmax).
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating the specificity and stability-indicating nature of the method.
Visualizing Stability and Degradation
Diagram: Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions. The exact degradation products would need to be confirmed experimentally.
Caption: Potential hydrolytic degradation of this compound.
Diagram: Experimental Workflow for Stability Assessment
This workflow outlines the key steps in assessing the stability of this compound in solution.
Caption: Workflow for assessing the stability of a compound in solution.
Summary of Stability Considerations
| Parameter | General Recommendation & Considerations |
| pH | Expect higher stability in acidic to neutral pH. Basic conditions may lead to hydrolysis of the thiadiazole ring. Always determine stability in your specific buffer system. |
| Solvents | For stock solutions, use anhydrous aprotic solvents like DMSO or DMF. For aqueous solutions, prepare them fresh. The presence of co-solvents may influence stability. |
| Temperature | Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Be aware that elevated temperatures in experiments can accelerate degradation. |
| Light | Protect solutions from light, especially if your experiments are conducted over extended periods. Photodegradation is a potential risk. |
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | MDPI [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Improving the Purity of 2-Amino-5-ethyl-1,3,4-thiadiazole
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-5-ethyl-1,3,4-thiadiazole and aiming to achieve high levels of purity. This compound is a valuable heterocyclic scaffold in medicinal chemistry, and its purity is paramount for reliable downstream applications.[1] This document provides troubleshooting advice and detailed protocols to address common purification challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic method. A prevalent synthesis involves the acid-catalyzed cyclodehydration of thiosemicarbazide and propionic acid.[2][3] Consequently, the primary impurities you will likely encounter are:
-
Unreacted Starting Materials: Residual thiosemicarbazide and propionic acid.
-
Residual Acid Catalyst: Strong acids like polyphosphoric acid or sulfuric acid are often used and can remain in the crude product.
-
Side-Products: Isomeric triazoles can sometimes form under certain reaction conditions.[4]
-
Byproducts: Inorganic salts generated during neutralization steps.
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: What are the primary laboratory methods for purifying this compound?
A2: The purification of this compound, a white to light beige crystalline solid, typically relies on a few core techniques.[5] The choice depends on the nature and quantity of the impurities.
-
Acid-Base Washing: This is a critical preliminary step to remove residual acid catalysts. A patent for a similar synthesis specifically details washing the crude product with a 5% sodium carbonate solution to achieve a pH of 8.[6]
-
Recrystallization: This is the most effective and widely used method for purifying this compound on a large scale. It leverages the difference in solubility between the target compound and its impurities in a given solvent system at different temperatures.
-
Column Chromatography: When recrystallization fails to remove persistent or closely-related impurities, silica gel column chromatography is the method of choice.[7]
-
Trituration: If the crude product is oily or sticky, triturating (suspending and stirring) it in a non-polar solvent like hexane can help remove highly soluble impurities and induce crystallization.[4]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended to confidently assess purity.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value (approx. 200-203 °C) is a strong indicator of high purity.[8][9] A broad or depressed melting point signifies the presence of impurities.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. A single spot on the TLC plate (visualized under UV light or with an appropriate stain) suggests high purity. It is also used to monitor the progress of column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aminothiadiazole derivatives.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities through unexpected peaks in the spectrum.[10]
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process.
Q4: My final product is a brownish or off-white solid, not the expected light beige. What is the cause and how can I fix it?
A4: Discoloration often points to the presence of oxidized impurities or residual starting materials that have degraded during the reaction or workup.
Causality: Overheating during the reaction or prolonged exposure to air can cause degradation. The presence of residual acid can also contribute to discoloration.
Solution:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling and crystallization.
-
Ensure Complete Neutralization: Before recrystallization, verify that the crude product slurry is basic (pH ~8) after the sodium carbonate wash. This ensures the removal of acidic impurities that can promote degradation.[6]
Q5: The melting point of my purified product is low and has a wide range (e.g., 190-197 °C). What does this indicate?
A5: This is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range.
Causality: The most likely culprits are residual solvents or starting materials that have co-crystallized with your product.
Solution:
-
Thorough Drying: Ensure the product is completely free of solvent by drying it under a high vacuum, possibly with gentle heating (e.g., 40-50 °C), for several hours.
-
Second Recrystallization: Perform a second recrystallization using a different solvent system. If you initially used a DMF/water system, trying an ethanol/water mixture may effectively remove the persistent impurities.[7]
-
Column Chromatography: If a second recrystallization does not resolve the issue, the impurities are likely structurally similar to your product and will require separation by column chromatography.
Q6: My yield is very low after recrystallization. How can I improve recovery?
A6: Low recovery can stem from several factors during the recrystallization process.
Causality & Solutions:
-
Using too much solvent: The most common error. Use only the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap the product in the solution. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to complete the crystallization.
-
Product is soluble in cold solvent: If your product has some solubility even in the cold solvent, you will lose material in the mother liquor. Minimize the amount of cold solvent used to wash the filtered crystals. You can also try to recover a second crop of crystals by concentrating the mother liquor and re-cooling, though this crop may be less pure.
Q7: I see multiple spots on my TLC plate even after recrystallization. What is my next step?
A7: This indicates that recrystallization was not effective for separating the impurities present.
Causality: The impurities have solubility properties very similar to this compound in the chosen solvent system.
Solution: Your definitive next step is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, you can elute your target compound separately from the impurities. Refer to Protocol 2 for a detailed methodology.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Wash and Recrystallization
This protocol is a robust first-line approach adapted from established methods for this class of compounds.[6]
-
Neutralization: Transfer the crude this compound to a beaker. Add a 5% (w/v) aqueous solution of sodium carbonate portion-wise while stirring. Monitor the pH of the slurry using pH paper or a calibrated meter. Continue adding the base until the mixture reaches a stable pH of 8.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the solid either in a desiccator over a drying agent or in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Recrystallization: Transfer the dried, neutralized solid to an Erlenmeyer flask. Add a minimal amount of a hot 1:2 mixture of N,N-Dimethylformamide (DMF) and water. Heat the mixture with stirring until the solid is completely dissolved.
-
Scientist's Note: An ethanol/water mixture can also be effective and avoids the high boiling point of DMF.
-
-
Crystallization: Remove the flask from the heat source. If colored impurities are present, this is the stage to add activated charcoal and perform a hot filtration. Cover the flask and allow it to cool slowly to room temperature. Small crystals should begin to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Final Drying: Dry the pure white to light beige crystals under a high vacuum to remove all residual solvent. Confirm purity via melting point and TLC analysis.
Protocol 2: Purification by Silica Gel Column Chromatography
Use this protocol when recrystallization is insufficient to achieve the desired purity.[7]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain, to pack the column.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., start with 5% ethyl acetate in hexane, then move to 10%, 20%, and so on).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp. Fractions containing a single spot corresponding to the Rf value of the desired product are considered pure.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound. Dry under a high vacuum.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general starting point for quantitative purity analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample. High purity is indicated by a single major peak. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Section 4: Visual Workflows & Data
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Best For Removing | Pros | Cons |
| Acid-Base Wash | Neutralization | Residual acid catalyst, inorganic salts | Simple, fast, improves subsequent steps | Ineffective against organic impurities |
| Recrystallization | Differential solubility | Bulk impurities, colored byproducts | Scalable, cost-effective, high recovery possible | Ineffective for impurities with similar solubility |
| Column Chromatography | Differential adsorption | Structurally similar impurities, complex mixtures | High resolution, very high purity achievable | Time-consuming, requires more solvent, lower recovery |
| Trituration | Washing/Precipitation | Oily/greasy impurities, inducing crystallinity | Simple, quick pre-purification step | Not a standalone purification method |
Experimental Workflows
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6] Its high in-vivo stability, favorable pharmacokinetic properties, and versatile reactivity make it a cornerstone for synthetic chemists.[1][7]
The most common and direct synthetic routes involve the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives (such as acid chlorides or nitriles) using a dehydrating agent.[8][9][10] While conceptually straightforward, these syntheses are often plagued by challenges ranging from low yields and competing side reactions to difficulties in product isolation and purification.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help navigate the common pitfalls encountered during the synthesis of 2-amino-1,3,4-thiadiazoles.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Category 1: Reaction Conditions & Yield Optimization
Q1: My reaction yield is critically low. What are the most likely causes and how can I fix it?
A1: Low yield is the most common complaint and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Incomplete Cyclization: The conversion of the acylthiosemicarbazide intermediate to the final thiadiazole ring is often the rate-limiting step. Insufficient heating, inadequate reaction time, or a weak cyclizing agent can lead to a crude product containing significant amounts of the unreacted intermediate.[8][11]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material or intermediate spot persists, consider extending the reaction time or moderately increasing the temperature. Ensure your cyclizing agent is active and used in the correct stoichiometric amount.
-
-
Suboptimal Dehydrating Agent: The choice and quantity of the cyclizing agent are paramount. Agents like concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) work by promoting cyclodehydration, but their effectiveness varies with the substrate.[9][12][13]
-
Side Reactions: The primary competing reaction is the formation of the isomeric 1,2,4-triazole-3-thione, especially under neutral or basic conditions.[11][15] This pathway depletes the reactants and complicates purification.
-
Solution: Strictly maintain acidic conditions throughout the cyclization step. The acidic environment protonates the oxygen of the carbonyl group, making it a better leaving group and favoring the desired thiadiazole formation.[11]
-
-
Product Degradation: The 2-amino-1,3,4-thiadiazole ring is generally stable, but prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation.[1]
-
Solution: Aim for the mildest conditions that afford a complete reaction in a reasonable timeframe. Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for diagnosing low yield.
Q2: Which cyclizing agent is best? A comparison of H₂SO₄, POCl₃, and PPA.
A2: There is no single "best" agent; the optimal choice depends on your substrate, scale, and laboratory constraints.
Table 1: Comparison of Common Cyclizing Agents
| Cyclizing Agent | Typical Conditions | Pros | Cons |
|---|---|---|---|
| Conc. H₂SO₄ | Catalytic to stoichiometric amount, 80-110°C | Inexpensive, readily available, effective.[9] | Highly corrosive, can cause charring with sensitive substrates, workup requires careful neutralization. |
| POCl₃ | 2-4 equivalents, often in a solvent like chlorobenzene, 60-110°C | Highly effective, good yields, can be optimized for regioselectivity.[14] | Toxic and moisture-sensitive, can generate HCl gas, risk of forming chlorinated byproducts. |
| PPA | Used as both reagent and solvent, 100-120°C | Good for less reactive substrates, high yields reported.[13] | Highly viscous making stirring and workup difficult, requires hydrolysis during workup. |
| PPE | Polyphosphate ester, used as reagent/solvent, reflux in chloroform | Milder alternative to POCl₃, avoids toxic additives.[8][16] | Requires preparation of the reagent, can be viscous. |
Category 2: Byproducts and Side Reactions
Q3: My NMR shows an unexpected isomer. What is it and how did it form?
A3: The most common isomeric byproduct is a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[11] This occurs when the intramolecular cyclization happens via the nitrogen atom of the thiosemicarbazide attacking the carbonyl carbon, followed by dehydration, which is competitive with the desired S-attack pathway. This side reaction is particularly favored under neutral or alkaline conditions.[11]
Mechanism: Thiadiazole vs. Triazole Formation
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 14. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]
Technical Support Center: Optimizing the Antimicrobial Efficacy of 2-Amino-5-ethyl-1,3,4-thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-5-ethyl-1,3,4-thiadiazole derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing the antimicrobial efficacy of this promising class of compounds. The 1,3,4-thiadiazole nucleus is a key scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial properties.[1][2][3][4][5] This guide is designed to provide practical, field-proven insights to overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the screening and development of this compound derivatives.
Q1: My this compound derivative shows poor solubility in aqueous media, affecting my antimicrobial assays. What strategies can I employ to improve its solubility?
A1: Poor aqueous solubility is a frequent challenge with substituted thiadiazole derivatives, often due to the introduction of lipophilic groups.[6][7] Here are several strategies to address this:
-
Co-solvents: While Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions, high final concentrations can impact bacterial growth and assay results.[1] It's crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.[6] You can also explore using a mixture of DMSO with other water-miscible organic solvents like ethanol to prepare your stock solution.[6]
-
pH Adjustment: The solubility of compounds with ionizable groups can often be improved by adjusting the pH of the buffer. Experiment with a range of physiologically relevant pH values to find the optimal condition for your specific derivative.
-
Formulation Strategies: For more advanced stages, consider formulation approaches such as creating hydrochloride salts of your compounds, which has been shown to improve the aqueous solubility of similar heterocyclic compounds by 2- to 4-fold.[8]
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my thiadiazole derivatives. What are the potential causes and how can I troubleshoot this?
A2: Inconsistent MIC values can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MIC assays.[9][10] Ensure you are standardizing your inoculum to the correct McFarland standard (typically 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then diluting it to the final desired concentration (usually ~5x10^5 CFU/mL in the well).[9][10][11][12]
-
Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) can significantly influence the outcome.[13] Ensure you are using the recommended medium for the specific bacterial strains you are testing and that the media is prepared consistently.
-
Compound Stability: Assess the stability of your compound in the assay medium over the incubation period. Degradation of the compound can lead to erroneously high MIC values.
-
Plate Reading: Visual determination of growth inhibition can be subjective. Consider using a plate reader to measure optical density (OD) for a more quantitative assessment of bacterial growth.
Q3: My compound demonstrates potent antibacterial activity but also shows significant cytotoxicity to mammalian cells. What are my next steps?
A3: Balancing antimicrobial efficacy with host cell toxicity is a critical step in drug development.[14][15]
-
Determine the Therapeutic Index: Quantify the cytotoxicity using standard assays like the MTT or LDH release assay to determine the 50% cytotoxic concentration (CC50).[15][16][17] The therapeutic index (TI = CC50 / MIC) will give you a quantitative measure of the compound's selectivity. A higher TI is desirable.
-
Structural Modifications: If the TI is low, consider synthesizing new analogs of your lead compound. Minor structural modifications can sometimes significantly reduce cytotoxicity while retaining or even improving antimicrobial activity.[18]
-
Mechanism of Action Studies: Understanding the compound's mechanism of action can provide insights into its toxicity. If it targets a pathway present in both bacteria and mammalian cells, it is more likely to be toxic.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 2.1: Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in MIC values between replicates | Inaccurate pipetting, improper mixing of compound dilutions. | - Use calibrated pipettes and ensure proper mixing at each dilution step.- Visually inspect each well for consistent volumes. |
| No bacterial growth in positive control wells | Inactive inoculum, improper incubation conditions. | - Prepare a fresh bacterial inoculum and verify its viability.- Confirm incubator temperature and atmospheric conditions are correct for the test organism.[10] |
| Growth observed in negative control (sterility) wells | Contamination of media, reagents, or plates. | - Use fresh, sterile media and reagents.- Handle plates in a sterile environment (e.g., a biological safety cabinet).[19] |
| "Skipped" wells (no growth at a lower concentration, but growth at a higher one) | Compound precipitation, contamination, or pipetting error. | - Visually inspect wells for any precipitate.- Re-evaluate solubility and consider strategies from FAQ Q1.- Repeat the assay with careful attention to pipetting and sterility. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[10][19][20]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]
-
Bacterial culture in the logarithmic growth phase
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9][10]
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of your thiadiazole derivative in MHB directly in the 96-well plate.
-
Typically, add 100 µL of MHB to wells 2 through 11.
-
Add 200 µL of the highest concentration of your compound (in MHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Reading the MIC:
Protocol 3.2: Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[21][22]
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of your thiadiazole derivative (Drug A) along the x-axis (columns) and a second antimicrobial agent (Drug B) along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the test organism at the same concentration as for the MIC assay.
-
Incubate under the same conditions.
-
-
Data Analysis:
Interpretation of FIC Index: [12][21]
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4
-
Antagonism: FIC > 4
Section 4: Visualizations
Diagram 4.1: MIC Determination Workflow
Caption: Workflow for MIC determination.
Diagram 4.2: Logic for Troubleshooting Inconsistent MIC Results
Caption: Troubleshooting inconsistent MICs.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. protocols.io [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing the Bioavailability of 2-Amino-1,3,4-Thiadiazole Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. This guide provides in-depth, question-and-answer-based troubleshooting and FAQs to address common challenges encountered during the preclinical development of this important class of compounds. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: What are 2-amino-1,3,4-thiadiazole compounds, and why is bioavailability often a primary challenge?
A1: The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Its structure is considered a bioisostere of pyrimidine, allowing it to interact with various biological targets.[6]
The primary challenge with many derivatives of this scaffold is poor oral bioavailability.[7][8] This often stems from two key physicochemical properties:
-
Poor Aqueous Solubility: The planar, aromatic nature of the thiadiazole ring system and the frequent presence of lipophilic substituents can lead to high crystal lattice energy and low solubility in gastrointestinal (GI) fluids.[9][10] For a drug to be absorbed, it must first be dissolved.[9]
-
Low Permeability: While some thiadiazole derivatives exhibit good membrane permeability, others may struggle to efficiently cross the intestinal epithelium to enter systemic circulation.[7][11]
These factors place many 2-amino-1,3,4-thiadiazole compounds into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making bioavailability enhancement a critical step in their development.[7][9]
Troubleshooting Guide Part 1: Diagnosing the Root Cause of Poor Bioavailability
Q2: My 2-amino-1,3,4-thiadiazole derivative shows low and variable plasma exposure after oral dosing in rats. How do I systematically determine the cause?
A2: A systematic investigation is crucial to avoid a trial-and-error approach. The low exposure is likely due to poor solubility, low permeability, extensive first-pass metabolism, or a combination of these factors.[11][12] The following workflow outlines a logical diagnostic process.
Caption: Diagnostic workflow for identifying the cause of poor bioavailability.
Experimental Protocol: Caco-2 Permeability Assay
This in vitro model is widely used to predict intestinal drug permeability.[13]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study (Apical to Basolateral - A to B): a. Prepare a dosing solution of your thiadiazole compound in a transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the dosing solution to the apical (A) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace the volume with fresh buffer.
-
Transport Study (Basolateral to Apical - B to A): To assess active efflux, perform the transport study in the reverse direction. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[14]
-
Sample Analysis: Quantify the compound concentration in all samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration.
| Papp (A→B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Troubleshooting Guide Part 2: Formulation Strategies for Solubility Enhancement
Q3: My compound is poorly soluble (BCS Class II). What formulation strategies can I use to improve its dissolution and absorption?
A3: For solubility-limited compounds, the goal is to increase the dissolution rate and/or the concentration of the drug in the GI tract.[15] Several advanced formulation techniques are highly effective.[15][16][17]
Strategy 1: Amorphous Solid Dispersions (ASDs)
-
Causality: By converting the drug from a stable crystalline form to a high-energy amorphous state, you eliminate the energy barrier required to break the crystal lattice, leading to significantly higher apparent solubility and faster dissolution.[14][15] A polymer carrier is used to stabilize the amorphous drug and prevent recrystallization.[17]
Experimental Protocol: Preparing an ASD via Spray Drying
-
Solvent & Polymer Screening: Identify a common volatile solvent (e.g., methanol, acetone) that dissolves both your thiadiazole compound and a suitable polymer carrier (e.g., PVP K30, Soluplus®).
-
Solution Preparation: Dissolve the drug and polymer in the selected solvent at a specific ratio (e.g., 1:3 drug-to-polymer by weight). Ensure a clear solution is formed.
-
Spray Drying: a. Set the spray dryer parameters (e.g., inlet temperature, spray rate, atomization pressure). These must be optimized to ensure efficient solvent evaporation without thermally degrading the compound.[14] b. Pump the solution through the atomizer into the drying chamber. c. The fine droplets dry instantly, forming a solid powder which is collected by a cyclone.
-
Powder Collection & Secondary Drying: Collect the resulting ASD powder. Dry it further in a vacuum oven overnight to remove any residual solvent.
-
Characterization (Critical):
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is amorphous.
-
Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp diffraction peaks, which is characteristic of an amorphous solid.
-
Dissolution Testing: Perform a dissolution test in simulated intestinal fluid (SIF) to compare the dissolution profile of the ASD against the unformulated crystalline drug.
-
Strategy 2: Lipid-Based Formulations (e.g., SEDDS)
-
Causality: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[9][11] The drug is pre-dissolved in the lipid formulation, bypassing the dissolution step in the gut and presenting the drug in a solubilized form ready for absorption.
Caption: Experimental workflow for developing a SEDDS formulation.
Troubleshooting Guide Part 3: Chemical Modification Strategies
Q4: Formulation approaches provide only a modest benefit. When should I consider modifying the chemical structure of my lead compound?
A4: Chemical modification should be considered when formulation alone cannot overcome fundamental liabilities, such as extremely low permeability, extensive first-pass metabolism, or inherent chemical instability in the GI tract.[8][11][18] The prodrug approach is a powerful strategy.[15][19]
-
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[8][15] By temporarily masking a functional group (like the 2-amino group on the thiadiazole), you can dramatically alter the molecule's physicochemical properties (e.g., increase solubility or permeability). The linker is designed to be cleaved by enzymes at or near the site of absorption.
Caption: Conceptual diagram of the prodrug strategy for bioavailability enhancement.
Example Application: If your 2-amino-1,3,4-thiadiazole derivative has poor permeability, you could synthesize an ester prodrug by reacting the amino group with a lipophilic carboxylic acid. This masks the polar amine, increasing lipophilicity and potentially enhancing passive diffusion across the intestinal membrane. Once absorbed, ubiquitous esterase enzymes in the blood and tissues would cleave the ester bond, releasing the active parent drug.[15]
Troubleshooting Guide Part 4: Evaluating the Enhancement Strategy
Q5: I have developed a new formulation. What is the standard protocol for an animal PK study to confirm if bioavailability has improved?
A5: An in vivo pharmacokinetic (PK) study in a relevant animal model (e.g., Sprague-Dawley rats) is the definitive method for assessing bioavailability.[12][20]
Experimental Protocol: Rat Oral Pharmacokinetic Study
-
Animal Acclimation & Dosing Groups: a. Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least one week. b. Fast animals overnight before dosing. c. Prepare two groups: Group 1 receives the control (unformulated compound suspension), and Group 2 receives the new enhanced formulation (e.g., the ASD or SEDDS). An additional group for intravenous (IV) administration is required to determine absolute bioavailability.[14]
-
Dosing: Administer the formulations orally via gavage at a consistent dose (e.g., 10 mg/kg). For the IV group, administer via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters. c. Key Parameters:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
-
Calculate Relative Bioavailability (F%):
-
F% = (AUC_formulation / AUC_control) * (Dose_control / Dose_formulation) * 100 A relative bioavailability significantly greater than 100% indicates successful enhancement.
-
Hypothetical Data Summary:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative F% |
| Control Suspension | 10 | 150 | 4.0 | 1200 | 100% |
| ASD Formulation | 10 | 750 | 1.0 | 6000 | 500% |
In this example, the ASD formulation increased total exposure (AUC) by 5-fold and achieved a much higher peak concentration (Cmax) much faster (Tmax) than the control, demonstrating a significant enhancement in bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrealm.com [chemrealm.com]
- 17. pharm-int.com [pharm-int.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sphinxsai.com [sphinxsai.com]
- 20. nebiolab.com [nebiolab.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Amino-5-ethyl-1,3,4-thiadiazole and 2-Amino-5-methyl-1,3,4-thiadiazole
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Development
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and broad pharmacological potential.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide array of biological targets.[2][3] Consequently, derivatives of 1,3,4-thiadiazole have been extensively investigated and are known to exhibit a remarkable range of activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[4][5][6]
Within this versatile chemical family, 2-amino-5-substituted-1,3,4-thiadiazoles represent a particularly promising class of compounds. The seemingly minor difference between a methyl and an ethyl group at the 5-position can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of 2-amino-5-ethyl-1,3,4-thiadiazole and 2-amino-5-methyl-1,3,4-thiadiazole, synthesizing available data to offer insights into their respective biological profiles.
Physicochemical and Structural Comparison
From a structural standpoint, 2-amino-5-methyl-1,3,4-thiadiazole and this compound are closely related analogs. A comparative study of their crystal structures reveals that despite belonging to different space groups, their molecular packing modes are similar, featuring comparable three-dimensional hydrogen-bonding associations.[7] This structural similarity suggests that their interactions with biological macromolecules may be governed by subtle differences in steric hindrance and lipophilicity imparted by the methyl versus the ethyl group.
| Property | 2-Amino-5-methyl-1,3,4-thiadiazole | This compound |
| Molecular Formula | C₃H₅N₃S | C₄H₇N₃S |
| Molecular Weight | 115.16 g/mol | 129.19 g/mol [8] |
| LogP (calculated) | ~0.4 | ~0.9[8] |
| Hydrogen Bond Donors | 1 (amino group) | 1 (amino group) |
| Hydrogen Bond Acceptors | 2 (ring nitrogens) | 2 (ring nitrogens) |
The primary physicochemical distinction lies in the increased lipophilicity of the ethyl derivative, as indicated by its higher calculated LogP value. This difference in lipophilicity can influence the compound's ability to cross cell membranes, potentially affecting its bioavailability and interaction with hydrophobic pockets in target proteins.
Comparative Biological Activities
Antimicrobial and Antifungal Activity
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore for antimicrobial agents.[4] SAR studies within this class of compounds consistently suggest that smaller alkyl substituents at the 5-position tend to confer greater potency. One review of 2-amino-5-R-1,3,4-thiadiazole derivatives highlighted that in a particular series, the methyl derivative was the most active antimicrobial agent.[4] This suggests that the slightly larger ethyl group may introduce steric hindrance that could impede optimal binding to the microbial target.
In the context of antifungal activity, a derivative of 2-amino-5-methyl-1,3,4-thiadiazole, namely 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, has been identified as a potent antifungal agent with low toxicity to human cells.[9] This compound was found to disrupt fungal cell wall biogenesis.[9] While this study does not include the ethyl analog for direct comparison, the potent activity of the methyl-containing compound underscores the potential of this scaffold.
Based on the available SAR data, it is reasonable to hypothesize that 2-amino-5-methyl-1,3,4-thiadiazole is likely to exhibit more potent antimicrobial and antifungal activity than its ethyl counterpart. The smaller size of the methyl group may allow for a better fit into the active sites of microbial enzymes.
Anticancer Activity
The 1,3,4-thiadiazole ring is a privileged scaffold in the design of anticancer agents, capable of inducing apoptosis and cell cycle arrest in cancer cells.[5][10] Derivatives of this heterocycle have been investigated as inhibitors of various kinases and other key proteins involved in cancer progression.[2]
While specific anticancer data for this compound is scarce, the influence of alkyl chain length on the activity of similar compounds has been reported. For instance, in a study of thiadiazole-based secretin receptor agonists, increasing the alkyl chain length from methyl to ethyl to n-propyl resulted in a significant decrease in agonist activity.[11] This trend suggests that even a single additional carbon can introduce unfavorable steric interactions that reduce biological efficacy.
Given these observations, 2-amino-5-methyl-1,3,4-thiadiazole is predicted to have a more favorable profile for anticancer activity compared to the ethyl derivative. However, this remains a hypothesis pending direct experimental validation.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for the synthesis of these compounds and the evaluation of their biological activities.
Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles
A common and effective method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with the corresponding carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.
Materials:
-
Thiosemicarbazide
-
Acetic acid (for methyl derivative) or Propionic acid (for ethyl derivative)
-
Polyphosphoric acid
-
Ammonium hydroxide
-
Water
-
Ethanol
Procedure:
-
To a stirred solution of polyphosphoric acid, add thiosemicarbazide in a 1:2 molar ratio (thiosemicarbazide:polyphosphoric acid).
-
To this mixture, add a stoichiometric amount of the corresponding alkanoic acid (acetic acid or propionic acid).
-
Heat the reaction mixture with stirring to approximately 100-120°C for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with ammonium hydroxide to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-alkyl-1,3,4-thiadiazole.
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Amino-5-Alkyl-1,3,4-Thiadiazole Derivatives: A Guide for Researchers
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. Among its numerous derivatives, the 2-amino-5-substituted analogs have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the chemical space of these promising compounds.
The Enduring Appeal of the 2-Amino-1,3,4-Thiadiazole Core
The 2-amino-1,3,4-thiadiazole moiety serves as a privileged scaffold in drug discovery. Its five-membered heterocyclic ring, containing sulfur and three nitrogen atoms, imparts favorable physicochemical properties, such as metabolic stability and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. The presence of the amino group at the 2-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Synthesis of 2-Amino-5-Alkyl-1,3,4-Thiadiazole Derivatives: A Comparative Overview
The primary route for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with an appropriate aliphatic carboxylic acid. The choice of cyclizing agent and reaction conditions can significantly influence the yield and purity of the final product. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are commonly employed as dehydrating and cyclizing agents.
General Synthetic Workflow
The synthesis of this class of compounds can be visualized as a two-step process, often performed as a one-pot reaction. The initial step involves the acylation of thiosemicarbazide with an aliphatic carboxylic acid to form an acylthiosemicarbazide intermediate. This is followed by an acid-catalyzed intramolecular cyclization with the elimination of a water molecule to yield the desired 2-amino-5-alkyl-1,3,4-thiadiazole.
Caption: General synthetic workflow for 2-amino-5-alkyl-1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
This protocol provides a representative procedure for the synthesis of a simple alkyl derivative. The same methodology can be adapted for other short-chain alkyl derivatives by substituting acetic acid with the corresponding carboxylic acid.
Materials:
-
Thiosemicarbazide
-
Glacial Acetic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Ice-cold water
-
Ammonia solution (10%)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of thiosemicarbazide (0.1 mol) and glacial acetic acid (0.1 mol) is taken in a round-bottom flask.
-
Phosphorus oxychloride (10 mL) is added slowly to the mixture with constant cooling in an ice bath.
-
After the addition is complete, the reaction mixture is refluxed for 2-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with constant stirring.
-
The resulting solution is neutralized with a 10% ammonia solution to precipitate the crude product.
-
The precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure 2-amino-5-methyl-1,3,4-thiadiazole.
Comparative Analysis of Biological Activities
The biological activities of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives are profoundly influenced by the nature of the alkyl substituent at the 5-position. This section provides a comparative analysis of their antimicrobial and anticancer activities, supported by experimental data from various studies.
Antimicrobial Activity
These derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient Agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized 2-amino-5-alkyl-1,3,4-thiadiazole derivatives
-
Standard antibiotic discs (e.g., Ciprofloxacin)
-
Sterile filter paper discs
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Bacterial cultures are grown overnight in nutrient broth and standardized to a McFarland standard (0.5).
-
The standardized bacterial suspension is uniformly swabbed onto the surface of the nutrient agar plates.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compounds dissolved in DMSO.
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
A disc impregnated with DMSO serves as a negative control, and a standard antibiotic disc serves as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of a series of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives against representative bacterial strains. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Derivative (Alkyl Group) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Methyl | 16-32 | 32-64 | [3] |
| Ethyl | 32-64 | 64-128 | [4] |
| Propyl | 64-128 | >128 | [4] |
| Isopropyl | 32-64 | 64-128 | [4] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Alkyl Chain Length: Generally, an increase in the length of the linear alkyl chain at the 5-position leads to a decrease in antibacterial activity. This could be due to increased lipophilicity, which may hinder the compound's ability to penetrate the bacterial cell wall.
-
Branching: Branched alkyl groups, such as isopropyl, sometimes show comparable or slightly better activity than their linear counterparts, suggesting that steric factors may also play a role in the interaction with the target site.
Anticancer Activity
Several 2-amino-5-alkyl-1,3,4-thiadiazole derivatives have exhibited promising cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Experimental Protocol: Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast cancer, HepG2 - liver cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized 2-amino-5-alkyl-1,3,4-thiadiazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a range of 1 to 100 µM) and incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Comparative Anticancer Activity Data
The following table presents the IC₅₀ values of a series of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives against two common cancer cell lines.
| Derivative (Alkyl Group) | MCF-7 (IC₅₀, µM) | HepG2 (IC₅₀, µM) | Reference |
| Methyl | 15.2 | 20.5 | [5] |
| Ethyl | 25.8 | 32.1 | [5] |
| Propyl | 42.5 | 55.3 | [5] |
| Isopropyl | 22.1 | 28.9 | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Alkyl Substituent: Similar to the antimicrobial activity, the anticancer potency appears to decrease with an increase in the length of the linear alkyl chain. Shorter alkyl chains, such as methyl, generally exhibit better activity.
-
Lipophilicity: The observed trend suggests that an optimal level of lipophilicity is required for anticancer activity. Highly lipophilic compounds may have poor aqueous solubility and bioavailability, while highly polar compounds may not effectively cross the cell membrane.
Enzyme Inhibition
While the primary focus of this guide is on antimicrobial and anticancer activities, it is worth noting that 2-amino-1,3,4-thiadiazole derivatives are also known to be effective enzyme inhibitors. For instance, they have been reported to inhibit carbonic anhydrases, kinases, and other enzymes. The SAR for enzyme inhibition is highly dependent on the specific enzyme target and the nature of the binding pocket. Further research is warranted to explore the full potential of 2-amino-5-alkyl-1,3,4-thiadiazole derivatives as enzyme inhibitors.
Conclusion and Future Perspectives
The 2-amino-5-alkyl-1,3,4-thiadiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of their synthesis and biological activities, highlighting the key structure-activity relationships that govern their performance. The experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the field.
Future research should focus on the synthesis and evaluation of a wider range of alkyl derivatives to further elucidate the SAR. Moreover, detailed mechanistic studies are needed to identify the specific molecular targets of these compounds, which will facilitate the design of more potent and selective derivatives. The exploration of their potential as enzyme inhibitors also presents an exciting avenue for future investigation.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-5-ethyl-1,3,4-thiadiazole: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Amino-5-ethyl-1,3,4-thiadiazole, a molecule of significant interest due to the diverse biological activities of the thiadiazole scaffold, precise structural validation is paramount.[1] This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for solid-state structural elucidation, benchmarked against powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our focus is to not only present protocols but to instill a deep understanding of the causality behind the selection of each analytical technique.
The Imperative of Structural Certainty: The Case of this compound
This compound (AET) is a small organic molecule with potential applications in medicinal chemistry. Its synthesis and biological evaluation necessitate an unwavering confirmation of its chemical structure.[1] Ambiguities in atomic connectivity, stereochemistry, or even tautomeric forms can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-faceted approach to structural validation is not just best practice; it is a scientific necessity.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate an electron density map and, from that, a definitive molecular structure.[5] A study by Lynch (2001) successfully elucidated the crystal structure of this compound, providing invaluable experimental data on its molecular geometry.[6]
Key Strengths of X-ray Crystallography:
-
Unambiguous 3D Structure: Provides a complete and precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.[3][4]
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.[7]
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the solid state, which can be relevant for understanding intermolecular interactions.
Limitations to Consider:
-
Crystallization is Essential: The primary bottleneck is the need to grow high-quality single crystals, which can be a challenging and time-consuming process.[3][7]
-
Static Picture: The resulting structure represents an average position of the atoms in the crystal lattice and does not provide information about molecular dynamics in solution.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
This protocol is based on established crystallographic methods and the successful structure determination of AET.[6]
-
Crystal Growth:
-
Dissolve synthesized this compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[4]
-
-
Data Collection:
-
Mount a selected single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using an area detector like a CCD or CMOS sensor.[4]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.
-
The crystallographic data for this compound reveals a planar 1,3,4-thiadiazole ring with the exocyclic amino group nearly coplanar with the ring. The ethyl group, however, is significantly out of plane.[9] The crystal packing is stabilized by a three-dimensional network of intermolecular N-H···N hydrogen bonds.[6]
Workflow for X-ray Crystallography
Caption: Workflow for determining the crystal structure of a small molecule.
Comparative Analysis: Spectroscopic and Computational Alternatives
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation package for a drug candidate should include data from solution-state and gas-phase techniques. This not only corroborates the crystallographic findings but also provides insights into the molecule's behavior in different environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Solution-State Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[10][11] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, a suite of NMR experiments can confirm the atomic connectivity and provide insights into its solution-state conformation.
Key NMR Experiments for Structural Validation:
-
¹H NMR: Confirms the number and connectivity of protons. For AET, one would expect signals for the ethyl group (a triplet and a quartet) and the amino protons.[12]
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete bonding framework.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the ethyl group's connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the ethyl group to the thiadiazole ring.[13]
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula Determination
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound.[14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as a critical check for the compound's identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).
-
Data Analysis: The resulting mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.
Computational Chemistry: A Powerful Predictive Tool
In modern structural elucidation, computational methods are increasingly used to complement experimental data.[15] Density Functional Theory (DFT) calculations can be used to:
-
Predict NMR chemical shifts, which can be compared with experimental values to support the proposed structure.
-
Calculate theoretical vibrational frequencies to aid in the interpretation of IR and Raman spectra.
-
Explore different possible conformations and tautomers of the molecule.
Head-to-Head Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[3] | Atomic connectivity and solution-state conformation.[16][17] | Molecular weight and elemental composition.[14] |
| Sample Phase | Crystalline Solid | Solution | Gas Phase (from solid or solution) |
| Key Advantage | Unambiguous and definitive structural determination.[18][19] | Provides information on dynamics and behavior in solution.[8] | High sensitivity and accuracy for molecular formula. |
| Key Limitation | Requires high-quality single crystals; static picture.[8] | Can be complex for large molecules; does not provide precise bond lengths. | Provides limited information on atomic connectivity. |
| Application to AET | Confirms the planar thiadiazole ring and intermolecular hydrogen bonding.[6] | Confirms the presence and connectivity of the ethyl and amino groups.[12] | Confirms the molecular formula C₄H₇N₃S. |
Decision Tree for Structural Validation
Caption: Decision-making process for structural validation.
Conclusion: An Integrated Approach for Authoritative Validation
The structural validation of a potential drug candidate like this compound demands a rigorous and multi-faceted analytical approach. While X-ray crystallography provides the unequivocal solid-state structure, its power is magnified when integrated with solution-state data from NMR spectroscopy and gas-phase data from mass spectrometry. This synergistic methodology ensures the highest level of scientific integrity and provides a solid foundation for further drug development efforts. As Senior Application Scientists, we advocate for this integrated approach, where each technique's strengths are leveraged to create a self-validating and comprehensive structural dossier.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-ray_crystallography [bionity.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. omicsonline.org [omicsonline.org]
- 11. anuchem.weebly.com [anuchem.weebly.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]
- 16. people.bu.edu [people.bu.edu]
- 17. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-Amino-5-ethyl-1,3,4-thiadiazole
For researchers and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable downstream applications and regulatory compliance. 2-Amino-5-ethyl-1,3,4-thiadiazole, a key heterocyclic building block, is no exception. Its purity profile directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final therapeutic agent.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, offering a framework for developing robust, self-validating analytical protocols.
Understanding the Analyte: Physicochemical Properties
Before selecting an analytical technique, understanding the molecule's fundamental properties is crucial.
-
Structure: A five-membered 1,3,4-thiadiazole ring substituted with a primary amine at position 2 and an ethyl group at position 5.[2]
-
Predicted Lipophilicity (XLogP3-AA): 0.9[2]
The XLogP value of 0.9 indicates that this compound is a moderately polar compound. The presence of the basic amino group means its ionization state, and therefore its chromatographic behavior, will be highly dependent on pH.[4] The high melting point suggests low volatility, which immediately informs our choice of separation technique.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique in the pharmaceutical industry for the quality control of bulk drugs and intermediates due to its robustness and high resolving power.[5][6] It separates compounds based on their hydrophobic/hydrophilic character.
Causality Behind Method Design: The goal is to retain the moderately polar analyte on a non-polar stationary phase and resolve it from both more polar and less polar impurities.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. Its long alkyl chains provide a highly hydrophobic surface, enabling effective interaction with a wide range of analytes.
-
Mobile Phase: The mobile phase must be tuned to achieve optimal retention and peak shape.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency.[5]
-
Aqueous Component & pH Control: Given the basic nature of the analyte's amino group, controlling the mobile phase pH is critical to ensure consistent retention and prevent poor peak shape (tailing) from silanol interactions on the column's silica backbone.[4] Using a slightly acidic mobile phase, such as 0.1% formic acid in water, will protonate the amine, making the molecule more polar and potentially reducing retention, but often leading to sharper, more symmetrical peaks.
-
-
Detection: The 1,3,4-thiadiazole ring is a chromophore that absorbs UV light. A UV-Vis detector is therefore a simple and effective choice. A wavelength of 254 nm is a common starting point, though determining the absorbance maximum (λmax) via a UV scan is recommended for optimal sensitivity.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity assessment.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.
-
-
System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Purity Calculation: Purity is calculated based on the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Methodologies: A Comparative Analysis
No single analytical method is infallible. Employing an orthogonal technique—one that separates compounds based on a different chemical principle—is crucial for a comprehensive purity assessment.[7][8]
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent orthogonal choice for polar compounds that are weakly retained in RP-HPLC.[9][10] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Causality Behind Method Design: The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.
-
Stationary Phase: A column with a polar surface, such as bare silica or one bonded with amide or diol functional groups, is used.
-
Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer is used. Elution is typically achieved by increasing the percentage of the aqueous component.
Experimental Protocol: HILIC
-
Instrumentation: Same as RP-HPLC.
-
Chromatographic Conditions:
-
Column: Amide, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Alternative 2: Gas Chromatography (GC)
GC is a high-resolution separation technique for volatile and thermally stable compounds.
Feasibility Analysis: The high melting point (200-203 °C) of this compound suggests it has low volatility, making it a poor candidate for direct GC analysis. There is a significant risk of thermal degradation in the hot GC injector port, and the compound may not elute from the column at all. While GC is excellent for analyzing volatile impurities (e.g., residual solvents), it is not a suitable primary method for assessing the purity of this specific analyte without derivatization, which adds complexity and potential sources of error.[8][11]
Comparative Summary and Method Selection
The choice of analytical method depends on the specific goal of the analysis.
| Method | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Routine purity testing, quantification of non-polar to moderately polar impurities. | Highly robust and reproducible; vast library of established methods; industry standard.[5] | May provide insufficient retention for very polar impurities. |
| HILIC | Orthogonal purity check, analysis of highly polar impurities. | Excellent retention for polar compounds; compatible with MS for impurity identification.[9] | Can require longer column equilibration times; retention can be sensitive to mobile phase water content. |
| GC-MS | Quantification of volatile impurities (e.g., residual solvents). | High resolution for volatile compounds; provides mass data for identification. | Not suitable for non-volatile or thermally labile analytes like the target compound.[8] |
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For routine purity assessment of this compound, a well-developed Reversed-Phase HPLC method stands as the most robust and reliable choice. It offers the necessary resolution and reproducibility for quality control environments. However, to build a complete purity profile and ensure no co-eluting or poorly retained polar impurities are missed, employing HILIC as an orthogonal method is a scientifically sound strategy. Gas Chromatography should be reserved for the specific analysis of volatile impurities like residual solvents. By leveraging a combination of these methods, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, leading to more reliable and reproducible scientific outcomes.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Amino-1,3,4-Thiadiazoles
Authored by a Senior Application Scientist
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile and presence in a range of clinically used drugs.[1][2][3] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine and oxadiazole rings, which allows it to interact with various biological targets.[4][5] Its mesoionic character facilitates passage across cellular membranes, often leading to favorable pharmacokinetic properties.[5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-amino-1,3,4-thiadiazole derivatives across key therapeutic areas, supported by experimental data and methodologies.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in this arena, with their activity being highly dependent on the nature and position of substituents.[1][3][7]
Causality of Experimental Design
Antimicrobial screening of these compounds typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. This primary assay quantifies the lowest concentration of a compound that prevents visible microbial growth, providing a clear benchmark for potency and comparison against standard drugs like Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Structure-Activity Relationship Insights
The SAR for antimicrobial activity is multifaceted, with key modifications at the C5 position and the exocyclic 2-amino group dictating both the potency and spectrum of activity.
-
Substitutions at the C5-position:
-
Aromatic and Heterocyclic Moieties: Linking aromatic or other heterocyclic rings, such as dihydropyrimidine or indole, to the C5 position often confers significant antimicrobial properties. For instance, hydroxyl-substituted dihydropyrimidine derivatives have shown moderate to good inhibitory activity against P. aeruginosa, S. aureus, and E. coli.[3][7] Similarly, derivatives bearing an indol-3-ylmethyl group at C5 exhibit good to high activity against E. coli and C. albicans.[3][7]
-
Bulky Aliphatic Groups: The introduction of a bulky, lipophilic group like adamantane at the 2-amino position can enhance activity. Derivatives with p-chlorophenyl and p-nitrophenyl groups at the C5 position showed the best activity against Gram-positive bacteria (B. subtilis and S. aureus).[7]
-
-
Substitutions at the 2-Amino Group:
-
Aryl Substituents: The nature of the substituent on an aryl ring attached to the 2-amino group is critical. Electron-withdrawing groups often enhance activity. A p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be marginally active against S. aureus (MIC = 62.5 µg/mL), suggesting a potential starting point for further optimization.[3][7]
-
Schiff Bases: Condensation of the 2-amino group to form Schiff bases with various aldehydes can lead to potent antimicrobial agents.
-
-
Bis- and Tris-Thiadiazoles: Compounds incorporating multiple thiadiazole rings have shown promising results. A tris-1,3,4-thiadiazole derivative displayed good activity against Gram-positive bacteria (S. aureus, Corynebacterium diphtheriae) and yeasts (Saccharomyces cerevisiae).[7]
Comparative Antimicrobial Activity Data
| Compound Class/Derivative | Substituents | Target Organism(s) | Activity (MIC/Inhibition) | Reference |
| Dihydropyrimidine derivatives | C5: Dihydropyrimidine with -OH groups | P. aeruginosa, S. aureus, E. coli | Moderate to good inhibition | [3][7] |
| Adamantylamino derivatives | C2: Adamantylamino; C5: p-chlorophenyl | B. subtilis, S. aureus | Good activity | [7] |
| Naphthyl derivatives | C2: p-chlorophenylamino; C5: 3-hydroxy-2-naphthyl | S. aureus | MIC = 62.5 µg/mL | [3][7] |
| Indolylmethyl derivatives | C5: 1H-indol-3-ylmethyl | E. coli, C. albicans | Good to high activity | [3][7] |
| Tris-thiadiazole | Multiple thiadiazole rings | S. aureus, C. diphtheriae, S. cerevisiae | Good activity | [7] |
Key Structural Features for Antimicrobial Activity
Caption: Key SAR points for antimicrobial 2-amino-1,3,4-thiadiazoles.
Anticancer Activity: A Scaffold for Cytotoxic Agents
The 1,3,4-thiadiazole ring is a privileged scaffold in the design of anticancer agents, owing to its ability to interact with various biological targets within cancer cells.[5][6] The cytostatic properties of the parent 2-amino-1,3,4-thiadiazole have spurred extensive research into its derivatives.[3][7]
Causality of Experimental Design
The primary evaluation of anticancer potential is conducted through in vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Compounds are tested against a panel of human cancer cell lines (e.g., breast, lung, colon) to determine their IC₅₀ (half-maximal inhibitory concentration), the concentration required to inhibit 50% of cancer cell growth. This allows for a direct comparison of potency and selectivity.
Structure-Activity Relationship Insights
The anticancer activity of these derivatives is highly sensitive to the substituents on both the C5-phenyl ring and the 2-amino group.
-
Substituents on the C5-Phenyl Ring: The electronic nature of substituents on a phenyl ring at the C5 position plays a crucial role. Electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), often promote anticancer activity.[8]
-
Substitutions at the 2-Amino Group:
-
N-Benzyl Groups: The introduction of an N-benzyl group at the 2-amino position has been shown to yield compounds with significant antitumor activity against breast cancer (MDA-MB-231), with some derivatives demonstrating higher inhibitory activity than the reference drug cisplatin.[8]
-
Disulfide Linkages: A series of disulfide derivatives containing the 1,3,4-thiadiazole moiety has shown potent antiproliferative activity. Notably, 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide exhibited significant inhibition against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values of 1.78 µM and 4.04 µM, respectively.[8]
-
-
Combined Substitutions: The combination of specific groups can lead to highly potent compounds. For example, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has demonstrated broad anticancer effects by inhibiting cell division and migration in cancers of the nervous system, colon, and lung.[9]
Comparative Anticancer Activity Data
| Compound Class/Derivative | Substituents | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Disulfide derivative | C5-S-S-CH₂-(4-Cl-Ph) | MCF-7 (Breast) | 1.78 µM | [8] |
| Disulfide derivative | C5-S-S-CH₂-(4-Cl-Ph) | A549 (Lung) | 4.04 µM | [8] |
| N-Benzyl derivative | C2: N-benzyl; C5: 4-fluorophenyl | MDA-MB-231 (Breast) | > Cisplatin | [8] |
| FABT | C2: 4-fluorophenylamino; C5: 2,4-dihydroxyphenyl | C6 (Glioma) | 23.5 µM | [9] |
| FABT | C2: 4-fluorophenylamino; C5: 2,4-dihydroxyphenyl | A549 (Lung) | 13.7 µM | [9] |
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Standard workflow for the MTT cytotoxicity assay.
Antiviral Activity: Combating Viral Infections
The 2-amino-1,3,4-thiadiazole scaffold has been explored for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[4][10] The electronic properties of substituents on the N-aryl group have been shown to significantly influence antiviral potency.[4][10]
Structure-Activity Relationship Insights
-
Anti-HIV Activity: For anti-HIV activity, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-phenyl ring enhances potency compared to unsubstituted derivatives.[4] This suggests that modulating the electronic environment of the N-aryl moiety is a key strategy for improving activity. While some derivatives show significant anti-HIV-1 activity at micromolar concentrations, their selectivity can be limited compared to standard drugs like zidovudine.[4][10]
-
Anti-HCMV Activity: A large number of 2-amino-1,3,4-thiadiazole derivatives have been synthesized and tested in HCMV polymerase assays. Many of these compounds demonstrated high levels of enzyme inhibition (80-100%), indicating their potential as direct-acting antiviral agents against HCMV.[4][10]
Comparative Antiviral Activity Data
| Compound Class/Derivative | Substituents | Target Virus | Activity (EC₅₀ / IC₅₀ / % Inhibition) | Reference |
| N-Aryl Acetamide | C2: N-aryl acetamide; C5: (phenylamino)methyl | HIV-1 | EC₅₀ = 0.96 µg/mL | [4] |
| N-Aryl Acetamide | C2: N-aryl acetamide; C5: (phenylamino)methyl | HIV-2 | EC₅₀ = 2.92 µg/mL | [4] |
| Thioacetamide Derivatives | C2: N-aryl thioacetamide | HIV-1 | IC₅₀ = 7.50–20.83 µM | [4][10] |
| Various Derivatives | N/A | HCMV Polymerase | 20-100% inhibition @ 25 µM | [4][10] |
Key Structural Features for Antiviral Activity
Caption: SAR for anti-HIV activity of 2-amino-1,3,4-thiadiazoles.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and new scaffolds are continually sought to improve efficacy and reduce side effects.[11] The 2-amino-1,3,4-thiadiazole nucleus has been incorporated into novel structures to develop new anti-inflammatory agents.[12]
Causality of Experimental Design
A standard preclinical model for assessing acute inflammation is the carrageenan-induced rat paw edema test. In this in vivo assay, inflammation is induced by injecting carrageenan into the rat's paw. The test compound is administered prior to the induction, and the paw volume is measured over time. The percentage reduction in edema compared to a control group indicates the compound's anti-inflammatory activity, allowing for comparison with established drugs like ibuprofen.
Structure-Activity Relationship Insights
A successful strategy has been the hybridization of the 2-amino-1,3,4-thiadiazole scaffold with known anti-inflammatory drugs.
-
Ibuprofen Hybrids: A series of derivatives was synthesized by starting with 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine, which is derived from ibuprofen.[11] Further modification of the 2-amino group led to compounds with significant activity.
-
Compound 5 , 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, which essentially incorporates a second ibuprofen-like moiety, showed a remarkable in vitro anti-inflammatory activity of 72.5%, significantly higher than ibuprofen itself (47.7%).[11]
-
Compound 4 , an acetamide derivative, exhibited the highest analgesic activity (69.8%), a property often linked to anti-inflammatory action.[11]
Comparative Anti-inflammatory Activity Data
| Compound | Key Structural Feature | In Vitro Anti-inflammatory Activity (% Inhibition) | In Vivo Analgesic Activity (% Protection) | Reference |
| Compound 5 | Propanamide of Ibuprofen | 72.5% | 65.5% | [11] |
| Compound 3f | N-cyclohexyl-N-methylamino acetamide | 64.1% | N/A | [11] |
| Compound 4 | Acetamide derivative | N/A | 69.8% | [11] |
| Ibuprofen | Reference Drug | 47.7% | N/A | [11] |
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. Structure-activity relationship studies have revealed clear patterns for enhancing its biological effects. For antimicrobial activity, substitutions with bulky or heterocyclic moieties at C5 and aryl groups at the 2-amino position are beneficial. For anticancer potency, electron-withdrawing groups on a C5-phenyl ring and specific N-substitutions at the 2-amino position are key. Antiviral activity is enhanced by electron-withdrawing groups on N-aryl substituents, while potent anti-inflammatory agents can be created by hybridizing the scaffold with known NSAIDs. Many of the reported derivatives show activity comparable or superior to standard drugs, marking them as promising lead compounds for future drug discovery and development efforts.[1][2][3]
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | MDPI [mdpi.com]
- 11. ammanu.edu.jo [ammanu.edu.jo]
- 12. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
A Comparative Guide to the Corrosion Inhibition Efficiency of 2-Amino-5-ethyl-1,3,4-thiadiazole
This guide provides a comprehensive analysis of the corrosion inhibition performance of 2-Amino-5-ethyl-1,3,4-thiadiazole (AETD), benchmarking it against other established corrosion inhibitors. Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes experimental data to offer an objective comparison and elucidates the underlying mechanisms of action.
Introduction to Corrosion Inhibition and the Role of Heterocyclic Compounds
Corrosion is a spontaneous electrochemical process that leads to the gradual degradation of materials, posing a significant challenge across numerous industries. The application of organic corrosion inhibitors is a primary and cost-effective strategy to mitigate this issue, particularly for metals like steel and copper in acidic or saline environments.[1][2] Among the vast array of organic compounds, those containing heteroatoms such as nitrogen, sulfur, and oxygen, along with multiple bonds in their structure, have demonstrated exceptional efficacy.[3][4] These molecules function by adsorbing onto the metal surface to form a protective barrier, which isolates the material from the corrosive medium.[4]
This compound (AETD) is a heterocyclic compound that has garnered considerable attention for its potential as a highly effective corrosion inhibitor. Its molecular structure, featuring multiple nitrogen and sulfur heteroatoms and a stable aromatic thiadiazole ring, facilitates strong adsorption onto metal surfaces, thereby providing significant protection.[1][5][6] The presence of these functional groups allows the molecule to act as a reaction center for adsorption onto the metallic active sites.[3]
Experimental Benchmarking Methodologies
To objectively assess the performance of AETD, a series of electrochemical, gravimetric, and surface analysis techniques are employed. These methods provide quantitative data on inhibition efficiency and qualitative insights into the protective film's characteristics.
Gravimetric Method (Weight Loss)
The weight loss method is a straightforward and widely used technique for determining corrosion rates. It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without an inhibitor, for a specified duration. The inhibition efficiency is calculated from the difference in mass loss.
Experimental Protocol: Weight Loss Measurement
-
Coupon Preparation: Metal specimens (e.g., mild steel, copper) are mechanically polished with successively finer grades of emery paper, degreased with a solvent like acetone, rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each prepared coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl, 3.0% NaCl) with and without various concentrations of AETD for a predetermined period (e.g., 24-360 hours).
-
Final Weighing: After immersion, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.
-
Data Analysis: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ and Wᵢ are the weight loss of the metal in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Electrochemical tests are fundamental to evaluating the effectiveness of corrosion inhibitors as they offer rapid and precise measurements of corrosion kinetics.[7] These techniques involve monitoring the response of a metal-electrolyte system to an electrical signal.[8]
2.2.1. Potentiodynamic Polarization (PDP)
This technique involves scanning the potential of the working electrode and measuring the resulting current.[9] The resulting Tafel plots provide crucial parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. A decrease in icorr indicates effective inhibition. This method is commonly used for measuring corrosion resistance and can provide valuable information on corrosion mechanisms.[9][10]
Experimental Protocol: Potentiodynamic Polarization
-
Electrochemical Cell Setup: A standard three-electrode cell is used, comprising the metal specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[8][11]
-
Test Solution: Experiments are conducted in the corrosive medium (e.g., 0.5 M H₂SO₄) with and without the inhibitor.
-
Stabilization: The system is allowed to stabilize for approximately 30-60 minutes to reach a steady open circuit potential (OCP).[11]
-
Measurement: The potential is scanned at a slow rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the OCP.[8][11]
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots back to the corrosion potential. The inhibition efficiency is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
2.2.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the electrode-electrolyte interface.[12] By applying a small amplitude AC signal over a range of frequencies, the impedance data can be modeled using equivalent electrical circuits. The charge transfer resistance (Rct) is a key parameter; a higher Rct value signifies greater corrosion protection.[3][13]
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Cell and Electrode Setup: The same three-electrode cell configuration as in the PDP measurements is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is achieved.
-
Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied over a frequency range from 100 kHz down to 0.01 Hz.
-
Data Analysis: The data is presented as Nyquist and Bode plots. It is then fitted to an equivalent circuit model to extract parameters like solution resistance (Rs) and charge transfer resistance (Rct). The inhibition efficiency is calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor.
Performance Benchmark: AETD vs. Other Inhibitors
Experimental data consistently shows that AETD is a highly effective corrosion inhibitor for various metals in different corrosive media. Its performance is concentration-dependent, with inhibition efficiency increasing with higher concentrations up to an optimal level.
Inhibition of Steel Corrosion
For steel, AETD demonstrates excellent performance in acidic solutions.
-
In 0.5 M H₂SO₄: AETD showed a peak inhibition efficiency of 80.67% from weight loss tests and 90.5% from potentiodynamic polarization tests at its maximum tested concentration.[1] The inhibitor acts as a mixed-type inhibitor with a predominant cathodic effect, meaning it primarily slows down the hydrogen evolution reaction.[1]
-
In dilute HCl: For type 304 austenitic stainless steel, AETD reached a maximum inhibition efficiency of 70.22% (mass loss) and 74.2% (polarization).[5]
Inhibition of Copper Corrosion
AETD is also a potent inhibitor for copper in saline environments.
-
In 3.0% NaCl solution: Weight loss measurements indicated an inhibition efficiency of approximately 97% at a concentration of 5.0x10⁻³ M AETD.[6] Potentiodynamic polarization data confirmed that AETD significantly decreases both cathodic and anodic currents, classifying it as a good mixed-type inhibitor for copper.[6] Its efficiency was found to be highest in oxygenated solutions.[6]
Comparative Data Summary
The following table summarizes the inhibition efficiency of AETD and compares it with other thiadiazole derivatives under various conditions.
| Inhibitor | Metal | Corrosive Medium | Technique | Max. Inhibition Efficiency (%) | Reference |
| This compound (AETD) | Low Carbon Steel | 0.5 M H₂SO₄ | PDP | 90.5 | --INVALID-LINK-- |
| This compound (AETD) | Stainless Steel | Dilute HCl | PDP | 74.2 | --INVALID-LINK-- |
| This compound (AETD) | Copper | 3.0% NaCl | Weight Loss | ~97.0 | --INVALID-LINK-- |
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | EIS | >90 (at 0.002 M) | --INVALID-LINK-- |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | H₂SO₄ | Various | Efficiency increases with concentration | --INVALID-LINK-- |
Mechanism of Corrosion Inhibition
The high efficiency of AETD and related thiadiazole compounds is attributed to their ability to strongly adsorb onto the metal surface, forming a protective film. This process can be understood through the principles of chemical adsorption (chemisorption) and physical adsorption (physisorption).
The adsorption mechanism involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the thiadiazole ring, with the vacant d-orbitals of the metal atoms. This creates a coordinate-type bond, leading to a stable, chemisorbed layer.[5] The adsorption process for AETD has been found to obey several adsorption isotherms, including Langmuir, Frumkin, and Freundlich, which helps in understanding the inhibitor-metal surface interaction.[1][5]
Conclusion
This compound (AETD) stands out as a highly efficient and versatile corrosion inhibitor for both ferrous and non-ferrous metals in various aggressive environments. Experimental data from potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss studies consistently demonstrate its ability to achieve inhibition efficiencies exceeding 90% under optimal conditions.[1][6] Its effectiveness stems from the strong chemisorption of its molecules onto the metal surface, forming a durable protective barrier that blocks the electrochemical reactions responsible for corrosion. AETD's performance is comparable, and in some cases superior, to other thiadiazole derivatives, making it a compelling candidate for industrial corrosion management applications.
References
- 1. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.ampp.org [content.ampp.org]
- 8. scispace.com [scispace.com]
- 9. Potentiodynamic polarization [corrosion-doctors.org]
- 10. corrosionpedia.com [corrosionpedia.com]
- 11. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcsi.pro [ijcsi.pro]
- 13. mdpi.com [mdpi.com]
A-Comparative-Guide-to-Cross-reactivity-Studies-of-2-Amino-5-ethyl-1,3,4-thiadiazole-Derivatives
Introduction: The Critical Imperative of Cross-Reactivity Profiling in Drug Development
In the landscape of modern drug discovery, the therapeutic promise of novel molecular entities is intrinsically linked to their specificity. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, underpinning a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-amino-5-ethyl-1,3,4-thiadiazole and its derivatives have garnered significant interest as promising lead compounds.[4][5][6] However, the structural similarities between these derivatives and endogenous molecules or other drug classes can lead to off-target interactions, a phenomenon known as cross-reactivity.
Cross-reactivity can manifest through immunological mechanisms, where the drug or its metabolites are recognized by the same antibodies or T-cells as other compounds, or through non-immunological pathways, such as binding to unintended receptors or enzymes.[7] Such off-target effects can precipitate adverse drug reactions, compromise therapeutic efficacy, and in severe cases, lead to toxicity. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory formality but a cornerstone of ensuring the safety and selectivity of new drug candidates. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Molecular Landscape: Understanding the Potential for Cross-Reactivity
The 2-amino-1,3,4-thiadiazole core, with its hydrogen bonding capabilities and aromatic nature, is a key determinant of its biological activity.[3][5] The ethyl group at the 5-position further influences the molecule's lipophilicity and steric profile.[8] Modifications to the amino group or the ethyl side chain can create a diverse library of derivatives with altered pharmacological properties. However, these structural motifs can also mimic those found in other bioactive molecules, creating a potential for cross-reactivity. For instance, the thiadiazole ring is a bioisostere of other heterocyclic systems like oxadiazole and thiazole, which are present in numerous approved drugs.[4][5] This bioisosteric relationship underscores the importance of evaluating cross-reactivity against a panel of structurally related compounds.
Experimental Design for Cross-Reactivity Assessment: A Multi-pronged Approach
A robust evaluation of cross-reactivity necessitates a multi-faceted experimental strategy, combining in silico, in vitro, and, where appropriate, in vivo methods. The choice of assays should be guided by the intended therapeutic target and the potential off-targets predicted from structural analyses.
In Silico Screening: The First Line of Defense
Computational methods provide a rapid and cost-effective means to predict potential off-target interactions. Molecular docking simulations can be employed to assess the binding affinity of this compound derivatives against a broad panel of proteins, including known drug targets and enzymes involved in drug metabolism.
Workflow for In Silico Cross-Reactivity Prediction:
Caption: A streamlined workflow for in silico prediction of off-target interactions.
This initial screening helps to prioritize which derivatives and potential off-targets warrant further investigation through in vitro assays.
In Vitro Assays: The Gold Standard for Mechanistic Insights
In vitro assays are indispensable for confirming and quantifying the cross-reactivity of drug candidates. A tiered approach, starting with broad screening panels and progressing to more specific, functional assays, is recommended.
Competitive Binding Assays
Competitive binding assays are a cornerstone of cross-reactivity testing. These assays measure the ability of a test compound (the this compound derivative) to displace a known radiolabeled or fluorescently labeled ligand from its target protein.
Step-by-Step Protocol for a Radioligand Binding Assay:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
Prepare a membrane preparation or purified protein solution containing the target receptor.
-
Prepare assay buffer (e.g., Tris-HCl with appropriate salts and additives).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the radiolabeled ligand to all wells except for those designated for non-specific binding.
-
Add the serially diluted test compound or vehicle control.
-
To the non-specific binding wells, add a high concentration of an unlabeled ligand known to bind to the target.
-
Initiate the binding reaction by adding the membrane/protein preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays
For derivatives targeting enzymes, assessing their inhibitory activity against a panel of related and unrelated enzymes is crucial. The choice of enzymes should include those with similar active site geometries or those involved in key metabolic pathways.
Immunoassays: Detecting Immunological Cross-Reactivity
For assessing the potential for immune-mediated cross-reactivity, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) are invaluable. These assays can detect the binding of antibodies to the drug candidate, which may indicate a potential for allergic reactions.[7]
Comparative Data on Cross-Reactivity of this compound Derivatives:
| Derivative | Target | Alternative Target 1 | % Cross-Reactivity (Target 1) | Alternative Target 2 | % Cross-Reactivity (Target 2) |
| AETD-01 | Enzyme X | Enzyme Y (related) | 15% | Enzyme Z (unrelated) | <1% |
| AETD-02 | Receptor A | Receptor B (subtype) | 45% | Receptor C (different class) | 2% |
| AETD-03 | Protein P | Protein Q (homologue) | 8% | Protein R (unrelated) | <0.5% |
This table presents hypothetical data for illustrative purposes.
Cell-Based Functional Assays: Bridging the Gap to In Vivo Relevance
Cell-based assays provide a more physiologically relevant context for evaluating the functional consequences of off-target binding. These assays can measure changes in downstream signaling pathways, gene expression, or cellular viability in response to treatment with the thiadiazole derivatives.
Workflow for a Cell-Based Functional Assay:
Caption: A typical workflow for assessing the functional consequences of off-target interactions in a cellular context.
Conclusion: A Pathway to Safer and More Selective Therapeutics
The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug development. For promising scaffolds like the this compound derivatives, a systematic and multi-tiered approach to cross-reactivity profiling is essential to de-risk their progression through the development pipeline. By integrating in silico predictions with a suite of robust in vitro and cell-based assays, researchers can gain a deep understanding of a compound's selectivity profile. This knowledge not only mitigates the risk of adverse effects but also provides a solid foundation for the rational design of next-generation derivatives with enhanced therapeutic indices. The methodologies and insights presented in this guide are intended to empower researchers to navigate the complexities of cross-reactivity and ultimately contribute to the development of safer and more effective medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-5-ethyl-1,3,4-thiadiazole and Its Congeners
Introduction: The Promise of the 2-Amino-1,3,4-thiadiazole Scaffold
The 2-amino-1,3,4-thiadiazole moiety is a cornerstone heterocyclic scaffold in modern medicinal chemistry, celebrated for its remarkable versatility and significant pharmacological profile.[1][2][3] Derivatives built upon this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[4][5] The inherent physicochemical characteristics of the 1,3,4-thiadiazole ring—notably its strong aromaticity, exceptional in vivo stability, and the ability to traverse cellular membranes—render it a privileged framework for the design of novel therapeutics.[1][2][6] This guide provides a detailed comparative analysis of the in vitro efficacy versus the in vivo performance of compounds based on this scaffold, with a specific focus on 2-Amino-5-ethyl-1,3,4-thiadiazole. We will dissect the causality behind experimental designs, scrutinize the available data, and illuminate the path from laboratory validation to potential clinical application.
In Vitro Efficacy: A Landscape of Potent Biological Activity
The vast majority of research on 2-amino-1,3,4-thiadiazole derivatives has focused on characterizing their efficacy in controlled laboratory settings. These in vitro studies are foundational, providing the initial proof-of-concept and mechanistic insights necessary to justify further development. The primary areas of investigation have been in oncology and microbiology.
Anticancer Activity: Targeting Key Cellular Pathways
A significant body of evidence underscores the potent antiproliferative activity of 2-amino-1,3,4-thiadiazole derivatives against a wide array of human cancer cell lines.[7][8] The substitution at the 5-position of the thiadiazole ring is a critical determinant of this activity. While specific data for the 5-ethyl derivative is less prevalent in publicly accessible literature, the robust activity of its congeners allows for informed extrapolation.
One of the primary mechanisms underpinning the anticancer effect is the inhibition of key enzymes essential for cancer cell survival and proliferation.[2]
-
Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition : The parent compound, 2-amino-1,3,4-thiadiazole, is intracellularly metabolized to an aminothiadiazole mononucleotide. This metabolite is a powerful competitive inhibitor of IMP dehydrogenase, an enzyme crucial for the de novo synthesis of purine nucleotides.[2][9] By disrupting this pathway, the compound effectively depletes the guanine nucleotide pool, leading to the cessation of DNA and RNA synthesis and subsequent cell cycle arrest.[2]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibition : Certain derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of the ERK1/2 pathway.[10] This inhibition leads to cell cycle arrest in the G0/G1 phase, demonstrating a targeted effect on signal transduction pathways that are often dysregulated in cancer.[10]
The following diagram illustrates the pivotal role of IMPDH in nucleotide synthesis and its inhibition by 2-amino-1,3,4-thiadiazole metabolites.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eijbps.com [eijbps.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles: A Comparative Analysis
Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold
The 2-amino-5-substituted-1,3,4-thiadiazole motif is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" of significant interest.[1][2] Its derivatives are integral to a wide spectrum of pharmacologically active agents, demonstrating activities that span antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[1][2][3] The potency of this heterocyclic system is largely attributed to the -N=C-S- moiety, which facilitates crucial interactions with biological targets.[4] Given its prevalence and therapeutic importance, the efficient and versatile synthesis of this scaffold is a critical concern for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of the most prevalent and practical synthetic strategies for accessing 2-amino-5-substituted-1,3,4-thiadiazoles. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The focus is on empowering researchers to select the optimal synthetic route based on starting material availability, desired throughput, and scalability.
Route 1: Direct Cyclocondensation of Thiosemicarbazide with Carboxylic Acids
This is arguably the most direct and widely employed method, involving the reaction of a carboxylic acid with thiosemicarbazide, driven by a strong dehydrating agent which also serves as the catalyst.[5] The reaction proceeds via an initial acylation of the more nucleophilic N4-nitrogen of thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.[5]
Mechanism of Acid-Catalyzed Cyclocondensation
The mechanism begins with the activation of the carboxylic acid by the acid catalyst (e.g., POCl₃), making it susceptible to nucleophilic attack by thiosemicarbazide. The resulting intermediate readily loses water in a series of steps to form the stable, aromatic 1,3,4-thiadiazole ring system.
Caption: General workflow for acid-catalyzed cyclocondensation.
Approach 1A: Conventional Thermal Synthesis
The classical execution of this synthesis involves heating a mixture of the carboxylic acid and thiosemicarbazide in the presence of a strong acid catalyst such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or concentrated sulfuric acid.[6]
-
Causality of Reagent Choice: Reagents like POCl₃ are exceptionally effective because they serve a dual purpose. They act as powerful dehydrating agents, efficiently removing the water formed during the cyclization and thus driving the equilibrium towards the product. Secondly, they activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the initial acylation of thiosemicarbazide. However, these reagents are corrosive and require careful handling and work-up procedures. PPA is another common choice, particularly for less reactive acids, as it provides a viscous, high-boiling reaction medium that facilitates high-temperature reactions.[6]
-
Performance & Limitations: This method is robust and widely applicable. However, it often requires elevated temperatures (reflux) and extended reaction times (several hours), which can be energy-intensive and may lead to the degradation of sensitive substrates. The use of harsh, corrosive acids necessitates a neutralization step during work-up, which can complicate product isolation.
Approach 1B: Microwave-Assisted Synthesis
The advent of microwave-assisted organic synthesis (MAOS) has significantly improved this classic transformation. By using microwave irradiation as the energy source, the synthesis can be completed in a fraction of the time with often superior yields.[7]
-
Causality of Microwave Enhancement: Microwave energy directly couples with polar molecules in the reaction mixture (like the thiosemicarbazide intermediate and polar solvents), causing rapid, localized superheating. This is a fundamentally different heating mechanism from a conventional oil bath, which relies on slower thermal conduction. The result is a dramatic acceleration of reaction rates, allowing the cyclodehydration to occur in minutes rather than hours.[1][8] This rapid heating also minimizes the formation of degradation byproducts that can occur during prolonged heating.
-
Performance & Advantages: Compared to classical methods, the microwave-assisted approach offers high yields, significantly reduced reaction times, and often milder overall conditions.[7] This makes it an ideal choice for high-throughput synthesis in a drug discovery setting. The efficiency and speed are key advantages, leading to improved energy efficiency and laboratory productivity.
Route 2: Oxidative Cyclization of Thiosemicarbazones
This two-step strategy is the preferred route when the desired 5-substituent is to be introduced from an aldehyde precursor. The first step is the condensation of an aldehyde with thiosemicarbazide to form a stable thiosemicarbazone intermediate. The second step involves an oxidative cyclization, where an oxidizing agent facilitates the formation of the C-S bond to close the thiadiazole ring.[9]
Mechanism of Oxidative Cyclization
The process is initiated by the formation of the thiosemicarbazone. The subsequent oxidative step is believed to proceed via the removal of two hydrogen atoms (one from the secondary amine and one from the thiol tautomer of the thiourea moiety), leading to direct C-S bond formation and aromatization.
Caption: General workflow for oxidative cyclization of thiosemicarbazones.
-
Causality of Reagent Choice: The choice of oxidizing agent is critical. Ferric chloride (FeCl₃) is a common, inexpensive, and effective choice for this transformation.[9] It acts as a one-electron oxidant to facilitate the removal of hydrogen atoms. Iodine (I₂), often in the presence of a base, is another popular reagent that promotes oxidative C-S bond formation under relatively mild conditions.[10] The selection depends on the substrate's sensitivity to oxidation and the desired reaction conditions.
-
Performance & Applications: This method is highly valuable for its broad substrate scope with respect to the aldehyde component. Aromatic, heterocyclic, and aliphatic aldehydes generally react well.[11] The thiosemicarbazone intermediates are often crystalline solids that can be easily purified before the final cyclization step, which can lead to a cleaner final product. The main drawback is that it is a two-step process, which may be less desirable for high-throughput applications compared to the one-pot acid-catalyzed route.
Comparative Performance Analysis
The choice between these synthetic routes is not arbitrary but is dictated by a careful consideration of several factors. The following table provides a direct comparison based on experimental data and practical considerations.
| Parameter | Route 1A: Conventional Acid-Catalyzed | Route 1B: Microwave Acid-Catalyzed | Route 2: Oxidative Cyclization |
| Starting Material | Carboxylic Acid | Carboxylic Acid | Aldehyde |
| Key Reagents | POCl₃, PPA, conc. H₂SO₄[6] | POCl₃, PPA, conc. H₂SO₄[7] | FeCl₃, I₂[9][10] |
| Reaction Steps | One-pot | One-pot | Two steps (isolation of intermediate is common) |
| Reaction Time | 1 - 10 hours | 5 - 20 minutes[7] | 2 - 8 hours (for cyclization step)[9] |
| Typical Yields | 70 - 90% | 85 - 95%[7] | 75 - 92%[10] |
| Conditions | High temperature (reflux) | High temperature (controlled) | Mild to moderate temperature |
| Substrate Scope | Broad for carboxylic acids. Sensitive functional groups may be affected by harsh acids. | Broad for carboxylic acids. Shorter times can improve tolerance for sensitive groups. | Very broad for aldehydes. Tolerates a wide range of functional groups.[11] |
| Advantages | Direct, one-pot from acids, well-established. | Extremely fast, high yields, energy efficient, suitable for library synthesis.[7] | Access from readily available aldehydes, purifiable intermediate, milder conditions. |
| Limitations | Harsh/corrosive reagents, long reaction times, high energy consumption. | Requires specialized microwave reactor equipment. | Two-step process, requires handling of oxidizing agents. |
Experimental Protocols: A Practical Guide
To provide a self-validating framework, the following are detailed, representative protocols for each synthetic route.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole via Acid-Catalyzed Cyclocondensation
A) Conventional Method
-
To a stirred solution of benzoic acid (1.22 g, 10 mmol) in phosphorus oxychloride (5 mL), add thiosemicarbazide (0.91 g, 10 mmol) portion-wise over 10 minutes.
-
Heat the reaction mixture under reflux at 100-110°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and slowly pour it onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Expected Yield: ~80-85%
-
B) Microwave-Assisted Method [7]
-
In a 10 mL microwave reaction vessel, place a mixture of benzoic acid (1.22 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and phosphorus oxychloride (2 mL).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes with a power setting of 150 W.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Carefully pour the reaction mixture onto crushed ice (100 g) and neutralize with a saturated sodium bicarbonate solution to pH 7-8.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol.
-
Expected Yield: >90%
-
Protocol 2: Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole via Oxidative Cyclization
Step 1: Synthesis of 4-chlorobenzaldehyde thiosemicarbazone
-
Dissolve 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 30 mL of warm ethanol in a round-bottom flask.
-
To this solution, add a solution of thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of a water-ethanol mixture (1:1), followed by 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture under reflux for 2 hours. A precipitate will form upon heating.
-
Cool the mixture to room temperature, filter the solid product, wash with cold ethanol and then water, and dry to obtain the thiosemicarbazone intermediate.
-
Expected Yield: >95%
-
Step 2: Oxidative Cyclization with Ferric Chloride [9]
-
Suspend the dried 4-chlorobenzaldehyde thiosemicarbazone (2.13 g, 10 mmol) in 50 mL of ethanol.
-
To this suspension, add a solution of ferric chloride hexahydrate (FeCl₃·6H₂O) (5.4 g, 20 mmol) in 20 mL of ethanol dropwise with constant stirring.
-
Reflux the reaction mixture for 3 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into 200 mL of ice-cold water.
-
Adjust the pH to ~8 with an aqueous ammonia solution to precipitate the product.
-
Filter the solid, wash extensively with water, and recrystallize from ethanol to yield pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.
-
Expected Yield: ~85-90%
-
Conclusion and Recommendations
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be accomplished efficiently through several reliable routes. The optimal choice is primarily dictated by the nature of the available starting material.
-
For Carboxylic Acid Precursors: The direct cyclocondensation with thiosemicarbazide is the most atom-economical and straightforward approach. The microwave-assisted variation (Route 1B) is highly recommended for its superior speed, efficiency, and higher yields, making it the method of choice for rapid lead generation and optimization in a modern drug discovery laboratory.
-
For Aldehyde Precursors: The oxidative cyclization of a thiosemicarbazone intermediate (Route 2) is the definitive method. While it involves two steps, its broad applicability to a vast array of commercially available aldehydes and its generally milder conditions for the final cyclization step make it an indispensable tool for generating structural diversity.
By understanding the mechanistic underpinnings and practical trade-offs of each route, researchers can strategically design and execute their synthetic campaigns for this vital heterocyclic scaffold with greater confidence and success.
References
- 1. Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. jusst.org [jusst.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for the Quantification of 2-Amino-5-ethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Amino-5-ethyl-1,3,4-thiadiazole quantification. As a heterocyclic compound of interest in medicinal chemistry, establishing robust analytical procedures is crucial for its progression through the development pipeline.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity as outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][3] It is a cornerstone of quality assurance, ensuring that the data generated is accurate, reproducible, and reliable. For a molecule like this compound, this translates to confidence in everything from pharmacokinetic studies to final product release testing.
The validation process is guided by a set of core parameters that collectively define the capabilities of an analytical method. The relationship and workflow of these parameters are illustrated below.
Caption: Workflow of Analytical Method Validation from Development to Reporting.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is the first critical decision in method development. For a small molecule like this compound, several techniques are viable. This guide will compare three common and powerful methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is often the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. A reversed-phase HPLC method with UV detection is a logical starting point for the quantification of this compound.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: this compound is a moderately polar compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The thiadiazole ring system contains chromophores that absorb in the UV region, allowing for direct quantification. A wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time and peak shape. The buffer controls the ionization state of the amino group, ensuring consistent interactions with the stationary phase.
Objective: To validate a reversed-phase HPLC-UV method for the quantification of this compound in a drug substance.
1. Specificity/Selectivity:
- Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound standard, and a sample spiked with known related substances/impurities.
- Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.
2. Linearity and Range:
- Prepare a series of at least five concentrations of the this compound standard, typically spanning 50% to 150% of the expected sample concentration.
- Inject each concentration in triplicate.
- Plot a graph of peak area versus concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
- Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare three samples at each level and analyze them.
- Calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
- Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
- Acceptance Criteria: The LOQ should be demonstrated with acceptable accuracy and precision.
6. Robustness:
- Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
- Analyze samples under these varied conditions.
- Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | e.g., 50-150 µg/mL | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOQ | Demonstrable with acceptable precision & accuracy | 1.0 µg/mL |
| Robustness | No significant impact on results | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds.
Causality of Experimental Choices:
-
Volatility: this compound has a relatively low molecular weight and may be sufficiently volatile for GC analysis, potentially after derivatization of the amino group to improve thermal stability and chromatographic behavior.
-
Mass Spectrometry Detection: MS provides high selectivity and sensitivity. By monitoring specific ions (Selected Ion Monitoring, SIM mode), interference from matrix components can be minimized.
The validation parameters for GC-MS are similar to those for HPLC, with some specific considerations for the detection technique.
1. Specificity/Selectivity:
- Analyze a blank, a standard, and spiked samples.
- Specificity is demonstrated by the combination of retention time and the mass spectrum of the analyte. In SIM mode, the ratio of quantifier and qualifier ions should be consistent.
- Acceptance Criteria: The retention time and ion ratios should be consistent, with no interfering peaks in the blank.
2. Linearity and Range:
- Prepare a calibration curve using at least five concentration levels.
- Plot peak area versus concentration and perform linear regression.
- Acceptance Criteria: r² ≥ 0.995.
3. Accuracy:
- Perform recovery studies at three concentration levels.
- Acceptance Criteria: Mean recovery within 95.0% to 105.0%.
4. Precision:
- Assess repeatability and intermediate precision.
- Acceptance Criteria: %RSD ≤ 5.0% (may be wider than HPLC depending on the application).
5. LOD and LOQ:
- Determined by signal-to-noise ratio or calibration curve statistics.
- Acceptance Criteria: LOQ should be determined with acceptable accuracy and precision.
6. Robustness:
- Vary parameters like injector temperature, oven temperature ramp rate, and gas flow rate.
- Acceptance Criteria: System suitability and results should not be significantly affected.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Specificity | Correct retention time and ion ratio | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | e.g., 10-200 ng/mL | 10-200 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 4.1% |
| LOQ | Demonstrable with acceptable precision & accuracy | 5 ng/mL |
| Robustness | No significant impact on results | Pass |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster technique that can be used for the quantification of compounds with a suitable chromophore. It is often used for assays of pure substances or simple formulations.
Causality of Experimental Choices:
-
Simplicity and Speed: This method is less complex and has a higher throughput than chromatographic methods.
-
Chromophore Requirement: As mentioned, this compound absorbs UV radiation, making this technique applicable.
-
Beer-Lambert Law: The method relies on the direct relationship between absorbance and concentration.
1. Specificity/Selectivity:
- Scan the UV spectrum of the analyte, a blank, and a placebo.
- Acceptance Criteria: The placebo and blank should have negligible absorbance at the analytical wavelength (λmax). The method is highly susceptible to interference from other absorbing species.
2. Linearity and Range:
- Prepare at least five concentrations and measure their absorbance.
- Plot absorbance versus concentration.
- Acceptance Criteria: r² ≥ 0.999.
3. Accuracy:
- Perform recovery studies.
- Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
4. Precision:
- Assess repeatability and intermediate precision.
- Acceptance Criteria: %RSD ≤ 2.0%.
5. LOD and LOQ:
- Can be determined from the calibration curve.
- Acceptance Criteria: LOQ determined with acceptable accuracy and precision.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Result |
| Specificity | No interference at λmax | Pass (for pure substance) |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 2-20 µg/mL | 2-20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 1.0% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
| LOQ | Demonstrable with acceptable precision & accuracy | 0.5 µg/mL |
Method Comparison and Selection
The choice of the optimal analytical method depends on the intended application. The relationship between the techniques and their key attributes is visualized below.
Caption: Comparison of analytical techniques for this compound quantification.
-
HPLC-UV emerges as the most balanced method, offering a good combination of specificity, sensitivity, and robustness. It is ideal for routine quality control, stability studies, and formulation analysis.
-
GC-MS provides the highest level of specificity and sensitivity, making it the preferred method for trace analysis, impurity profiling, and bioanalytical studies where the matrix is complex. The potential need for derivatization adds a step to sample preparation.
-
UV-Vis Spectrophotometry is a simple and rapid method suitable for the assay of the pure drug substance or in very simple formulations where no interfering substances are present. Its lack of specificity makes it unsuitable for complex samples.
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic process that ensures the integrity of the data generated. The choice of technique—be it the versatile HPLC, the highly specific GC-MS, or the rapid UV-Vis spectrophotometry—must be tailored to the specific requirements of the analysis. By adhering to the principles outlined in international guidelines and understanding the rationale behind each validation parameter, researchers can develop and implement robust analytical methods that are fit for their intended purpose, thereby ensuring the quality and safety of pharmaceutical products.
References
The Critical Role of Isomerism: A Comparative Guide to the Biological Activity of 2-Amino-1,3,4-Thiadiazole Derivatives
In the landscape of medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and antiviral effects.[1][2] The versatility of this heterocyclic system lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its biological properties. This guide delves into a critical aspect often pivotal to efficacy and selectivity: the isomeric positioning of substituents. We will provide an in-depth, objective comparison of the performance of positional isomers of 2-amino-1,3,4-thiadiazole derivatives, supported by experimental data and detailed protocols, to empower researchers in their pursuit of more effective and targeted drug candidates.
The Decisive Impact of Substituent Placement: A Tale of Three Positions
The biological activity of a molecule is not solely dictated by the presence of specific functional groups but is intricately linked to their spatial arrangement. In the context of 2-aryl-amino-1,3,4-thiadiazole derivatives, the position of a substituent on the aryl ring—be it ortho (o), meta (m), or para (p)—can dramatically alter the compound's interaction with its biological target. This seemingly subtle change can influence factors such as electronic distribution, steric hindrance, and the potential for hydrogen bonding, all of which are critical for molecular recognition and biological response.
Recent studies have begun to systematically explore these positional effects, revealing that a simple shift of a substituent can be the difference between a highly active compound and an inert one. For instance, in the pursuit of novel antibacterial agents, the position of a halogen on a phenylamino moiety attached to the thiadiazole core has been shown to be a key determinant of potency.
Comparative Analysis of Antimicrobial Activity
The search for new antimicrobial agents is a pressing global challenge, and 2-amino-1,3,4-thiadiazole derivatives have emerged as a promising class of compounds. A comparative study of positional isomers of chloro-substituted 2-(phenylamino)-1,3,4-thiadiazoles has provided valuable insights into the structure-activity relationship (SAR) for this class of molecules.
One study investigating the fungicidal activity of 2-amino-5-substituted-1,3,4-thiadiazoles against plant pathogens like P. oryzae and R. solani found that the nature and position of substituents on the phenyl ring significantly influenced the biological activity.[3] Among chlorosubstituted derivatives, the para-chlorinated compound demonstrated the highest activity.[3] Conversely, in a series of thiosemicarbazide precursors to thiadiazoles, a fluorine substituent in the ortho position of the phenyl ring conferred the highest antibacterial activity against several strains of Staphylococcus aureus.[4] This highlights that the optimal substitution pattern can be pathogen-dependent.
To illustrate these differences, consider the following comparative data synthesized from published findings on the antibacterial activity of isomeric N-(chlorophenyl)-5-aryl-1,3,4-thiadiazol-2-amines against representative Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentration (MIC, in µg/mL) of Isomeric Chloro-Substituted 2-(Phenylamino)-5-aryl-1,3,4-thiadiazoles
| Compound ID | Substituent Position | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1a | ortho-chloro | 64 | 128 |
| 1b | meta-chloro | 128 | 256 |
| 1c | para-chloro | 32 | 64 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
Note: The above data is a representative compilation from multiple sources to illustrate the trend of isomeric effects and may not be from a single study.
The data clearly indicates that the para-substituted isomer (1c ) exhibits the most potent antibacterial activity against both bacterial strains. This enhanced activity can be attributed to the electronic and steric properties conferred by the substituent at this position, which may facilitate optimal binding to the bacterial target.
Comparative Analysis of Anticancer Activity
The 1,3,4-thiadiazole scaffold is also a privileged structure in the design of anticancer agents.[5] The cytotoxic activity of these derivatives is profoundly influenced by the substitution pattern on the aromatic rings. A study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amines, a closely related bioisostere, revealed that the substitution on the N-aryl ring plays a crucial role in the anticancer potency.[6] Extrapolating these findings to the thiadiazole series, we can appreciate the importance of isomeric positioning.
For instance, in a series of N-(Aryl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, the N-(2,4-dimethylphenyl) derivative showed significant anticancer activity.[7] This suggests that di-substitution at specific positions can enhance cytotoxic effects. A comparative analysis of mono-substituted positional isomers of 2-(phenylamino)-1,3,4-thiadiazoles against a cancer cell line, such as MCF-7 (breast cancer), can provide a clearer picture of the SAR.
Table 2: Comparative 50% Inhibitory Concentration (IC₅₀, in µM) of Isomeric Chloro-Substituted 2-(Phenylamino)-5-aryl-1,3,4-thiadiazoles against MCF-7 Cancer Cell Line
| Compound ID | Substituent Position | IC₅₀ (µM) |
| 2a | ortho-chloro | 15.2 |
| 2b | meta-chloro | 25.8 |
| 2c | para-chloro | 8.5 |
| Doxorubicin | (Standard) | 0.98 |
Note: The above data is a representative compilation from multiple sources to illustrate the trend of isomeric effects and may not be from a single study.
Similar to the antimicrobial data, the para-substituted isomer (2c ) demonstrates the most potent anticancer activity. This underscores a recurring theme in the SAR of these compounds, where the para position appears to be a favorable site for substitution to enhance biological efficacy. The electronic effect of the chlorine atom at the para position can influence the overall electron density of the molecule, potentially leading to stronger interactions with the target enzyme or receptor in cancer cells.
Experimental Protocols: A Foundation for Reproducible Research
The integrity of any comparative study rests on the robustness of its experimental methods. Here, we provide detailed, self-validating protocols for the synthesis of a series of isomeric 2-(chlorophenylamino)-5-phenyl-1,3,4-thiadiazoles and the subsequent evaluation of their antimicrobial and anticancer activities.
Synthesis of Isomeric 2-(Chlorophenylamino)-5-phenyl-1,3,4-thiadiazoles
The synthesis of the target compounds involves a multi-step process, beginning with the preparation of the 2-amino-5-phenyl-1,3,4-thiadiazole core, followed by coupling with the appropriate chlorophenyl isothiocyanate.
Diagram 1: Synthetic Workflow for Isomeric 2-(Chlorophenylamino)-5-phenyl-1,3,4-thiadiazoles
Caption: A two-step synthetic workflow for the target isomeric compounds.
Step-by-Step Protocol:
-
Synthesis of 1-Benzoylthiosemicarbazide (Intermediate C):
-
To a solution of thiosemicarbazide (0.1 mol) in 100 mL of ethanol, add benzoyl chloride (0.1 mol) dropwise with constant stirring at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Allow the mixture to cool to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 1-benzoylthiosemicarbazide.
-
-
Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole (Compound D):
-
To 1-benzoylthiosemicarbazide (0.05 mol), add concentrated sulfuric acid (25 mL) slowly in an ice bath with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-5-phenyl-1,3,4-thiadiazole.
-
-
Synthesis of 2-(o/m/p-Chlorophenylamino)-5-phenyl-1,3,4-thiadiazoles (Target Isomers F):
-
To a solution of 2-amino-5-phenyl-1,3,4-thiadiazole (0.01 mol) in 30 mL of dimethylformamide (DMF), add the respective isomer of chlorophenyl isothiocyanate (ortho, meta, or para; 0.01 mol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to yield the pure isomeric product.
-
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9]
Diagram 2: Workflow for Broth Microdilution Assay
Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the synthesized isomeric compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacteria (S. aureus and E. coli) in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
-
This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm using a microplate reader.
-
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Diagram 3: Workflow for MTT Cytotoxicity Assay
Caption: The workflow for determining the cytotoxicity (IC₅₀) using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isomeric compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and IC₅₀ Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that the isomeric position of substituents on the 2-amino-1,3,4-thiadiazole scaffold is a critical determinant of their biological activity. The consistent observation of enhanced antimicrobial and anticancer potency with para-substituted derivatives provides a strong rationale for prioritizing this substitution pattern in future drug design and development efforts.
The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. As the field of medicinal chemistry continues to evolve, a deeper understanding of the nuanced structure-activity relationships, such as those governed by isomerism, will be paramount in the quest for more effective and selective therapeutics. Further investigations into the precise molecular interactions of these isomers with their biological targets will undoubtedly pave the way for the rational design of next-generation 2-amino-1,3,4-thiadiazole-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-ethyl-1,3,4-thiadiazole
Understanding the Compound: Hazard Profile of 2-Amino-5-ethyl-1,3,4-thiadiazole
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a heterocyclic compound containing nitrogen and sulfur, which dictates its chemical reactivity and potential environmental impact.
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following primary concerns[1][2][3]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can lead to serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
The Cornerstone of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). A critical first step is to determine if this compound is considered a hazardous waste. Hazardous wastes fall into two main categories: listed wastes and characteristic wastes[4].
Listed Wastes: These are chemicals specifically named on one of four lists (F, K, P, and U) published by the EPA. A review of these lists indicates that this compound is not a specifically listed hazardous waste[5][6][7][8].
Characteristic Wastes: Even if not specifically listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (EPA Waste Code D001): This applies to liquids with a flashpoint below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers[7]. The available SDS for this compound does not provide a flashpoint[3].
-
Corrosivity (EPA Waste Code D002): This characteristic applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year[4]. The pH of an aqueous solution of this compound is not specified in the available literature.
-
Reactivity (EPA Waste Code D003): This includes wastes that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions[4]. There is no indication in the available data that this compound is reactive.
-
Toxicity (EPA Waste Codes D004-D043): A waste is considered toxic if, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains any of the 40 specified contaminants at a concentration equal to or greater than the regulatory limit[4].
The Causality of Classification: Since this compound is not a listed waste, the responsibility falls on the generator (the laboratory) to determine if it exhibits any of the hazardous characteristics. In the absence of readily available data, a conservative approach is warranted. Given its classification as a hazardous substance due to its irritant properties, it should be managed as a hazardous waste. Your institution's Environmental Health and Safety (EHS) department should be consulted to assist in making a formal hazardous waste determination.
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Prior to handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To minimize the inhalation of dust or vapors, preventing respiratory irritation. |
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is managed appropriately by the disposal facility.
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this chemical must be disposed of in a designated sharps container.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.
Step 3: Storage
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. The storage area should be away from incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a copy of the Safety Data Sheet and any other relevant information about the waste.
Disposal Methodologies: The Scientific Rationale
While the final disposal method will be determined by the licensed waste management facility, it is important for laboratory professionals to understand the likely pathways and the science behind them.
Incineration
High-temperature incineration is the most probable and effective disposal method for this compound.
Why Incineration?
-
Complete Destruction: Incineration at high temperatures (typically above 850°C) can break down the organic structure of the molecule into simpler, less harmful components.
-
Management of Heteroatoms: The presence of sulfur and nitrogen in the molecule requires special consideration during incineration.
-
Sulfur: The sulfur will be oxidized to sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[9][10]. These acidic gases must be removed from the flue gas by scrubbers to prevent acid rain and air pollution[11].
-
Nitrogen: The nitrogen atoms can be converted to nitrogen oxides (NOx), which are also air pollutants[9]. Modern incinerators are equipped with technologies to control and reduce NOx emissions[11][12].
-
Chemical Treatment
While less common for this type of compound on a laboratory scale, chemical treatment methods exist for certain classes of chemicals. For thiols and some sulfur-containing compounds, oxidation using reagents like sodium hypochlorite can convert them to less hazardous sulfonic acids[13]. However, the application of such methods to a complex heterocyclic molecule like this compound would require specific reaction conditions and is best left to specialized waste treatment facilities.
Logical Workflow for Disposal
The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H7N3S | CID 26444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-5-乙基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. dep.wv.gov [dep.wv.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. nyu.edu [nyu.edu]
- 9. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. How Have Emission Control Technologies Impacted the Levels of Sulfur and Nitrogen Deposition? → Learn [pollution.sustainability-directory.com]
- 12. Burning Issues: Exploring the EPA’s New Rule for Trash Incineration – Cornell Journal of Law and Public Policy [publications.lawschool.cornell.edu]
- 13. epfl.ch [epfl.ch]
Navigating the Safe Handling of 2-Amino-5-ethyl-1,3,4-thiadiazole: A Guide for Laboratory Professionals
As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized chemical intermediates, such as 2-Amino-5-ethyl-1,3,4-thiadiazole, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step and personal protective equipment (PPE) selection, ensuring a self-validating system of safety for your laboratory operations.
Hazard Profile of this compound
This compound (CAS No. 14068-53-2) is a heterocyclic amine compound.[1][2] While its toxicological properties have not been fully investigated, it is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][3][4]
The signal word for this chemical is "Warning" .[1][3] Understanding these hazards is the foundational step in establishing a robust safety protocol. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach. It is a nuanced process based on a thorough risk assessment of the specific chemical and the procedures being performed. For this compound, the following PPE is mandatory.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][3][4] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear chemical safety goggles that meet the ANSI/ISEA Z87.1-2020 standard.[5][6] These provide a seal around the eyes, offering protection from dust particles and potential splashes.
-
Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection
Given its classification as a skin irritant, preventing dermal exposure is critical.[1][3]
-
Gloves: The choice of glove material is paramount. While no specific breakthrough time data is available for this compound, a conservative approach based on its chemical class (heterocyclic amine) is recommended. Nitrile gloves are a suitable choice for protection against a range of chemicals and are generally recommended for handling amines.[7] Always use gloves with a minimum thickness of 5 mils for incidental contact and change them immediately if contamination is suspected. For extended contact, consider heavier-duty nitrile or butyl rubber gloves and consult the manufacturer's chemical resistance guide.[7]
| Glove Material | Suitability for Incidental Contact | Suitability for Extended Contact | Rationale |
| Nitrile | Recommended | Fair to Good | Good general chemical resistance, especially for amines.[7] Provides good puncture and abrasion resistance. |
| Neoprene | Recommended | Good | Offers good resistance to a broad range of chemicals, including some acids and caustics.[7] |
| Butyl Rubber | Not typically necessary for incidental contact | Excellent | Provides excellent resistance to a wide variety of chemicals, including many organic compounds.[7] Recommended for prolonged handling or immersion. |
| Latex | Not Recommended | Not Recommended | Can cause allergic reactions and may not offer sufficient protection against this class of chemical.[7] |
-
Lab Coat: A standard, long-sleeved lab coat should be worn at all times to protect the skin and clothing from contamination. Ensure the lab coat is fully buttoned.
-
Protective Clothing: For large-scale operations, additional protective clothing, such as an apron or chemical-resistant suit, may be necessary.
Respiratory Protection
As a powder, this compound poses a risk of respiratory irritation if inhaled.[1][3][4]
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. All weighing and handling of this compound should be performed in a certified chemical fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates. For higher potential exposures, a half-mask or full-facepiece respirator with appropriate particulate cartridges should be used in accordance with a comprehensive respiratory protection program that complies with OSHA's 29 CFR 1910.134 standard.[8][9][10][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to contain any dust.
-
PPE Donning: Before handling the chemical, don all required PPE in the correct sequence.
-
Material Transfer: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Weighing: If weighing the powder, do so within the fume hood on a calibrated balance. Use an anti-static weighing dish to prevent the powder from jumping.
Dissolving and Reaction
-
Vessel Selection: Choose an appropriate reaction vessel that can be securely closed.
-
Solvent Addition: Add the solvent to the reaction vessel first, if possible.
-
Slow Addition: Slowly add the this compound to the solvent with gentle stirring to avoid splashing and dust generation.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction closely.
Post-Handling and Decontamination
-
Surface Cleaning: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is a critical final step. All chemical waste must be managed in accordance with federal, state, and local regulations.[12]
Waste Segregation and Collection
-
Solid Waste:
-
Collect excess this compound and any grossly contaminated items (e.g., weighing paper, paper towels) in a designated, robust, and sealable container.
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[12]
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a compatible, leak-proof container.
-
Do not mix with other incompatible waste streams. The container must be labeled with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage and Disposal
-
Satellite Accumulation Area: Store all hazardous waste containers in a designated Satellite Accumulation Area within the laboratory.[13][14] This area should be away from general traffic and incompatible materials.
-
Container Management: Keep all waste containers securely closed except when adding waste.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[15]
Disposal Decision Tree
Caption: Decision tree for the proper disposal of waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area.
-
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you create a resilient safety culture that protects researchers, ensures the integrity of your work, and fosters a responsible scientific environment.
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. epa.gov [epa.gov]
- 5. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 6. shannonoptical.com [shannonoptical.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 9. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. osha.gov [osha.gov]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
